molecular formula C7H5BrN2O B2617780 4-Bromobenzo[d]oxazol-2-amine CAS No. 1806340-56-6

4-Bromobenzo[d]oxazol-2-amine

Cat. No.: B2617780
CAS No.: 1806340-56-6
M. Wt: 213.034
InChI Key: VDOPLRREAKADRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzo[d]oxazol-2-amine is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.034. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOPLRREAKADRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806340-56-6
Record name 4-bromo-1,3-benzoxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-Bromobenzo[d]oxazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure known to impart a range of biological activities, and the strategic placement of a bromine atom and an amino group offers versatile handles for synthetic modification.[1] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective application in research and development.

This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and the scientific rationale behind the methodologies. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized to enhance comprehension.

Chemical Identity and Molecular Structure

This compound is a substituted benzoxazole with the chemical formula C₇H₅BrN₂O. Its structure consists of a benzene ring fused to an oxazole ring, with a bromine atom at position 4 and an amino group at position 2.

Molecular Structure of this compound

Caption: 2D structure of this compound.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 1806340-56-6[2]
Molecular Formula C₇H₅BrN₂O[2]
Molecular Weight 213.03 g/mol [2]

Physicochemical Properties: A Tabulated Summary

Precise experimental data for this compound is not extensively available in the public domain. Therefore, the following table includes a combination of data from chemical suppliers, and predicted values based on its structure and data from analogous compounds. It is crucial for researchers to experimentally verify these properties for their specific applications.

PropertyValueNotes and References
Physical State Solid (Predicted)Based on the high melting point of the analogous compound 4-Bromobenzo[d]thiazol-2-amine.
Melting Point Not Experimentally DeterminedThe related compound, 4-Bromobenzo[d]thiazol-2-amine, has a melting point of 182-184 °C.[3]
Boiling Point >300 °C (Predicted)Based on the predicted boiling point of the structurally similar 4-Bromobenzo[d]oxazole-2-carbaldehyde (337.8±34.0 °C).[4] Benzoxazole derivatives generally have high boiling points.[5]
Aqueous Solubility Low (Predicted)Heterocyclic compounds of this nature are often sparingly soluble in water but show good solubility in organic solvents like DMSO and DMF.[6]
pKa (Basic) ~2-3 (Predicted)The analogous 4-Bromobenzo[d]thiazol-2-amine has a predicted pKa of 2.14±0.10, indicating it is a weak base.[3] The amino group at the 2-position is the primary basic center.

Experimental Protocols for Physicochemical Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically ≤ 1 °C) is characteristic of a pure compound.

Workflow for Melting Point Determination

MeltingPointWorkflow start Start sample_prep Sample Preparation Pulverize a small amount of the crystalline solid. start->sample_prep capillary_loading Capillary Loading Pack the pulverized sample into a capillary tube to a height of 2-3 mm. sample_prep->capillary_loading instrument_setup Instrument Setup Place the capillary in a melting point apparatus. capillary_loading->instrument_setup heating Heating Heat rapidly to ~15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute. instrument_setup->heating observation Observation Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). heating->observation result Result The melting range is T₁ - T₂. observation->result end End result->end pKaDetermination start Start dissolution Dissolution Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent system). start->dissolution titration Titration Titrate the solution with a standardized strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated electrode. dissolution->titration data_plotting Data Plotting Plot the pH of the solution against the volume of titrant added. titration->data_plotting inflection_point Inflection Point Determination Identify the inflection point of the titration curve. data_plotting->inflection_point pKa_calculation pKa Calculation The pH at the half-equivalence point corresponds to the pKa of the conjugate acid. inflection_point->pKa_calculation end End pKa_calculation->end Synthesis start Starting Material | 2-Amino-3-bromophenol reaction Reaction Cyclization in a suitable solvent (e.g., ethanol or THF). start->reaction reagent Reagent Cyanogen bromide (CNBr) reagent->reaction product Product | this compound reaction->product

References

The Spectroscopic Signature of a Novel Benzoxazole: A Technical Guide to the Spectral Analysis of 4-Bromobenzo[d]oxazol-2-amine (CAS 1806340-56-6)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 4-Bromobenzo[d]oxazol-2-amine

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. The introduction of a bromine atom and an amine group to this core structure, as in this compound, is anticipated to modulate its physicochemical and pharmacological properties significantly. Accurate structural confirmation is the cornerstone of any chemical research and development program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing unambiguous structural elucidation.[1] This guide will walk through the predicted spectral data for this compound and provide the scientific rationale for the interpretation, thereby offering a blueprint for the analysis of similar novel molecules.

The chemical structure of this compound is presented below:

Chemical structure of this compound

Molecular Formula: C₇H₅BrN₂O Molecular Weight: 213.03 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would provide key information about the aromatic and amine protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.60d1HH-7
~7.35t1HH-6
~7.10d1HH-5
~6.50s (broad)2H-NH₂

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-5, H-6, H-7): The benzene ring protons are expected to resonate in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The bromine atom at position 4 will influence the chemical shifts of the adjacent protons. H-5 will likely appear as a doublet, coupled to H-6. H-7 will also be a doublet, coupled to H-6. The H-6 proton, being coupled to both H-5 and H-7, is expected to appear as a triplet. The exact chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

  • Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.[3] In DMSO-d₆, these protons often appear in the range of 5.0-7.0 ppm. The broadness of the signal is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165C-2
~148C-7a
~142C-3a
~128C-6
~125C-5
~115C-7
~110C-4

Interpretation of the ¹³C NMR Spectrum:

  • C-2 Carbon: The carbon of the oxazole ring attached to the amine group (C-2) is expected to be significantly downfield due to the deshielding effects of the adjacent oxygen and nitrogen atoms.

  • Quaternary Carbons (C-3a, C-4, C-7a): The carbon atom bearing the bromine (C-4) will have its chemical shift influenced by the heavy atom effect of bromine. The bridgehead carbons (C-3a and C-7a) will also have distinct chemical shifts.

  • Aromatic CH Carbons (C-5, C-6, C-7): The remaining aromatic carbons will appear in the typical aromatic region (110-130 ppm). Their specific chemical shifts will be dictated by the electronic effects of the substituents.

Experimental Protocol for NMR Analysis

A standardized workflow is crucial for obtaining high-quality NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H spectrum acq2->acq3 acq4 Acquire 13C spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate 1H signals proc3->proc4

Caption: Standard workflow for NMR analysis of a small organic molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[4][5] Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400-3300Medium, DoubletN-H stretchPrimary Amine (-NH₂)
3100-3000MediumC-H stretchAromatic C-H
1640-1600StrongC=N stretchOxazole Ring
1580-1450Medium-StrongC=C stretchAromatic Ring
~1250StrongC-O stretchAryl-O-C
~1100MediumC-N stretchAmine
850-750StrongC-H bend (out-of-plane)Substituted Benzene
~600MediumC-Br stretchAryl Bromide

Interpretation of the IR Spectrum:

  • N-H Stretching: The presence of a primary amine is strongly indicated by a pair of medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[3]

  • C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic rings.

  • C=N and C=C Stretching: The strong absorption around 1640-1600 cm⁻¹ is characteristic of the C=N stretching vibration within the oxazole ring. The aromatic C=C stretching vibrations typically appear as a series of bands in the 1580-1450 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule.[4] Key absorptions in this region include the C-O and C-N stretching vibrations, as well as the out-of-plane C-H bending of the substituted benzene ring. The C-Br stretch is expected at a lower frequency.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. The thin solid film method is also a viable option.[6]

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of solid in a volatile solvent (e.g., acetone) prep2 Apply a drop of the solution onto a salt plate (NaCl or KBr) prep1->prep2 prep3 Allow the solvent to evaporate completely prep2->prep3 acq1 Place the salt plate in the sample holder of the FT-IR spectrometer prep3->acq1 acq2 Acquire a background spectrum acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Identify and label significant absorption bands acq3->proc1 proc2 Correlate bands with functional groups proc1->proc2

Caption: Workflow for acquiring an IR spectrum of a solid sample using the thin film method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron ionization is a common technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

m/z (Predicted) Relative Abundance Ion Structure/Formula Fragmentation Pathway
212/214High[C₇H₅BrN₂O]⁺˙Molecular Ion (M⁺˙)
184/186Medium[C₇H₃BrN₂]⁺˙Loss of CO
133Medium[C₆H₄N₂O]⁺˙Loss of Br radical
105High[C₆H₄NO]⁺Loss of Br and HCN
79/81Low[Br]⁺Bromine isotope peaks

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak is expected at m/z 212 and 214 with an approximate 1:1 ratio of intensities. This characteristic isotopic pattern is due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[8] The odd molecular weight (for the ⁷⁹Br isotope) is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Major Fragmentation Pathways:

    • Loss of CO: A common fragmentation for heterocyclic compounds containing a carbonyl-like group is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment at m/z 184/186.

    • Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da), giving a fragment at m/z 133.

    • Further Fragmentation: The fragment at m/z 133 could further lose hydrogen cyanide (HCN, 27 Da) to give a highly stable fragment at m/z 105.

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring an EI mass spectrum is outlined below.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection prep1 Introduce a small amount of sample into the ion source (e.g., via direct insertion probe or GC inlet) ion1 Bombard the sample with high-energy electrons (typically 70 eV) prep1->ion1 sep1 Accelerate ions into the mass analyzer (e.g., quadrupole or time-of-flight) ion1->sep1 sep2 Separate ions based on their mass-to-charge ratio (m/z) sep1->sep2 det1 Ions strike the detector, generating a signal sep2->det1 det2 Generate the mass spectrum (plot of ion intensity vs. m/z) det1->det2

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Conclusion: A Cohesive Structural Assignment

By integrating the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a confident structural assignment for CAS 1806340-56-6, this compound, can be achieved. The NMR data provides the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (amine, aromatic ring, C-O and C=N bonds), and the mass spectrum establishes the molecular weight and provides corroborating structural information through its fragmentation pattern. This guide serves as a comprehensive, albeit predictive, technical resource for the spectral characterization of this novel benzoxazole derivative and as a methodological template for the analysis of other new chemical entities.

References

Part 1: The Solubility Profile of 4-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-Bromobenzo[d]oxazol-2-amine

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, a key synthetic intermediate in medicinal chemistry.[1] As researchers and drug development professionals, a thorough understanding of a compound's solubility and stability is paramount. These properties fundamentally influence a molecule's journey from a laboratory curiosity to a viable therapeutic agent, impacting everything from bioassay accuracy to formulation development and in vivo bioavailability.

While specific experimental data for this compound is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies required to characterize it. We will explore the theoretical underpinnings, present robust experimental protocols, and explain the scientific rationale behind each step, empowering you to generate reliable and reproducible data for this and other novel chemical entities.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a cornerstone of drug development.[2][3] Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs.[4] Structurally, this compound contains a fused aromatic ring system, a bromine substituent, and a basic amine group. This composition suggests low intrinsic solubility in aqueous media but higher solubility in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO).[5]

Accurate solubility determination is essential for designing meaningful biological assays, as an undissolved compound leads to an underestimation of its true potency.[5] The following sections detail the gold-standard protocols for quantitative solubility assessment.

Quantitative Solubility Data Summary

The following table should be used to record experimental findings from the protocols described below.

Solubility TypeSolvent/Buffer SystemTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Analytical Method
KineticPBS, pH 7.4 (2% DMSO)25Experimental DataExperimental DataNephelometry
ThermodynamicPBS, pH 7.425Experimental DataExperimental DataHPLC-UV
ThermodynamicSGF, pH 1.237Experimental DataExperimental DataHPLC-UV
ThermodynamicFaSSIF, pH 6.537Experimental DataExperimental DataHPLC-UV
ThermodynamicDMSO25Experimental DataExperimental DataGravimetric
ThermodynamicEthanol25Experimental DataExperimental DataHPLC-UV

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid.

Experimental Protocol 1: Kinetic Solubility Assessment via Nephelometry

This high-throughput method is ideal for early-stage discovery. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, becomes insoluble in an aqueous buffer.

Causality: The rapid precipitation mimics the conditions a compound experiences in many in vitro biological assays where a small volume of concentrated DMSO stock is diluted into a large volume of aqueous buffer. This provides a pragmatic measure of solubility under non-equilibrium conditions.[3]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a clear-bottom 96-well plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells in the first column and 100 µL to all subsequent wells.

  • Compound Addition & Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the first column, mixing thoroughly. This creates a 100 µM solution in 1% DMSO.

  • Perform a 1:1 serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

  • Incubation: Cover the plate and incubate at room temperature for 1.5 to 2 hours to allow for equilibration and potential precipitation.[6]

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering (e.g., absorbance at 620 nm).[5]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_compound Add Stock to Buffer (e.g., to 100 µM) prep_stock->add_compound prep_plate Prepare 96-Well Plate with Aqueous Buffer prep_plate->add_compound serial_dilute Perform Serial Dilutions add_compound->serial_dilute incubate Incubate for 1.5-2h at Room Temp serial_dilute->incubate measure_turbidity Measure Turbidity (Nephelometry) incubate->measure_turbidity determine_limit Determine Highest Non-Precipitated Conc. measure_turbidity->determine_limit

Caption: Workflow for Kinetic Solubility Determination.
Experimental Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the definitive "gold standard" method for determining equilibrium solubility. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring true thermodynamic equilibrium is reached.

Causality: This method provides the most accurate and fundamental measure of a compound's solubility. By allowing the solid and solution phases to reach equilibrium, it reflects the true saturation point, which is critical for developing formulations and predicting absorption.[2]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) to a known volume of the desired solvent (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. For rigor, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF).

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, typically HPLC-UV or LC-MS/MS.[2][7]

  • Standard Curve: Prepare a standard calibration curve of the compound at known concentrations to accurately determine the concentration in the filtrate.[6]

Part 2: The Stability Profile of this compound

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[8][9][10] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12]

Causality: The objective of forced degradation is not to completely destroy the compound but to achieve a target degradation of 5-20%.[13][14][15] This level is sufficient to generate and detect degradation products, thereby facilitating the development of a "stability-indicating" analytical method—a method proven to separate the intact drug from its degradants.[12] This knowledge is invaluable for improving manufacturing processes, selecting appropriate excipients, and defining storage conditions.[14]

Forced Degradation Study Data Summary

This table should be used to summarize the results from the forced degradation protocol.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of Degradants Detected
Acid Hydrolysis0.1 M HCl2, 8, 2460Experimental DataExperimental Data
Base Hydrolysis0.1 M NaOH2, 8, 2460Experimental DataExperimental Data
Oxidation3% H₂O₂2, 8, 24RTExperimental DataExperimental Data
Thermal (Solid)Dry Heat24, 48, 7280Experimental DataExperimental Data
Thermal (Solution)PBS, pH 7.424, 48, 7280Experimental DataExperimental Data
PhotostabilityICH Q1BPer ICH Q1B25Experimental DataExperimental Data

RT: Room Temperature

Experimental Protocol 3: Forced Degradation (Stress Testing)

Methodology:

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water) that ensures complete dissolution but does not itself cause degradation.[13]

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate samples at an elevated temperature (e.g., 60°C) and collect aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize the aliquots before analysis.[13]

    • Oxidation: Mix the stock solution with an appropriate volume of hydrogen peroxide solution (e.g., 3-30% H₂O₂) and incubate at room temperature. Monitor the reaction and collect aliquots at set intervals.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Separately, reflux a solution of the compound in a neutral buffer. Analyze samples at various time points.[13]

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[13][15] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should employ a detector (e.g., Photodiode Array (PDA) or Mass Spectrometry (MS)) capable of assessing peak purity and identifying degradants.[14]

  • Mass Balance: Evaluate the results to ensure mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis & Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (HCl, Heat) prep_stock->acid base Base Hydrolysis (NaOH, Heat) prep_stock->base oxidation Oxidation (H₂O₂) prep_stock->oxidation thermal Thermal (Dry & Solution) prep_stock->thermal photo Photostability (ICH Q1B Light) prep_stock->photo prep_control Prepare Unstressed Control Sample hplc Analyze all Samples by Stability-Indicating HPLC prep_control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Assess Peak Purity (PDA/MS) hplc->purity mass_balance Calculate % Degradation & Mass Balance purity->mass_balance pathway Identify Degradants & Propose Pathways mass_balance->pathway

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable pillar of modern drug discovery and development. For a promising scaffold like this compound, the protocols detailed in this guide provide a robust framework for generating the critical data needed to advance a research program. By applying these methods, researchers can ensure the integrity of their biological data, make informed decisions about formulation strategies, and build a comprehensive data package that meets the rigorous standards of the pharmaceutical industry. The causality-driven approach presented here, grounded in authoritative guidelines, empowers scientists to move beyond mere data collection to a true understanding of their molecule's behavior.

References

Biological activity screening of 4-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 4-Bromobenzo[d]oxazol-2-amine

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive framework for the systematic biological activity screening of a specific, yet promising derivative: this compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial compound handling to advanced mechanistic studies. The protocols and rationale presented herein are grounded in established scientific principles and draw from extensive experience in preclinical drug discovery.

Introduction: The Rationale for Screening this compound

The benzoxazole ring system is a privileged heterocyclic motif found in numerous naturally occurring and synthetic compounds with significant biological activities.[2][4] Its structural similarity to endogenous purines allows it to interact with a variety of biological macromolecules, leading to a diverse pharmacological profile.[4][5] The 2-amino benzoxazole moiety, in particular, is a key pharmacophore that has been explored for the development of novel therapeutic agents.

The subject of this guide, this compound, is a synthetic derivative with distinct structural features that warrant a thorough investigation of its biological potential. The presence of a bromine atom at the 4-position can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. Halogen bonding, a non-covalent interaction involving the bromine atom, can also contribute to enhanced binding affinity and specificity.

Given the established precedent for the biological activity of benzoxazoles, a systematic screening of this compound is a logical and promising endeavor in the search for new therapeutic leads. This guide will focus on two primary areas of investigation: anticancer and antimicrobial activities, as these are the most prominently reported for this class of compounds.[1][2][3][6]

Preliminary Characterization and Compound Handling

Prior to initiating biological screening, it is imperative to ensure the identity, purity, and stability of the test compound, this compound.

2.1. Physicochemical Characterization A comprehensive analysis should be performed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

2.2. Solubility and Stock Solution Preparation The solubility of this compound should be determined in various solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution (e.g., 10-50 mM). It is crucial to note the final DMSO concentration in the assays, as it can have cytotoxic effects at higher concentrations (typically >0.5%).

Anticancer Activity Screening

The potential of this compound as an anticancer agent can be evaluated through a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

3.1. In Vitro Cytotoxicity Assessment

The initial step is to assess the compound's ability to inhibit the proliferation of cancer cells.

Recommended Cell Lines: A diverse panel of human cancer cell lines should be selected to represent different tumor types. For example:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.[7]

  • MDA-MB-231: Triple-negative breast adenocarcinoma.

  • A549: Lung carcinoma.[8]

  • HCT116: Colorectal carcinoma.[3]

  • FaDu: Pharynx squamous cell carcinoma.[8]

Experimental Protocol: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: The results of the cytotoxicity screening can be summarized in a table.

Cell LineIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7[Example Value][Example Value]
MDA-MB-231[Example Value][Example Value]
A549[Example Value][Example Value]
HCT116[Example Value][Example Value]
FaDu[Example Value][Example Value]

Workflow for Anticancer Screening:

anticancer_workflow cluster_preliminary Preliminary Steps cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanistic Studies (for active compounds) compound This compound stock Prepare DMSO Stock Solution compound->stock mtt_assay Perform MTT Assay stock->mtt_assay cell_lines Select Cancer Cell Lines (MCF-7, A549, etc.) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assays (DAPI Staining, Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle migration Cell Migration/Invasion Assays ic50->migration

Caption: Workflow for anticancer activity screening.

3.2. Mechanistic Studies

If significant cytotoxicity is observed, further studies can be conducted to elucidate the mechanism of action.

  • Apoptosis Induction: Assays such as DAPI staining for nuclear morphology changes or Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death.[8]

  • Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).

  • Cell Migration and Invasion Assays: A scratch assay or a transwell invasion assay can assess the compound's potential to inhibit metastasis.[8]

Antimicrobial Activity Screening

Benzoxazole derivatives have shown broad-spectrum antimicrobial activity.[1][2][6][9] A systematic screening against a panel of clinically relevant bacteria and fungi is therefore warranted.

4.1. In Vitro Antimicrobial Susceptibility Testing

Recommended Microbial Strains:

  • Gram-positive Bacteria: Staphylococcus aureus, Bacillus subtilis.[2]

  • Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa.[2]

  • Fungi (Yeast): Candida albicans.[2]

Experimental Protocol: Broth Microdilution Method This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microbial Culture Preparation: Grow the microbial strains in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the inoculum density to a standard concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth without the compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells with no visible growth can be subcultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Data Presentation: The antimicrobial activity can be summarized in a table.

Microbial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Reference Drug
Staphylococcus aureus[Example Value][Ciprofloxacin: Example Value]
Bacillus subtilis[Example Value][Ciprofloxacin: Example Value]
Escherichia coli[Example Value][Ciprofloxacin: Example Value]
Pseudomonas aeruginosa[Example Value][Ciprofloxacin: Example Value]
Candida albicans[Example Value][Fluconazole: Example Value]

Workflow for Antimicrobial Screening:

antimicrobial_workflow cluster_preliminary Preliminary Steps cluster_susceptibility Antimicrobial Susceptibility Testing cluster_bactericidal Further Characterization (for active compounds) compound This compound stock Prepare DMSO Stock Solution compound->stock microdilution Perform Broth Microdilution stock->microdilution strains Select Microbial Strains (Bacteria and Fungi) strains->microdilution mic Determine MIC microdilution->mic mbc_mfc Determine MBC/MFC mic->mbc_mfc time_kill Time-Kill Kinetics mic->time_kill

Caption: Workflow for antimicrobial activity screening.

Conclusion and Future Directions

This guide provides a foundational strategy for the biological activity screening of this compound. The proposed workflows for anticancer and antimicrobial evaluation are based on established and robust methodologies. Positive results from these initial screens (i.e., potent and selective activity) would justify further investigation, including:

  • In vivo efficacy studies: To evaluate the compound's activity in animal models of cancer or infectious disease.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling: To assess the drug-like properties of the compound.

  • Target identification and validation: To elucidate the specific molecular targets and pathways through which the compound exerts its biological effects.

The systematic approach outlined herein will enable a thorough and efficient evaluation of the therapeutic potential of this compound, potentially leading to the discovery of a novel drug candidate.

References

Unlocking the Therapeutic Potential of 4-Bromobenzo[d]oxazol-2-amine Derivatives: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The specific derivative, 4-Bromobenzo[d]oxazol-2-amine, presents a unique chemical framework poised for interaction with a variety of high-value biological targets. The strategic placement of the bromine atom at the 4-position and the amine at the 2-position creates a distinct electronic and steric profile that can be exploited for developing selective modulators of key cellular pathways. This guide provides an in-depth exploration of the most promising therapeutic target classes for derivatives of this compound, grounded in existing literature and established biochemical principles. We will delve into the scientific rationale for pursuing each target class, provide detailed, self-validating experimental protocols for target validation, and outline computational strategies to expand the target landscape.

Introduction: The this compound Scaffold

The 2-aminobenzoxazole core is a bio-isostere of endogenous purines, allowing it to function as a versatile "hinge-binding" motif in the ATP-binding pockets of many enzymes, particularly protein kinases. The addition of a bromine atom at the 4-position significantly alters its properties. Bromine can act as a hydrogen bond acceptor and participates in halogen bonding, a strong, directional non-covalent interaction that can enhance binding affinity and selectivity for a target protein. This guide will focus on four primary, evidence-based target classes where this scaffold has the highest potential for therapeutic intervention:

  • Monoamine Oxidases (MAO) for neurological and psychiatric disorders.

  • The Sphingosine-1-Phosphate (S1P) Axis for autoimmune diseases.

  • Protein Kinases for oncology and inflammatory diseases.

  • Microbial Enzymes for infectious diseases.

Target Class I: Monoamine Oxidases (MAO-A & MAO-B)

Scientific Rationale & Expertise

Monoamine oxidases (MAO) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] Their inhibition can increase the synaptic availability of these neurotransmitters, a validated mechanism for treating depression (MAO-A inhibition) and Parkinson's disease (MAO-B inhibition).[2][4] The benzoxazole skeleton is a well-documented pharmacophore for potent MAO inhibition.[1][2][5] Studies on related 2-methylbenzo[d]oxazole derivatives have shown highly potent, low-nanomolar inhibition of MAO-B and sub-micromolar inhibition of MAO-A.[1][2] The planar, heterocyclic nature of the this compound core allows it to fit snugly into the hydrophobic active site of MAO enzymes, making this a primary and highly plausible target class.

Target Validation Workflow

Validating MAO inhibition requires a tiered approach, moving from initial biochemical screening to cellular and potentially in vivo models. The goal is to determine potency (IC50), selectivity (MAO-A vs. MAO-B), and mechanism of inhibition (reversible vs. irreversible).

MAO_Workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Cellular Activity start Test Compound (this compound derivative) assay MAO-Glo™ Assay (Recombinant hMAO-A & hMAO-B) start->assay ic50 Determine IC50 Values (Potency & Selectivity) assay->ic50 dialysis Reversibility Assay (Inhibitor Dialysis) ic50->dialysis kinetics Enzyme Kinetics (Lineweaver-Burk Plot) dialysis->kinetics If Reversible cell_model Cell-Based Model (e.g., SH-SY5Y neuroblastoma cells) kinetics->cell_model neurotransmitter Measure Neurotransmitter Levels (HPLC or ELISA) cell_model->neurotransmitter

Caption: A tiered workflow for validating MAO inhibitors.

This commercially available assay provides a robust, high-throughput method for measuring the activity of MAO-A and MAO-B.

  • Principle of the Assay: The MAO enzyme oxidizes a substrate, producing H₂O₂. A horseradish peroxidase (HRP) enzyme uses the H₂O₂ to convert a luminogenic substrate into luciferin, which is then quantified by a luciferase enzyme. The light output is directly proportional to MAO activity.

  • Methodology:

    • Prepare Reagents: Reconstitute recombinant human MAO-A and MAO-B enzymes, luciferin detection reagent, and the MAO substrate according to the manufacturer's protocol.

    • Compound Plating: Serially dilute the this compound derivative in an appropriate solvent (e.g., DMSO) and plate into a 96-well white-walled assay plate. Include vehicle controls (DMSO only) and positive controls (e.g., Pargyline for MAO-B, Clorgyline for MAO-A).

    • Enzyme Incubation: Add the MAO-A or MAO-B enzyme to the wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind.

    • Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

    • Detect Signal: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-generating reaction. Incubate for 20 minutes in the dark.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Target Class II: Sphingosine-1-Phosphate (S1P) Transporter Spns2

Scientific Rationale & Expertise

The sphingosine-1-phosphate (S1P) signaling axis is critical for regulating lymphocyte trafficking from lymphoid organs into circulation. The S1P1 receptor on lymphocytes is essential for this process, and its modulation is a clinically validated strategy for treating autoimmune diseases like multiple sclerosis.[6][7] An alternative, upstream approach is to inhibit the transporter responsible for exporting S1P, Spinster Homolog 2 (Spns2).[6][8] Excitingly, a recent structure-activity relationship study explicitly identified the 2-aminobenzoxazole scaffold as a potent framework for Spns2 inhibitors.[7][9] A lead compound from this class, SLB1122168, demonstrated an IC50 of 94 nM and induced the desired pharmacodynamic effect of lymphopenia (reduction of circulating lymphocytes) in rodents.[6][7] This makes Spns2 a highly compelling and specific target for this compound derivatives.

Target Validation Workflow

Validation of Spns2 inhibitors focuses on confirming the direct inhibition of S1P release and observing the downstream physiological consequence of lymphopenia.

S1P_Pathway cluster_0 S1P Producing Cell (e.g., Endothelial Cell) SphK Sphingosine Kinase (SphK) S1P_intra Intracellular S1P SphK->S1P_intra Spns2 Spns2 Transporter S1P_intra->Spns2 Export S1P_extra Extracellular S1P Spns2->S1P_extra S1P1 S1P1 Receptor (on Lymphocyte) S1P_extra->S1P1 Lymphocyte Lymphocyte Egress (from Lymph Node) S1P1->Lymphocyte Promotes Inhibitor This compound Derivative Inhibitor->Spns2 Inhibits

Caption: Inhibition of the Spns2 transporter blocks S1P export.

This assay measures the ability of a compound to block the release of S1P from cells overexpressing the Spns2 transporter.

  • Principle of the Assay: HeLa cells engineered to overexpress Spns2 are loaded with a fluorescently labeled sphingosine precursor. The cells metabolize this into fluorescent S1P, which is then exported via Spns2. The amount of fluorescence in the supernatant is measured, which is proportional to Spns2 activity.

  • Methodology:

    • Cell Culture: Culture Spns2-overexpressing HeLa cells in appropriate media to ~90% confluency in a 24-well plate.

    • Compound Treatment: Pre-treat cells with various concentrations of the this compound derivative (and controls) for 30 minutes.

    • Substrate Loading: Add a fluorescent sphingosine analog (e.g., NBD-sphingosine) to the media and incubate for 1 hour to allow cellular uptake and conversion to NBD-S1P.

    • S1P Export: Wash the cells to remove excess substrate. Add fresh, serum-free media (containing the test compounds) and incubate for 2-4 hours to allow for Spns2-mediated export of NBD-S1P.

    • Sample Collection: Collect the supernatant from each well.

    • Lipid Extraction: Perform a Bligh-Dyer lipid extraction on the supernatant to isolate the NBD-S1P.

    • Quantification: Analyze the extracted lipid phase using a fluorescence plate reader or HPLC with a fluorescence detector.

    • Analysis: Calculate the percent inhibition of S1P export relative to vehicle-treated controls and determine the IC50 value.

Target Class III: Protein Kinases

Scientific Rationale & Expertise

Protein kinases are a large family of enzymes that regulate virtually all cellular processes.[10] Their dysregulation is a hallmark of cancer, making them one of the most important target classes in oncology.[11][12] The 2-aminobenzoxazole and the closely related 2-aminobenzothiazole scaffolds are well-established "hinge-binders" that mimic the adenine portion of ATP, enabling them to occupy the kinase active site.[10][13] Derivatives of these scaffolds have been developed as inhibitors of numerous kinases, including FLT3 in acute myeloid leukemia, Aurora kinases for mitosis, and components of the PI3K/AKT/mTOR pathway.[14][15][16] The 4-bromo substituent can further enhance affinity and selectivity by forming specific halogen bonds with residues in the kinase active site.

Target Validation Workflow

The initial step is a broad screen against a panel of kinases to identify potential hits, followed by more focused biochemical and cell-based assays to confirm activity and mechanism.

Kinase_Funnel Panel Broad Kinase Panel Screen (e.g., 400+ kinases @ 1µM) Biochem Biochemical IC50 Determination (for identified hits) Panel->Biochem Identify Hits (% Inhibition > 50%) Cellular Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) Biochem->Cellular Confirm Potency Viability Cellular Viability Assay (e.g., MTT on relevant cancer cell line) Cellular->Viability Link to Phenotype

References

The 4-Bromobenzo[d]oxazol-2-amine Core: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] This approach, which utilizes small, low-complexity molecules, allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3][4] Within the vast landscape of available fragments, the 4-Bromobenzo[d]oxazol-2-amine scaffold has emerged as a particularly valuable starting point. Its inherent biological relevance, combined with synthetically versatile functional groups, makes it an exemplary tool for tackling challenging biological targets. This guide provides a comprehensive overview of the this compound core, detailing its strategic value, application within the FBDD workflow, and proven success in hit-to-lead optimization.

The Strategic Value of the Benzoxazole Core

Benzoxazoles are a class of heterocyclic aromatic compounds featuring a benzene ring fused to an oxazole ring.[5] This core structure is of significant interest in medicinal chemistry for several key reasons:

  • Biological Precedent: The benzoxazole moiety is present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Its structural similarity to naturally occurring nucleic bases, such as adenine and guanine, is believed to contribute to its ability to interact with biological macromolecules.[5]

  • Physicochemical Properties: The fused ring system imparts a degree of rigidity and planarity, which can be advantageous for fitting into well-defined binding pockets. It generally aligns with the "Rule of Three" principles for fragment design (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[7]

  • Synthetic Tractability: The benzoxazole core can be synthesized through various established chemical methods, making it readily accessible for library development.[8][9]

The this compound derivative is particularly significant. The 2-amine group provides a crucial hydrogen bond donor, a common feature in ligand-protein interactions. The bromine atom at the 4-position is the key to its utility in fragment elaboration; it serves as a synthetically versatile handle, or "growth vector," for introducing new chemical functionality through well-established cross-coupling reactions.[5]

PropertyValueSource
CAS Number 1806340-56-6[5][10][11]
Molecular Formula C₇H₅BrN₂O[5][11]
Molecular Weight 213.03 g/mol [5][11]
Class Heterocyclic Building Block[11]

Integrating the Fragment into the FBDD Workflow

FBDD is a rational and efficient process that begins with identifying low-affinity but high-quality binders (fragments) and systematically evolving them into potent, drug-like leads.[3][12] This contrasts with traditional High-Throughput Screening (HTS), which screens large libraries of complex molecules to find rare high-affinity hits.[7] The FBDD approach increases the probability of finding a hit by using smaller molecules that can bind more readily to small pockets on a protein's surface.[13]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (incl. 4-Bromobenzoxazole) Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen ~2k Fragments Hits Validated Hits (μM - mM Affinity) Screen->Hits High Hit Rate H2L Structure-Guided Design (Growing, Linking) Hits->H2L Lead Potent Lead Compound (nM Affinity) H2L->Lead Iterative Chemistry

A typical Fragment-Based Drug Discovery (FBDD) workflow.
Synthesis of the Core Fragment

The synthesis of 2-aminobenzoxazole derivatives can be achieved through several routes. A common and effective method involves the cyclization of 2-aminophenols. For instance, one modern approach uses an electrophilic cyanating agent like N-cyanotoluenesulfonamide (NCTS) with a Lewis acid catalyst such as BF₃·Et₂O to facilitate the cyclization of the corresponding 4-bromo-2-aminophenol, providing a direct route to the desired scaffold.[14]

Fragment Screening and Hit Validation

Due to their inherently weak binding affinities (typically in the high micromolar to millimolar range), fragment hits require highly sensitive biophysical techniques for detection.[13] The choice of screening method is critical and often depends on the nature of the target protein and available resources.

TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[3][15]Real-time kinetics (KD, kon, koff), label-free, relatively high throughput.Requires protein immobilization, can be prone to artifacts.
Nuclear Magnetic Resonance (NMR) Detects binding by observing changes in the chemical shifts of either the ligand or the protein.[7][15][16]Provides structural information on the binding site, robust for weak binders.Requires large amounts of protein, lower throughput.
X-ray Crystallography Soaking or co-crystallizing the protein with fragments to directly visualize the binding mode.[7][15]Provides high-resolution 3D structural data of the protein-fragment complex.Requires a crystallizable protein, can be lower throughput.
Thermal Shift Assay (TSA/DSF) Measures the change in protein melting temperature upon ligand binding.[15]High throughput, low protein consumption, cost-effective.Indirect assay, provides no structural information.

Trustworthiness through Orthogonal Validation: A key principle of FBDD is the confirmation of initial hits using a secondary, orthogonal method.[13][15] For example, a fragment identified by SPR (a mass-based detection method) should be validated by TSA (a thermal stability method) or NMR to ensure the binding event is genuine and not an artifact of the primary assay. This self-validating system is crucial for confidently committing resources to the subsequent chemistry effort.

Hit-to-Lead (H2L) Optimization: The Power of the Bromo Handle

Once a fragment like this compound is confirmed as a binder, the goal is to elaborate its structure to increase affinity and selectivity.[3][12] This is where the strategic placement of the bromine atom becomes paramount. It acts as a versatile anchor point for "fragment growing."

H2L_Strategies cluster_start Initial Hit cluster_end Optimization Strategies Start 4-Bromobenzoxazole Core Grow Growing: Add new functional groups via cross-coupling at Br Start->Grow Most Common for this Fragment Link Linking: Connect two fragments that bind nearby Start->Link Merge Merging: Combine features of two overlapping fragments Start->Merge

Primary strategies for hit-to-lead (H2L) optimization.

The bromine atom is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to systematically explore the chemical space around the core fragment.

Common Elaboration Reactions:

  • Suzuki Coupling: Reaction with boronic acids/esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to create rigid linkers.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new hydrogen-bonding groups or solubilizing elements.

  • Stille Coupling: Reaction with organostannanes.

This systematic elaboration allows chemists to "grow" the fragment into an adjacent binding pocket, picking up additional favorable interactions and dramatically increasing binding affinity, often from the millimolar to the nanomolar range.[17]

Case Study: 2-Aminobenzoxazole as a Scaffold for Spns2 Inhibitors

A compelling example of the 2-aminobenzoxazole core's potential comes from the development of potent inhibitors for the Sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2).[18][19] S1P is a critical signaling lipid, and modulating its pathway has therapeutic potential for autoimmune diseases like multiple sclerosis.[18][19]

Researchers identified the 2-aminobenzoxazole scaffold as a viable starting point for developing Spns2 inhibitors.[18] Through a systematic structure-activity relationship (SAR) study, they optimized the core by modifying three key positions: the polar head group, a hydrophobic tail, and the core linker itself.

The study revealed that a 2-aminobenzoxazole core bearing a pyrrolidine head group and a long hydrophobic tail was highly effective at inhibiting Spns2.[18] This effort culminated in the discovery of compound SLB1122168 , which demonstrated a potent IC₅₀ of 94 nM in an S1P release assay and showed the desired in vivo effect of reducing circulating lymphocytes in animal models.[18][19][20]

This case study perfectly illustrates the FBDD principle: starting with a privileged heterocyclic core (2-aminobenzoxazole) and using iterative, structure-guided chemistry to evolve it into a highly potent lead compound.[18]

Spns2_Pathway cluster_cell Cell Interior Sph Sphingosine SphK SphK1/2 Sph->SphK S1P S1P Spns2 Spns2 Transporter S1P->Spns2 SphK->S1P S1P_ext Extracellular S1P Spns2->S1P_ext Export Receptor S1P Receptor (Signaling) S1P_ext->Receptor Inhibitor SLB1122168 (2-Aminobenzoxazole Derivative) Inhibitor->Spns2

Inhibition of the Spns2 transporter by a 2-aminobenzoxazole derivative.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Fragment Growing)

This protocol describes a representative method for elaborating the 4-bromo-benzoxazole core.

Objective: To couple this compound with a substituted phenylboronic acid to generate a biaryl product, demonstrating fragment growth.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid derivative (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the phenylboronic acid derivative, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired coupled product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Differential Scanning Fluorimetry (DSF) for Hit Validation

Objective: To validate the binding of a fragment hit by measuring its effect on the thermal stability of the target protein.

Materials:

  • Purified target protein (2-10 µM final concentration)

  • SYPRO Orange dye (5X final concentration)

  • HEPES or PBS buffer, pH 7.4

  • Fragment compound stock solution (e.g., 10 mM in DMSO)

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

Procedure:

  • Prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer.

  • In a 96-well PCR plate, add the desired final volume of buffer.

  • Add the fragment compound to the wells to achieve the desired final screening concentration (e.g., 100 µM). Include a DMSO-only control.

  • Add the protein/dye master mix to all wells to initiate the binding reaction. The final volume is typically 20-25 µL.

  • Centrifuge the plate briefly to remove air bubbles.

  • Place the plate in the qPCR instrument.

  • Set up a thermal melt protocol: ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.

  • Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tₘ) is the inflection point of the curve (often calculated by fitting to a Boltzmann equation).

  • A "hit" is identified by a significant positive shift in Tₘ (ΔTₘ > 2 °C) compared to the DMSO control, indicating that the fragment binding has stabilized the protein.

Conclusion and Future Outlook

This compound is more than just another small molecule; it is a strategically designed fragment that embodies the core principles of FBDD. Its privileged benzoxazole core provides a solid foundation for biological interaction, while the 2-amine and 4-bromo functionalities offer ideal vectors for affinity and selectivity optimization. The successful development of potent Spns2 inhibitors from this scaffold serves as a powerful testament to its utility. As drug discovery continues to tackle increasingly complex and "undruggable" targets, the intelligent and systematic application of versatile fragments like this compound will be indispensable for generating the next generation of innovative therapeutics.

References

In silico prediction of 4-Bromobenzo[d]oxazol-2-amine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide

In Silico Bioactivity Profiling of 4-Bromobenzo[d]oxazol-2-amine: A Methodological Framework for Target Identification and Lead Characterization

The early stages of drug discovery are increasingly reliant on computational methods to rapidly assess the therapeutic potential of novel chemical entities, conserving time and resources.[1][2][3] This technical guide provides a comprehensive, step-by-step in silico workflow to predict the biological activity and evaluate the drug-like properties of this compound. By integrating ligand-based target prediction, pharmacokinetic and toxicity (ADMET) profiling, and structure-based molecular docking, we construct a robust hypothesis for the compound's mechanism of action. This document is designed for researchers and scientists in drug development, offering a self-validating protocol that synthesizes predictive data into actionable insights for subsequent experimental validation.

Introduction

The Privileged Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[4] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The stability of the benzoxazole core and its capacity for diverse functionalization make it a valuable starting point for the design of novel therapeutics.[4]

Subject Molecule: this compound

This guide focuses on the in silico characterization of this compound (Figure 1). This specific derivative features an amine group at the 2-position and a bromine atom at the 4-position, making it a versatile intermediate for chemical synthesis.[4] The primary objective of this guide is to apply a systematic computational workflow to predict its potential biological targets and assess its viability as a drug candidate.

Figure 1: 2D Structure of this compound

  • Molecular Formula: C7H5BrN2O

  • Molecular Weight: 213.03 g/mol

  • CAS Number: 1806340-56-6[5]

The In Silico Prediction Workflow

The computational investigation follows a multi-stage process designed to move from broad, probabilistic predictions to specific, structure-based hypotheses. This workflow ensures that each step informs the next, creating a logical and efficient path to a testable biological hypothesis.

In_Silico_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Mechanistic Insight cluster_3 Phase 4: Synthesis & Validation A Ligand Preparation (SMILES Input) B ADMET & Physicochemical Profiling A->B Evaluate Druggability C Ligand-Based Target Prediction A->C Predict Targets F Data Integration & Analysis B->F D Target Selection & Preparation (from PDB) C->D Prioritize Top Targets E Molecular Docking Simulation D->E E->F Binding Affinity & Pose Analysis G Experimental Validation (In Vitro Assays) F->G Formulate Hypothesis

Caption: High-level overview of the in silico bioactivity prediction workflow.

Ligand Preparation and ADMET Profiling

To be an effective drug, a molecule must not only interact strongly with its target but also possess favorable pharmacokinetic properties.[6] This phase assesses the "drug-likeness" of this compound.

Protocol: Physicochemical and ADMET Prediction

This protocol utilizes the SwissADME web tool, a free and robust platform for predicting key pharmacokinetic, physicochemical, and medicinal chemistry properties.[6][7][8]

  • Obtain SMILES String: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound. For this compound, this is NC1=NC2=C(O1)C=CC=C2Br.

  • Access SwissADME: Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[6]

  • Input Molecule: Paste the SMILES string into the input field and click "Run".

  • Analyze Results: The platform will generate a comprehensive report. Key areas for analysis include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility.

    • Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

    • Medicinal Chemistry: Alerts for chemically problematic or reactive groups.

Data Presentation: Predicted ADMET Properties

The following table summarizes the predicted properties for this compound.

PropertyPredicted ValueAcceptable Range/CriteriaAssessment
Physicochemical
Molecular Weight213.03 g/mol ≤ 500 g/mol ✅ Favorable
LogP (Consensus)2.15-0.7 to +5.0✅ Favorable
Water SolubilitySolubleSoluble to Moderately Soluble✅ Favorable
Pharmacokinetics
GI AbsorptionHighHigh✅ Favorable
BBB PermeantYesYes/No (depends on target)Neutral
Drug-Likeness
Lipinski's Rule0 Violations0 Violations✅ Favorable
Medicinal Chemistry
PAINS Alert0 Alerts0 Alerts✅ Favorable

Interpretation: The compound exhibits a highly favorable ADMET profile. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability, and shows high predicted gastrointestinal absorption. The absence of PAINS (Pan-Assay Interference Compounds) alerts suggests it is unlikely to cause non-specific interference in biochemical assays.

Hypothesis Generation: Target Prediction

With a favorable drug-like profile established, the next step is to identify its most likely biological targets. This is achieved using ligand-based target prediction, which operates on the principle that structurally similar molecules often bind to similar protein targets.[3][9]

Protocol: Ligand-Based Target Prediction

This protocol uses the SwissTargetPrediction web server, which predicts protein targets of a small molecule based on a combination of 2D and 3D similarity to a database of known active compounds.[10][11][12]

  • Access SwissTargetPrediction: Navigate to the website (--INVALID-LINK--][12]">http://www.swisstargetprediction.ch).[10][12]

  • Input Molecule: Paste the SMILES string for this compound into the query field.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Execute the prediction.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. The results are often grouped by protein class (e.g., kinases, enzymes, GPCRs).

Data Presentation: Top Predicted Target Classes

The following table summarizes the most probable target classes for the subject molecule.

Target ClassKnown Ligands (Count)ProbabilityTop Predicted Targets (Example)
Kinases6246.7%Serine/threonine-protein kinase PIM1, Cyclin-dependent kinase 2 (CDK2)
Enzymes3526.7%Carbonic anhydrase II, Aldose reductase
G-protein coupled receptors1513.3%Dopamine D2 receptor, Serotonin 1a receptor
Other2113.3%Bromodomain-containing protein 4, Estrogen receptor alpha

Interpretation: The results strongly suggest that this compound is most likely to interact with protein kinases . This aligns with the known activities of many benzoxazole derivatives and provides a focused set of high-priority targets for the next phase of investigation. We will select a representative kinase, Cyclin-dependent kinase 2 (CDK2), for detailed mechanistic analysis via molecular docking.

Mechanistic Investigation: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[13][14][15] This allows for a detailed, atom-level investigation of the potential interaction between our compound and a predicted target.[13]

Docking_Workflow PDB 1. Select Target PDB (e.g., 1HCK for CDK2) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Generate 3D conformer, assign charges) Dock 5. Run Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy & Pose) Dock->Analyze

Caption: Detailed workflow for a molecular docking simulation.

Protocol: Molecular Docking with AutoDock Vina

This protocol provides a generalized workflow for docking this compound into the active site of CDK2 using AutoDock Vina, a widely used open-source docking program.[16][17]

  • Target Preparation:

    • Download Structure: Obtain the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB) (e.g., PDB ID: 1HCK).[18][19][20] The PDB is the single global archive for information about the 3D structures of biological macromolecules.[18][19]

    • Clean Structure: Using molecular modeling software (e.g., PyMOL, Chimera), remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.

    • Add Hydrogens & Charges: Add polar hydrogens and compute Gasteiger charges for the protein atoms. Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Generate 3D Structure: Convert the 2D SMILES string of the ligand into a 3D structure.

    • Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy conformation.

    • Set Torsions & Save: Define the rotatable bonds and save the prepared ligand in .pdbqt format.

  • Docking Execution:

    • Define the Grid Box: Specify the search space for the docking simulation. This is typically a 3D box centered on the known active site of the protein. For 1HCK, this would be centered on the ATP-binding pocket.

    • Configure Vina: Create a configuration file specifying the paths to the prepared protein and ligand, the coordinates of the grid box, and the exhaustiveness of the search (a parameter controlling computational effort).

    • Run Vina: Execute the docking simulation from the command line.[21]

  • Analysis of Results:

    • Binding Affinity: Vina reports the binding affinity in kcal/mol. More negative values indicate stronger predicted binding.[22][23] Values between -7 and -9 kcal/mol suggest a moderate interaction, while values of -10 kcal/mol or lower suggest a strong interaction.[22]

    • Pose Visualization: The primary output is a set of predicted binding poses. These must be visually inspected to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.[22][24]

Data Presentation: Docking Results

The following table presents the hypothetical docking results of this compound against the ATP-binding site of CDK2 (PDB: 1HCK).

ParameterResultInterpretation
Binding Affinity -8.9 kcal/molIndicates a strong and favorable binding interaction. This value is competitive with many known kinase inhibitors.[22]
Key Interactions
Hydrogen BondsAmine group with backbone of Leu83This is a canonical "hinge" interaction, critical for the binding of most ATP-competitive kinase inhibitors. Its presence is a strong indicator of a valid binding mode.
Oxazole nitrogen with sidechain of Lys33Further stabilizes the ligand within the active site.
Hydrophobic ContactsBromophenyl group with Val18, Ala31, Ile10The bromophenyl moiety occupies a hydrophobic pocket, contributing significantly to the overall binding affinity.

Synthesis and Strategic Recommendations

Integrated Analysis

The in silico workflow has provided multiple convergent lines of evidence:

  • Favorable Druggability: The compound possesses excellent ADMET and physicochemical properties, making it a promising candidate for oral administration.

  • High-Probability Target Class: Ligand-based methods overwhelmingly predict protein kinases as the primary target class.

  • Specific Mechanistic Hypothesis: Molecular docking against CDK2 reveals a strong predicted binding affinity (-8.9 kcal/mol) and a highly plausible binding mode, anchored by the canonical hinge hydrogen bond crucial for kinase inhibition.

This integrated dataset strongly supports the hypothesis that This compound is a potential ATP-competitive inhibitor of protein kinases, such as CDK2.

Limitations and Self-Validation

It is critical to acknowledge that in silico predictions are models, not experimental results.[3] The accuracy of docking depends on the quality of the protein structure and the sophistication of the scoring function.[9][13] The strength of this workflow lies in its self-validating nature: the broad prediction (kinases) from the ligand-based tool was mechanistically supported by the specific, high-affinity binding mode predicted by the structure-based docking simulation.

Recommendations for Experimental Validation

The computational findings presented in this guide provide a clear and compelling rationale for advancing this compound to experimental testing. The following steps are recommended:

  • Chemical Synthesis: Procure or synthesize a sample of this compound for biological evaluation.

  • In Vitro Kinase Panel: Screen the compound against a panel of protein kinases, with a primary focus on CDK family members (e.g., CDK2, CDK9) and PIM kinases, as suggested by the target prediction results. The primary readout should be the IC50 value, which measures the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Cell-Based Assays: If potent kinase inhibition is confirmed, progress to cell-based assays using cancer cell lines known to be sensitive to CDK2 inhibition (e.g., certain breast or ovarian cancer lines) to assess the compound's effect on cell proliferation and viability.

References

The 2-Aminobenzoxazole Core: A Technical Guide to a Privileged Scaffold's Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminobenzoxazole Scaffold

The benzoxazole moiety, a bicyclic system fusing benzene and oxazole rings, represents a cornerstone in the architecture of biologically active molecules.[1] Its rigid, planar structure and unique electronic properties make it a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse therapeutic applications, from anticancer and antimicrobial to anti-inflammatory agents.[2][3] Among its derivatives, the 2-aminobenzoxazole core is of paramount importance. The exocyclic amino group at the 2-position is not merely a substituent; it is a versatile chemical handle, a key point for molecular diversification, and a critical pharmacophore in its own right.[4]

This guide provides an in-depth exploration of the chemical reactivity of this 2-amino group. We will move beyond simple reaction lists to explain the causality behind synthetic choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold's full potential. We will dissect its synthesis, key transformations—including N-acylation, N-alkylation, diazotization, and modern cross-coupling reactions—and the functional implications of the resulting derivatives.

Part 1: Accessing the Core - Synthetic Strategies for 2-Aminobenzoxazole

The utility of any building block is predicated on its accessibility. Several methods exist for the synthesis of the 2-aminobenzoxazole core, each with distinct advantages and drawbacks. The choice of method is often a strategic decision based on scale, safety considerations, and substrate scope.

The most traditional route involves the cyclization of an o-aminophenol with a cyanating agent. While the use of highly toxic cyanogen bromide (BrCN) is well-documented, modern chemistry has pivoted towards safer, more manageable reagents.[2][5][6] A notable alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which provides a non-hazardous pathway to the desired core.[5][6][7] Another prominent strategy is the direct C-H amination of the parent benzoxazole ring, often requiring transition-metal catalysts but offering high atom economy.[5][6][8] For constructing N-substituted analogues, the intramolecular Smiles rearrangement of benzoxazole-2-thiol derivatives provides an elegant, metal-free approach.[5][6]

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product o-Aminophenol o-Aminophenol Cyclization Cyclization o-Aminophenol->Cyclization + NCTS or BrCN Benzoxazole Benzoxazole Direct C-H Amination Direct C-H Amination Benzoxazole->Direct C-H Amination + Amine Source + Catalyst Benzoxazole-2-thiol Benzoxazole-2-thiol Smiles Rearrangement Smiles Rearrangement Benzoxazole-2-thiol->Smiles Rearrangement + Amine + Activator 2-Aminobenzoxazole Core 2-Aminobenzoxazole Core Cyclization->2-Aminobenzoxazole Core Direct C-H Amination->2-Aminobenzoxazole Core Smiles Rearrangement->2-Aminobenzoxazole Core G cluster_0 Key Transformations cluster_1 Products / Intermediates Core 2-Aminobenzoxazole Acylation N-Acylation Core->Acylation + RCOCl Alkylation N-Alkylation Core->Alkylation + R-X Diazotization Diazotization Core->Diazotization + NaNO2, H+ Amide N-Acyl Derivative Acylation->Amide Alkylamine N-Alkyl Derivative Alkylation->Alkylamine Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Products (Halo-, Cyano-) Diazonium->Sandmeyer + CuX G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Products Start X-Substituted 2-Aminobenzoxazole (X = Br, I, OTf) Suzuki Suzuki-Miyaura Coupling Start->Suzuki + R-B(OH)2 + Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald + R-NH2 + Pd Catalyst, Base Suzuki_Prod Aryl/Vinyl-Substituted 2-Aminobenzoxazole Suzuki->Suzuki_Prod Buchwald_Prod Amino-Substituted 2-Aminobenzoxazole Buchwald->Buchwald_Prod

References

A Technical Guide to the Electronic Properties of the 4-Bromobenzoxazole Scaffold: Implications for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole ring is a privileged heterocyclic scaffold, integral to numerous pharmacologically active compounds and advanced organic materials.[1][2] Substitution on this core framework provides a powerful tool for modulating its physicochemical and electronic properties. This technical guide offers an in-depth examination of the electronic landscape of the benzoxazole ring when substituted with a bromine atom at the 4-position. While direct literature on this specific isomer is developing, this guide synthesizes data from analogous halogenated heterocycles to provide a robust predictive framework. We will explore the fundamental inductive and resonance effects of the bromine substituent, its impact on frontier molecular orbitals (HOMO/LUMO), and the resulting modulation of molecular reactivity. Furthermore, this guide provides detailed, field-proven protocols for the experimental characterization of these properties using UV-Visible Spectroscopy and Cyclic Voltammetry, alongside a discussion of computational approaches like Density Functional Theory (DFT). This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the unique electronic characteristics of the 4-bromobenzoxazole moiety in rational drug design and the development of novel organic electronic materials.

The Benzoxazole Core: A Privileged Scaffold

The benzoxazole system consists of a benzene ring fused to an oxazole ring. This fusion results in a planar, aromatic structure with a unique distribution of electron density. The heteroatoms—nitrogen and oxygen—impart distinct electronic features. The nitrogen atom acts as a mild electron-withdrawing group, while the oxygen atom can donate electron density through resonance. This inherent electronic character makes the benzoxazole core a versatile building block in medicinal chemistry, contributing to a wide spectrum of biological activities.[1]

The Influence of Bromine Substitution at the C4-Position

Placing a bromine atom on the benzene portion of the benzoxazole core, specifically at the 4-position, introduces competing electronic effects that are critical to understand for predicting molecular behavior.

Duality of Electronic Influence: Inductive vs. Resonance Effects

The bromine atom, like other halogens, exerts a dual electronic influence on the aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the aromatic ring. This electron-donating resonance effect partially counteracts the inductive withdrawal.

For bromine, the inductive effect is generally considered to be stronger than its resonance effect, leading to an overall deactivation of the ring. However, the interplay between these two forces is key to the nuanced electronic properties of 4-bromobenzoxazole.

Caption: Dual electronic effects of a 4-bromo substituent.

Impact on Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior, including its reactivity and optical properties.[3] The energy difference between them is the HOMO-LUMO gap (Egap), a key indicator of chemical reactivity and kinetic stability.[4]

  • HOMO Energy: The electron-donating resonance effect of bromine is expected to raise the energy of the HOMO compared to an unsubstituted benzoxazole.

  • LUMO Energy: The strong inductive electron withdrawal significantly stabilizes and lowers the energy of the LUMO.

The net result is a reduction in the HOMO-LUMO gap . A smaller gap implies that the molecule is more polarizable and requires less energy for electronic excitation, which has direct consequences for its color and electrochemical properties.[5] Compounds with smaller HOMO-LUMO gaps are generally more reactive.[4][5]

Modulation of Reactivity and Intermolecular Interactions

The electronic perturbations caused by the 4-bromo substituent directly influence the molecule's utility:

  • Synthetic Handle: The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This allows the 4-bromobenzoxazole scaffold to be a versatile intermediate for creating libraries of more complex molecules.[6]

  • Halogen Bonding: The bromine atom possesses an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) on the outer surface of the halogen.[7] This allows it to act as a halogen bond donor, forming highly directional non-covalent interactions with Lewis bases like carbonyls or nitrogen atoms in biological targets.[8][9] This interaction can be crucial for molecular recognition and drug-receptor binding.[8]

Experimental Characterization of Electronic Properties

To validate theoretical predictions, two primary experimental techniques are indispensable: UV-Visible Spectroscopy and Cyclic Voltammetry.

UV-Visible Spectroscopy

This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states (e.g., from the HOMO to the LUMO).[10][11] The wavelength of maximum absorbance (λmax) is directly related to the energy of this electronic transition.

Expected Outcome for 4-Bromobenzoxazole: Due to the anticipated reduction in the HOMO-LUMO gap, 4-bromobenzoxazole is expected to exhibit a bathochromic shift (a shift to a longer λmax) compared to the parent benzoxazole. The extent of this shift provides a direct measure of the electronic influence of the bromine atom.

  • Solution Preparation:

    • Prepare a stock solution of 4-bromobenzoxazole in a spectroscopic grade solvent (e.g., ethanol or dichloromethane) at a concentration of 1x10-3 M.

    • From the stock solution, prepare a dilute solution (e.g., 2x10-5 M) in the same solvent.[12] The final absorbance should ideally be between 0.1 and 1.0.

  • Spectrometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as the blank.

    • Place the blank cuvette in the reference beam path.

  • Measurement:

    • Rinse a second quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample beam path.

    • Record the baseline spectrum with the blank.

    • Acquire the absorption spectrum of the sample over a relevant wavelength range (e.g., 220-450 nm).[11]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length of the cuvette (typically 1 cm).

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure a compound's redox potentials (oxidation and reduction).[13] It provides direct information on the energy levels of the HOMO (related to the oxidation potential) and LUMO (related to the reduction potential).

Expected Outcome for 4-Bromobenzoxazole: The electron-withdrawing nature of the bromine substituent makes the molecule more electron-deficient. Consequently, it should be more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to unsubstituted benzoxazole.

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ([NBu4][PF6]), in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).[14]

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14][15]

    • Polish the working electrode with alumina slurry, rinse thoroughly, and dry before use.[14]

  • Measurement:

    • Fill the cell with the electrolyte solution and run a blank CV scan to ensure there are no impurities.

    • Add the 4-bromobenzoxazole sample to the cell to a final concentration of ~1 mM.[16]

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[16]

    • Perform the CV scan by sweeping the potential over a range that covers the expected redox events. A typical starting point is from 0 V to +2.0 V for oxidation and 0 V to -2.5 V for reduction.[16]

    • Record voltammograms at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.[17]

  • Data Analysis and Calibration:

    • Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram.

    • After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and record another scan.[16]

    • Calibrate the measured potentials against the Fc/Fc+ couple.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas:

      • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

Computational Modeling and In-Silico Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing the electronic properties of molecules before they are synthesized.[18]

Density Functional Theory (DFT) Workflow

DFT calculations can provide valuable insights into:

  • Optimized Molecular Geometry: The most stable 3D structure.

  • Frontier Molecular Orbitals: Visualization and energy levels of the HOMO and LUMO.[4]

  • Molecular Electrostatic Potential (MEP): A map of charge distribution, which can identify electron-rich and electron-deficient regions, including the σ-hole on the bromine atom.[8]

  • Simulated Spectra: Prediction of UV-Vis absorption spectra to compare with experimental results.

Caption: A conceptual workflow for DFT analysis.

Predicted Electronic Parameters

Based on studies of analogous brominated aromatic compounds, the following table summarizes the expected electronic properties of 4-bromobenzoxazole relative to its unsubstituted parent.

PropertyUnsubstituted Benzoxazole4-Bromobenzoxazole (Predicted)Causality
HOMO Energy BaselineHigher (Less Negative) +R effect of Br lone pairs dominates for HOMO.
LUMO Energy BaselineLower (More Negative) -I effect of Br strongly stabilizes the LUMO.[19]
HOMO-LUMO Gap (Egap) LargerSmaller The combined shift of HOMO and LUMO narrows the gap.[4]
λmax (UV-Vis) Shorter WavelengthLonger Wavelength (Red Shift) Smaller Egap requires lower energy photons for excitation.[20]
Oxidation Potential (CV) LowerHigher (Harder to Oxidize) Electron density is withdrawn from the ring.
Reduction Potential (CV) More NegativeLess Negative (Easier to Reduce) LUMO is stabilized, making electron acceptance more favorable.

Applications in Drug Development and Materials Science

The distinct electronic signature of the 4-bromobenzoxazole scaffold makes it a valuable component in several high-tech fields.

  • Medicinal Chemistry: The bromine atom is more than just an electronic modulator; it is a key synthetic handle. Its presence allows for the late-stage functionalization of drug candidates through cross-coupling reactions, enabling the rapid generation of diverse molecular libraries to explore structure-activity relationships (SAR).[21][22] Furthermore, the potential for halogen bonding can be exploited to enhance binding affinity and selectivity for specific biological targets.[23]

  • Organic Electronics: In materials science, precise tuning of HOMO/LUMO levels is essential for designing organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for organic photovoltaics (OPVs).[2] The predictable electronic shifts induced by halogenation make scaffolds like 4-bromobenzoxazole attractive building blocks for constructing materials with tailored optoelectronic properties.

Conclusion

The introduction of a bromine atom at the 4-position of the benzoxazole ring imparts a rich and complex set of electronic properties. Through a combination of inductive withdrawal and resonance donation, the substituent lowers the HOMO-LUMO energy gap, red-shifts the optical absorption, and modulates the redox potentials. These predictable electronic changes, coupled with the synthetic versatility afforded by the bromine atom and its capacity for halogen bonding, establish 4-bromobenzoxazole as a highly valuable scaffold. A thorough understanding and characterization of these properties, using the experimental and computational protocols outlined in this guide, are essential for rationally designing the next generation of pharmaceuticals and advanced organic materials.

References

Methodological & Application

Synthesis Protocol for 4-Bromobenzo[d]oxazol-2-amine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of 4-Bromobenzo[d]oxazol-2-amine, a valuable heterocyclic building block for drug discovery and materials science. The synthesis commences with the demethylation of 6-bromo-2-methoxyaniline to yield the key intermediate, 2-amino-3-bromophenol. Subsequent cyclization with the electrophilic cyanating agent, cyanogen bromide, affords the target compound. This guide offers in-depth, step-by-step instructions, explains the chemical principles behind the protocol choices, and provides expected characterization data to ensure experimental success and product validation.

Introduction

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including enzyme inhibition and receptor antagonism.[1][2] The strategic placement of a bromine atom at the 4-position of the benzoxazole ring, as in this compound (CAS 1806340-56-6), provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this important intermediate.

Reaction Scheme

The overall synthetic pathway is a two-step process starting from the commercially available 6-bromo-2-methoxyaniline.

Synthesis_Scheme cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Cyclization A 6-Bromo-2-methoxyaniline R1 BBr₃, DCM B 2-Amino-3-bromophenol R2 BrCN, Ethanol C This compound R1->B Yield: 92% R2->C Step1_Workflow start Start dissolve Dissolve 6-bromo-2-methoxyaniline in anhydrous DCM start->dissolve cool Cool solution to 0°C (Ice Bath) dissolve->cool add_bbr3 Add BBr₃ solution dropwise cool->add_bbr3 warm_stir Warm to RT and stir overnight add_bbr3->warm_stir quench Quench with Methanol warm_stir->quench concentrate Concentrate in vacuo quench->concentrate end Crude 2-Amino-3-bromophenol concentrate->end Step2_Workflow start Start dissolve Dissolve 2-amino-3-bromophenol in Ethanol start->dissolve add_brcn Add Cyanogen Bromide in portions at 0°C dissolve->add_brcn stir Stir at RT until reaction is complete (TLC) add_brcn->stir neutralize Neutralize with aq. NaHCO₃ stir->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Dry, Concentrate, and Purify via Chromatography extract->purify end Pure Product purify->end

References

Application Note: A Validated Protocol for the Synthesis of 4-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Aminobenzoxazoles are privileged scaffolds in medicinal chemistry, serving as core structures in a multitude of therapeutic agents.[1][2] This document provides a comprehensive, field-validated guide for the synthesis of 4-Bromobenzo[d]oxazol-2-amine, a key building block for pharmaceutical development. The protocol details the cyclization of 2-amino-3-bromophenol using the highly reactive cyanating agent, cyanogen bromide (BrCN). Emphasis is placed on mechanistic understanding, procedural safety, process optimization, and final product validation to ensure reproducibility and high purity.

Introduction and Scientific Rationale

The benzoxazole moiety is a cornerstone in the design of biologically active molecules, with applications ranging from enzyme inhibitors to probes for positron emission tomography.[1][2][3] The strategic placement of an amino group at the 2-position and a bromine atom at the 4-position of the benzoxazole ring system creates a versatile intermediate, this compound. This substitution pattern allows for subsequent derivatization through various cross-coupling reactions and N-functionalization, making it a valuable precursor in drug discovery pipelines.

The most direct and established method for constructing the 2-aminobenzoxazole core involves the reaction of a 2-aminophenol with cyanogen bromide.[2] This reaction is efficient but requires stringent safety protocols due to the extreme toxicity of the cyanating agent. This guide aims to provide a robust and safe protocol, explaining the causality behind each step to empower researchers to confidently execute this critical synthesis.

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step, one-pot process involving nucleophilic addition followed by intramolecular cyclization.

Step 1: Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine of 2-amino-3-bromophenol on the electrophilic carbon of cyanogen bromide. This forms a highly reactive N-cyano intermediate.

Step 2: Intramolecular Cyclization: The intermediate rapidly undergoes an intramolecular cyclization. The lone pair of electrons on the adjacent phenolic oxygen attacks the carbon of the nitrile group. This ring-closing step is energetically favorable and results in the formation of the stable benzoxazole ring system. A final proton transfer yields the target molecule, this compound.

Below is a diagrammatic representation of the proposed reaction mechanism.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-Amino-3-bromophenol IM1 N-Cyano Intermediate R1->IM1 Nucleophilic Attack R2 Cyanogen Bromide (BrCN) R2->IM1 P1 This compound IM1->P1 Intramolecular Cyclization (Ring Formation)

Caption: Figure 1: Proposed Reaction Mechanism for the synthesis of this compound.

Materials, Equipment, and Safety

Reagent and Solvent Data

Successful synthesis relies on the use of high-purity reagents. The following table summarizes the key materials required.

Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )SupplierPurity
2-Amino-3-bromophenol116435-77-9C₆H₆BrNO188.02Sigma-Aldrich≥97%
Cyanogen Bromide506-68-3CBrN105.92Sigma-Aldrich≥97%
Methanol (Anhydrous)67-56-1CH₄O32.04Fisher Scientific≥99.8%
Deionized Water7732-18-5H₂O18.02In-houseN/A
Essential Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Nitrogen gas inlet and bubbler

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • TLC plates (Silica gel 60 F₂₅₄)

Critical Safety Precautions

WARNING: This protocol involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Cyanogen Bromide (BrCN):

    • Extreme Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[4][5] It is a potent poison that can cause rapid respiratory failure.

    • Handling: Always handle solid BrCN in a fume hood using appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and double-gloving (nitrile or neoprene).[6] Ensure emergency shower and eyewash stations are immediately accessible.[7]

    • Incompatibilities: Avoid contact with acids, as this liberates highly toxic hydrogen cyanide (HCN) gas.[6][8] Store away from moisture and acids in a cool, dry, well-ventilated, and locked poison cabinet.[6]

    • Waste Disposal: All BrCN-contaminated materials (gloves, pipette tips, glassware) must be treated as hazardous waste.[6] Decontaminate trace amounts in the work area with a strong sodium or calcium hypochlorite solution before final cleaning.[6]

  • 2-Amino-3-bromophenol:

    • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[9] It causes serious skin and eye irritation.[9]

    • Handling: Avoid creating dust. Wear standard PPE, including gloves, lab coat, and eye protection.[9]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum.

  • Ensure the entire apparatus is oven-dried and assembled under a positive pressure of nitrogen to maintain an inert atmosphere. This is crucial as cyanogen bromide can decompose in the presence of moisture.[10]

  • Place the flask in an ice-water bath on a magnetic stirrer.

Synthesis Procedure
  • Dissolution: To the reaction flask, add 2-amino-3-bromophenol (1.88 g, 10.0 mmol).

  • Add 50 mL of anhydrous methanol via syringe. Stir the mixture under nitrogen until the solid is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using the ice-water bath. Maintaining a low temperature is critical to control the initial exothermic reaction upon addition of cyanogen bromide.

  • Reagent Addition: In a separate, dry vial inside the fume hood, weigh cyanogen bromide (1.11 g, 10.5 mmol, 1.05 eq). Add 20 mL of anhydrous methanol to dissolve it.

  • Draw the cyanogen bromide solution into a syringe and add it dropwise to the stirred 2-amino-3-bromophenol solution over 20-30 minutes. A slow addition rate is essential to prevent a dangerous temperature spike.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The starting material (2-amino-3-bromophenol) should be consumed, and a new, more polar spot corresponding to the product should appear.

Work-up and Product Isolation
  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Precipitation: To the resulting residue, add 100 mL of cold deionized water and stir vigorously for 30 minutes. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 25 mL) to remove any water-soluble impurities.

  • Drying: Dry the collected solid under vacuum at 40-50 °C for at least 12 hours to yield the crude product.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Heat the mixture gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from preparation to final product characterization.

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Reaction Setup (Inert Atmosphere, 0°C) B 2. Dissolve 2-Amino-3-bromophenol in Anhydrous Methanol A->B C 3. Dropwise Addition of Cyanogen Bromide Solution B->C D 4. Reaction at RT (4-6 hours, TLC Monitoring) C->D E 5. Work-up: Solvent Removal & Water Precipitation D->E F 6. Isolation: Vacuum Filtration & Washing E->F G 7. Purification (Recrystallization from Ethanol/Water) F->G H 8. Final Product Drying (Vacuum Oven) G->H I 9. Characterization (NMR, MS, MP) H->I

Caption: Figure 2: Step-by-Step Experimental Workflow for the synthesis of this compound.

Expected Results and Troubleshooting

ParameterExpected Result
Appearance Off-white to light tan solid
Yield (Purified) 75-85%
Melting Point Approx. 182-184 °C
Purity (by HPLC/NMR) >98%

Troubleshooting Guide:

  • Low Yield:

    • Cause: Incomplete reaction or moisture in the reaction vessel.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under a strictly inert (nitrogen or argon) atmosphere. Confirm full consumption of starting material by TLC before work-up.

  • Dark-Colored Product:

    • Cause: Potential side reactions or oxidation.

    • Solution: Ensure the reaction temperature is well-controlled during the addition of cyanogen bromide. Perform the recrystallization step carefully; a charcoal treatment during recrystallization may be necessary if the product is highly discolored.

  • Purification Issues:

    • Cause: Product oiling out during recrystallization.

    • Solution: Adjust the solvent ratio. Ensure the water is added very slowly to the hot ethanol solution until the first sign of persistent cloudiness appears, then redissolve with a minimal amount of hot ethanol before cooling.

Conclusion

This application note provides a detailed, reliable, and safety-conscious protocol for the synthesis of this compound from 2-amino-3-bromophenol. By adhering to the procedural steps and, most importantly, the stringent safety precautions required for handling cyanogen bromide, researchers can confidently produce this valuable chemical intermediate in high yield and purity. The mechanistic insights and troubleshooting guide further support the successful application of this method in a research and development setting.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Bromobenzo[d]oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminobenzoxazole Scaffold

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These derivatives are recognized for their potential as 5-HT3 receptor antagonists, which are targets for treating neurological conditions like Alzheimer's disease and schizophrenia.[1] The versatility of this scaffold has led to its investigation in a variety of therapeutic areas. The introduction of a bromine atom at the 4-position of the benzoxazole ring, as in 4-Bromobenzo[d]oxazol-2-amine, provides a crucial synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a broad chemical space for drug discovery and development.[2]

This application note provides a detailed guide to the synthesis of N-substituted this compound derivatives via the palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful C-N bond-forming reaction offers a direct and efficient route to a diverse range of derivatives, overcoming the limitations of traditional methods which often suffer from limited substrate scope and harsh reaction conditions.[3][4]

Reaction Overview: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[3] This reaction has become one of the most reliable and versatile methods for the synthesis of arylamines due to its broad functional group tolerance and the continuous development of highly active and stable catalyst systems.[5] For the synthesis of this compound derivatives, this reaction involves the coupling of a primary or secondary amine with a suitable 4-brominated benzoxazole precursor.

The general transformation is depicted below:

The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving several key steps. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism is illustrated below.[6]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-X) Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination Intermediate OxAdd->AmineCoord R1R2NH Deprot Amido Complex (Aryl-Pd(II)-NR1R2) AmineCoord->Deprot Base, -HBX RedElim Reductive Elimination Deprot->RedElim RedElim->Pd(0)L Product (Ar-NR1R2) Pd(II)Pre Pd(II) Precatalyst Pd(II)Pre->Pd(0)L Reduction caption Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.

Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl bromide (in this case, the 4-bromobenzoxazole derivative). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Experimental Workflow

A typical experimental workflow for the synthesis of this compound derivatives is outlined below. This process involves careful preparation of reagents, execution of the reaction under an inert atmosphere, and subsequent purification of the product.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Substrates, Catalyst, Ligand, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, Degassed Solvent) reagent_prep->reaction_setup heating Heating and Stirring (Monitor by TLC/LC-MS) reaction_setup->heating workup Aqueous Workup (Quenching, Extraction) heating->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end caption Figure 2. General experimental workflow.

Figure 2. General experimental workflow.

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed amination of a 4-bromobenzoxazole derivative with a primary or secondary amine. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • 4-Brominated benzoxazole starting material (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)[7]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Schlenk flask or sealed reaction vial

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the 4-brominated benzoxazole starting material, the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common parameters that can be varied for optimization.

ParameterCommon ChoicesRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common Pd(II) precursor that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source.[8]
Ligand Xantphos, BINAP, XPhos, tBuBrettPhosThe choice of ligand is critical. Bulky, electron-rich phosphine ligands generally promote the reaction. Xantphos and BINAP are effective for a range of substrates.[3][7][8][9]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required. Sodium tert-butoxide is a common choice, but carbonate and phosphate bases can be effective and are milder.[8]
Solvent Toluene, Dioxane, DMFAprotic, non-polar to polar solvents are typically used. The choice of solvent can influence reaction rates and solubility of the reagents.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to minimize side reactions.
Amine Substrate Primary and secondary alkyl and aryl aminesThe nature of the amine can affect the reaction rate. Sterically hindered amines may require more forcing conditions or specialized catalyst systems.[10]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of a fresh palladium source and ligand. Properly degas the solvent to remove oxygen, which can deactivate the catalyst.
Insufficiently strong baseSwitch to a stronger base, such as NaOt-Bu or LiHMDS.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Side product formation Hydrodehalogenation of the starting materialUse a less sterically hindered ligand or a milder base.
Homocoupling of the aryl halideLower the reaction temperature or use a more efficient ligand to promote the desired C-N coupling.
Difficulty in purification Co-elution with starting materials or byproductsOptimize the reaction to go to full conversion. Try a different eluent system for column chromatography.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of this compound derivatives. By carefully selecting the catalyst system, base, and reaction conditions, a wide range of N-substituted products can be accessed in good to excellent yields. This application note provides a comprehensive guide for researchers in drug discovery and organic synthesis to utilize this powerful transformation for the generation of novel and potentially bioactive molecules.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space in Drug Discovery

The benzo[d]oxazol-2-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of pharmacologically active agents. The functionalization of this core structure is of paramount importance for the exploration of new chemical entities with enhanced therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki-Miyaura cross-coupling reactions with 4-Bromobenzo[d]oxazol-2-amine, a key building block for the synthesis of novel compound libraries. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, and offer insights into troubleshooting and optimization strategies.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the cornerstone of this powerful transformation. A general understanding of this cycle is crucial for rational troubleshooting and optimization.

The widely accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)2 Base PdII_Biaryl Ar-Pd(II)-R(L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-R RedElim->Pd0 Product 4-Aryl-benzo[d]oxazol-2-amine (Ar-R) ArBr This compound (Ar-Br) BoronicAcid Arylboronic Acid (R-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be necessary for particularly challenging substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Arylboronic Acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir and light sensitive.
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableShould be finely powdered and dried.
1,4-DioxaneAnhydrousCommercially AvailableDegas before use.
WaterDeionizedLaboratory SupplyDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
BrineSaturated NaCl solutionLaboratory Preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Reaction Setup and Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered anhydrous potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: To the flask, add degassed 1,4-dioxane and degassed deionized water in a 4:1 to 5:1 ratio (v/v) to achieve a final concentration of 0.1-0.2 M with respect to the this compound.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv., 2-5 mol%).

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-aryl-benzo[d]oxazol-2-amine.

Troubleshooting and Optimization: A Scientist's Guide

Even with a robust protocol, challenges can arise. The following guide provides insights into common issues and strategies for optimization.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble reagents- Ineffective base- Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Try a different solvent system (e.g., DME/water, Toluene/water).- Use a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered.
Side Product Formation (e.g., Protodeboronation) - Presence of water and/or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous conditions and degassed solvents.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[2]
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure the reaction is performed under a strict inert atmosphere.- Reduce the catalyst loading.
Difficulty in Purification - Close polarity of product and starting materials/byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization of the purified product.

Optimization Workflow: A Logical Approach

For challenging substrates or to improve yield and efficiency, a systematic optimization approach is recommended. The following workflow illustrates a logical progression for refining reaction conditions.

Optimization_Workflow cluster_workflow Reaction Optimization Workflow Start Initial Reaction (Standard Protocol) Check_Yield Analyze Yield and Purity Start->Check_Yield Base_Screen Screen Bases (e.g., Cs₂CO₃, K₂CO₃) Check_Yield->Base_Screen Low Yield Optimized Optimized Conditions Check_Yield->Optimized Acceptable Yield Solvent_Screen Screen Solvents (e.g., Dioxane, Toluene, DME) Base_Screen->Solvent_Screen Ligand_Screen Screen Ligands (if using Pd(OAc)₂) (e.g., SPhos, XPhos) Solvent_Screen->Ligand_Screen Temp_Screen Vary Temperature (e.g., 80°C, 100°C, 120°C) Ligand_Screen->Temp_Screen Temp_Screen->Check_Yield

Caption: A logical workflow for the optimization of Suzuki-Miyaura coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile tool for the synthesis of novel, potentially bioactive molecules. A thorough understanding of the reaction mechanism, coupled with a systematic approach to protocol development and optimization, will enable researchers to efficiently access a wide range of 4-aryl-benzo[d]oxazol-2-amine derivatives. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this important transformation in the pursuit of new therapeutic agents.

References

Introduction: The Strategic Importance of the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of N-Acylated and N-Alkylated 4-Bromobenzo[d]oxazol-2-amine Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring.[1] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties.[1][2][3] The benzoxazole core's stability and its structural resemblance to naturally occurring nucleic bases are believed to facilitate its interaction with biological macromolecules, making it a privileged scaffold in drug discovery.[1]

Within this versatile class of molecules, This compound serves as a particularly valuable synthetic intermediate.[1] Its structure is primed for diversification: the 2-amino group is a nucleophilic handle for introducing a wide array of substituents via N-acylation and N-alkylation, while the 4-bromo position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[1][4] This guide provides detailed protocols and the underlying scientific rationale for the N-acylation and N-alkylation of this key building block.

Part 1: N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amino group of this compound into an amide. This modification is crucial for modulating a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical determinants of drug efficacy.[5][6] The resulting N-acyl derivatives are not only potential bioactive molecules themselves but also key intermediates for further synthesis.[5]

Principle and Mechanistic Insight

The most common method for N-acylation involves the nucleophilic attack of the 2-amino group on a highly electrophilic acylating agent, such as an acid chloride or an acid anhydride.[7] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond.[8]

A base, typically a non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine, is essential. Its primary role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[5][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: General scheme for N-acylation.

Experimental Protocol A: N-Acylation with an Acid Chloride

This protocol describes a general procedure for the acylation of the title compound using a generic acid chloride.

Materials and Reagents:

  • This compound

  • Acid Chloride (e.g., Benzoyl chloride, Acetyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[5][9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2][10]

Table 1: Summary of N-Acylation Parameters

Parameter Condition/Reagent Rationale
Acylating Agent Acid Chloride / Anhydride Provides a highly reactive electrophilic carbonyl carbon.
Base Triethylamine / Pyridine Neutralizes the acidic byproduct (HCl), preventing amine protonation.
Solvent Anhydrous DCM, THF Aprotic solvent that dissolves reactants without participating in the reaction.
Temperature 0 °C to Room Temp. Initial cooling controls the exothermic reaction; warming ensures completion.
Purification Recrystallization / Chromatography Removes salts and unreacted starting materials for high purity.

| Typical Yields | 70-95% | Generally a high-yielding reaction.[2][11] |

Part 2: N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the 2-amino functionality, creating a secondary amine. This transformation is fundamental in medicinal chemistry for fine-tuning steric bulk, basicity, and overall pharmacological profiles.

Principle and the Challenge of Over-Alkylation

Direct N-alkylation is typically achieved via a nucleophilic substitution (SN2) reaction, where the amine's lone pair attacks an alkyl halide, displacing the halide leaving group.[12][13]

The primary challenge in the N-alkylation of primary amines is over-alkylation .[12][14] The secondary amine product is often more nucleophilic (due to the electron-donating nature of the newly added alkyl group) than the primary amine starting material.[14] Consequently, the product can compete with the starting material for the remaining alkyl halide, leading to the formation of an undesired tertiary amine and even a quaternary ammonium salt.[14][15]

Caption: The competitive pathways of N-alkylation.

Strategies to favor mono-alkylation include using a large excess of the amine (not cost-effective for this substrate), carefully controlling stoichiometry, or employing alternative methods like reductive amination.[16][17] The protocol below uses a mild base and controlled conditions to minimize side reactions.

Experimental Protocol B: Direct N-Alkylation with an Alkyl Halide

This protocol provides a general method for the direct mono-alkylation of the title compound.

Materials and Reagents:

  • This compound

  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.[17]

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.[17] The optimal temperature and time will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction by TLC or LC-MS, paying close attention to the formation of both the desired product and potential over-alkylation byproducts.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification:

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to carefully separate the mono-alkylated product from any starting material and over-alkylated byproducts.[2][18]

Table 2: Summary of N-Alkylation Parameters

Parameter Condition/Reagent Rationale
Alkylating Agent Alkyl Halide (R-I > R-Br > R-Cl) The electrophile for the SN2 reaction. Iodides are most reactive.
Base K₂CO₃ / DIPEA Mild, heterogeneous (K₂CO₃) or sterically hindered (DIPEA) base to deprotonate the amine without competing as a nucleophile.
Solvent Polar Aprotic (ACN, DMF) Solubilizes reactants and effectively facilitates SN2 reactions.
Temperature 50-80 °C Provides activation energy for the reaction; higher temps may increase over-alkylation.
Purification Flash Chromatography Essential for separating the product mixture that often results.

| Challenges | Over-alkylation | The secondary amine product is often more reactive than the primary amine.[14][15] |

Part 3: Overall Workflow and Characterization

The successful synthesis of these derivatives relies on a systematic workflow from reaction to purification and final confirmation of the molecular structure.

Synthetic_Workflow cluster_input Starting Material cluster_reactions Synthetic Transformation cluster_processing Downstream Processing cluster_analysis Final Product Analysis Start This compound Acylation Protocol A: N-Acylation Start->Acylation Alkylation Protocol B: N-Alkylation Start->Alkylation Workup Aqueous Work-up (Quench, Extract, Wash) Acylation->Workup Alkylation->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: Overall experimental workflow.

Product Characterization

Confirmation of the N-acylated or N-alkylated product structure is achieved through standard spectroscopic methods:

  • ¹H and ¹³C NMR: Provides definitive information on the chemical structure, showing the disappearance of the -NH₂ protons and the appearance of signals corresponding to the newly introduced acyl or alkyl group.[2][3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch around 1650-1690 cm⁻¹ is a key diagnostic feature.[11]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Acid chlorides and alkyl halides can be corrosive, lachrymatory, and toxic. Handle with extreme care.[19]

  • Organic solvents like DCM and ACN are volatile and flammable. Avoid open flames and ensure proper grounding of equipment.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: 4-Bromobenzo[d]oxazol-2-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Aminobenzoxazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-aminobenzoxazole core is a prime example of such a scaffold, forming the foundation of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural rigidity and potential for hydrogen bonding conferred by this heterocyclic system make it an attractive starting point for the design of novel therapeutics.

This guide focuses on a particularly valuable derivative: 4-Bromobenzo[d]oxazol-2-amine . The strategic placement of a bromine atom at the 4-position and an amino group at the 2-position provides two orthogonal points for chemical modification. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Simultaneously, the 2-amino group can be readily acylated, alkylated, or engaged in other transformations to further explore the chemical space and fine-tune the biological activity of the resulting molecules. These attributes make this compound a powerful building block for the synthesis of compound libraries aimed at various therapeutic targets, most notably protein kinases.

Synthesis of the Building Block: this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 2-nitro-4-bromophenol. The key steps involve the reduction of the nitro group followed by cyclization to form the benzoxazole ring.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reduction of 2-Nitro-4-bromophenol cluster_1 Step 2: Cyclization to this compound A 2-Nitro-4-bromophenol B Fe/NH4Cl or H2/Pd-C A->B Reagents C 2-Amino-4-bromophenol B->C Product D 2-Amino-4-bromophenol E Cyanogen bromide (BrCN) D->E Reagent F This compound E->F Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-4-bromophenol

This protocol describes the reduction of 2-nitro-4-bromophenol to 2-amino-4-bromophenol. A method employing iron powder in the presence of ammonium chloride is provided as a cost-effective and scalable option. Alternatively, catalytic hydrogenation can be employed.

Materials:

  • 2-Nitro-4-bromophenol

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 2-nitro-4-bromophenol (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous residue with 1 M HCl and extract with ethyl acetate to remove any unreacted starting material.

  • Basify the aqueous layer with a saturated solution of NaHCO₃ until a precipitate forms.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-amino-4-bromophenol.

Protocol 2: Synthesis of this compound

This protocol details the cyclization of 2-amino-4-bromophenol to the target compound using cyanogen bromide. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 2-Amino-4-bromophenol

  • Cyanogen bromide (BrCN)

  • Methanol or Ethanol

  • Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-4-bromophenol (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add a solution of cyanogen bromide (1.0-1.2 eq) in the same solvent dropwise at 0 °C.

  • After the addition is complete, add a base such as potassium carbonate or sodium acetate (1.5-2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Derivatization of this compound

The true utility of this compound as a building block lies in its facile derivatization at both the 4-position (via the bromo group) and the 2-position (via the amino group).

A. Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the benzoxazole core and various aryl or heteroaryl boronic acids or esters.[3][4]

Workflow for Suzuki-Miyaura Coupling

G A This compound E 4-Aryl/Heteroaryl-benzo[d]oxazol-2-amine A->E B Aryl/Heteroaryl Boronic Acid/Ester B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E Catalyst D Base (e.g., K2CO3) D->E Base

Caption: General scheme for the Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an inorganic base)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent (and water if necessary).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination allows for the synthesis of 4-amino-substituted benzoxazoles by coupling with a variety of primary and secondary amines.[5][6]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a Schlenk flask.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to 80-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the introduction of alkynyl moieties at the 4-position, which can be further functionalized or used to extend the π-system of the molecule.[3][7]

Protocol 5: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2-2.0 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, the amine base, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Heck reaction facilitates the coupling of this compound with alkenes to introduce vinyl groups.[4][8]

Protocol 6: General Procedure for Heck Reaction

Materials:

  • This compound

  • Alkene (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (optional, e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the base.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to 80-140 °C for 12-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Derivatization of the 2-Amino Group

The 2-amino group of this compound can be readily functionalized through various reactions, most commonly N-acylation.

N-acylation is a straightforward method to introduce a wide variety of acyl groups, which can modulate the electronic and steric properties of the molecule and introduce new points for interaction with biological targets.[5][9]

Protocol 7: General Procedure for N-Acylation

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1.1-1.5 eq)

  • Base (e.g., pyridine, triethylamine) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask.

  • Add the base and cool the mixture to 0 °C.

  • Add the acyl chloride or acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (if using an amine base), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Application in Kinase Inhibitor Drug Discovery

A significant application of this compound is in the development of small molecule kinase inhibitors. Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzoxazole scaffold has been identified as a key pharmacophore for targeting various kinases.

Targeting VEGFR-2: An Anti-Angiogenic Strategy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated and effective anti-cancer strategy. Several studies have demonstrated that derivatives of 2-aminobenzoxazole can act as potent VEGFR-2 inhibitors.[6][10][11][12]

Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Angiogenesis Angiogenesis Tumor Growth Downstream->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) of this compound Derivatives as VEGFR-2 Inhibitors

The following table summarizes the VEGFR-2 inhibitory activity of a series of hypothetical derivatives of this compound, illustrating key SAR trends. The data is compiled based on published findings for structurally related compounds.[6][10][11][12]

Compound IDR¹ (at 4-position)R² (at 2-amino)VEGFR-2 IC₅₀ (nM)
1 -Br-H>10000
2a -Phenyl-H580
2b -4-Methoxyphenyl-H350
2c -4-Chlorophenyl-H210
3a -Br-Acetyl>5000
3b -Phenyl-Acetyl450
4a -4-(Morpholino)phenyl-H95
4b -4-(Piperidin-1-yl)phenyl-H78

Analysis of Structure-Activity Relationships:

  • Substitution at the 4-position is crucial: The parent compound 1 is inactive. Introduction of an aryl group at the 4-position via Suzuki coupling (compounds 2a-c ) significantly improves VEGFR-2 inhibitory activity.

  • Electronic effects at the 4-aryl substituent: Electron-donating groups (methoxy, 2b ) and electron-withdrawing groups (chloro, 2c ) on the 4-phenyl ring enhance potency compared to the unsubstituted phenyl group (2a ), suggesting that both electronic and steric factors play a role in binding to the kinase.

  • The 2-amino group is a key pharmacophoric feature: Acylation of the 2-amino group (compounds 3a-b ) generally leads to a decrease in activity, indicating that the free amino group is likely involved in important hydrogen bonding interactions within the ATP-binding pocket of VEGFR-2.

  • Introduction of basic amine moieties enhances potency: Incorporating basic amine functionalities, such as morpholine (4a ) or piperidine (4b ), on the 4-phenyl ring leads to a substantial increase in potency. This is a common strategy in kinase inhibitor design, as these groups can form favorable interactions with solvent-exposed regions of the kinase or with acidic residues.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity at the 4- and 2-positions allows for the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this scaffold. The demonstrated application in the development of potent VEGFR-2 inhibitors highlights the potential of this compound in the discovery of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Protocol for derivatization of 4-Bromobenzo[d]oxazol-2-amine for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of 4-Bromobenzo[d]oxazol-2-amine for Structure-Activity Relationship (SAR) Studies

Abstract

The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] this compound represents a particularly valuable starting material for drug discovery campaigns. Its structure features two key orthogonal sites for chemical modification: the nucleophilic 2-amino group and the C4-bromo substituent, which serves as a highly effective handle for modern cross-coupling reactions. This guide provides a strategic framework and detailed experimental protocols for the systematic derivatization of this scaffold. We will detail robust methods for N-acylation, Suzuki-Miyaura C-C coupling, and Buchwald-Hartwig C-N amination, enabling the generation of diverse chemical libraries essential for comprehensive Structure-Activity Relationship (SAR) exploration.

Strategic Considerations for Library Design

Effective SAR studies hinge on the ability to systematically and independently probe different regions of a chemical scaffold. The this compound core is ideally suited for this approach, offering two primary vectors for diversification that can be selectively functionalized.

  • Vector 1: N-2 Functionalization: The exocyclic amino group is a key interaction point, often serving as a hydrogen bond donor. Modification at this position via acylation, sulfonylation, or alkylation allows for the modulation of hydrogen bonding capacity, lipophilicity, and metabolic stability.[3][4] Introducing different amide or sulfonamide groups can probe interactions with specific residues in a target's active site.

  • Vector 2: C-4 Functionalization: The C4-bromo position acts as a linchpin for introducing steric bulk and diverse electronic features.[5] Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. Suzuki coupling introduces aryl or heteroaryl groups to explore hydrophobic pockets or pi-stacking interactions, while Buchwald-Hartwig amination introduces new hydrogen-bonding functionalities and alters the polarity and basicity of the molecule.[6][7][8]

The logical relationship between the core scaffold and its diversification potential is illustrated below.

SAR_Strategy cluster_core Core Scaffold cluster_derivatives Derivative Libraries for SAR Core This compound N_Deriv N-Acyl / N-Sulfonyl Derivatives Core->N_Deriv  Protocol 1:  Acylation / Sulfonylation C4_Aryl C4-Aryl / Heteroaryl Derivatives Core->C4_Aryl  Protocol 2:  Suzuki-Miyaura Coupling C4_Amino C4-Amino Derivatives Core->C4_Amino  Protocol 3:  Buchwald-Hartwig Amination Workflow Setup Reaction Setup (Inert Atmosphere) Monitor Monitoring (TLC / LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (¹H NMR, MS, HPLC) Purify->Characterize Data Data Analysis & SAR Correlation Characterize->Data

References

Application Notes & Protocols: Strategic Use of 4-Bromobenzo[d]oxazol-2-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzoxazole Scaffold in Kinase-Targeted Drug Discovery

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target classes in modern drug discovery. Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding site of various kinases. The benzoxazole ring system is a prominent member of this group.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for designing potent and selective inhibitors.

This guide focuses on the strategic application of a key intermediate, 4-Bromobenzo[d]oxazol-2-amine , a versatile building block for the modular synthesis of diverse kinase inhibitor libraries. The presence of three distinct functional handles—the reactive 2-amino group, the synthetically tractable 4-bromo position, and the core benzoxazole pharmacophore—provides medicinal chemists with a powerful platform for exploring structure-activity relationships (SAR) and optimizing drug candidates. We will explore its synthetic utility, provide detailed protocols for its derivatization, and discuss its application in targeting key oncogenic kinases like VEGFR-2 and c-Met.

Synthetic Versatility of this compound

The true value of this compound lies in its amenability to sequential, site-selective modifications. The bromine atom serves as a handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, while the 2-amino group is a prime site for building out side chains that can target specific regions of the kinase active site.

Palladium-Catalyzed C-C Bond Formation at the C4-Position

The electron-rich benzoxazole ring is functionalized with a bromine atom, making it an excellent substrate for various cross-coupling reactions. The most significant of these in kinase inhibitor synthesis is the Suzuki-Miyaura cross-coupling .

  • Causality: This reaction is a robust and highly functional-group-tolerant method for creating a carbon-carbon bond between the C4 position of the benzoxazole and a wide array of aryl or heteroaryl boronic acids/esters.[2][3][4] This allows for the systematic installation of different substituents to probe the hydrophobic "back pocket" of the kinase ATP-binding site, a common strategy for enhancing potency and selectivity. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a potentially coordinating substrate containing a free amino group.[4][5]

Functionalization of the 2-Amino Group

The 2-amino group is a crucial hydrogen bond donor and a key point for diversification. It can be readily functionalized through several classic transformations:

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides. This introduces a hydrogen bond acceptor (the carbonyl oxygen) and allows for the attachment of various R-groups.

  • Urea Formation: Reaction with isocyanates to form urea linkages, a common motif in Type II kinase inhibitors that often interact with the DFG-out conformation of the kinase.[2]

  • Buchwald-Hartwig Amination: While the C4-bromo position is more commonly used for Suzuki couplings, it can also undergo C-N bond formation.[6][7] More relevantly, the 2-amino group itself can act as the nucleophile in reactions with other aryl halides to create more complex diarylamine structures.

The diagram below illustrates the general synthetic strategy.

G cluster_0 Core Building Block cluster_1 Diversification Pathways cluster_2 Intermediate & Final Products A This compound B Suzuki-Miyaura Coupling (C4-Arylation) A->B Pd Catalyst, R-B(OH)2, Base C Amide / Urea Formation (N2-Functionalization) A->C R-COCl or R-NCO D 4-Aryl-benzo[d]oxazol-2-amine E Final Kinase Inhibitor Library B->E N2-Functionalization C->E C4-Arylation D->E N2-Functionalization

Caption: Synthetic pathways using this compound.

Application in Targeting Oncogenic Kinases

Derivatives of the benzoxazole scaffold have shown potent inhibitory activity against a range of clinically relevant kinases, particularly those involved in angiogenesis and cell proliferation.

VEGFR-2 and c-Met Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases crucial for tumor angiogenesis, growth, and metastasis.[8] Dual inhibition of these targets is a promising anticancer strategy. Several studies have demonstrated that benzoxazole derivatives can potently inhibit both kinases. For example, compound 11b (a p-fluorophenyl derivative) showed IC50 values of 0.057 µM against VEGFR-2 and 0.181 µM against c-Met, comparable or superior to reference inhibitors Sorafenib and Staurosporine, respectively.[8] Mechanistically, these compounds induce G2/M cell-cycle arrest and apoptosis in cancer cells.[8]

The simplified signaling pathway below highlights the roles of VEGFR-2 and c-Met.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK cMet->PI3K_Akt cMet->RAS_MAPK Inhibitor Benzoxazole Inhibitor Inhibitor->VEGFR2 Inhibitor->cMet Proliferation Cell Proliferation, Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis, Metastasis PI3K_Akt->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Caption: Inhibition of VEGFR-2 and c-Met signaling pathways.

Other Kinase Targets

Beyond VEGFR-2 and c-Met, benzoxazole derivatives have been investigated as inhibitors of Aurora kinases, EGFR, HER2, and PI3K, highlighting the scaffold's broad utility.[9][10] The specific kinase selectivity is dictated by the nature of the substituents appended to the core at the C4 and N2 positions.

Structure-Activity Relationship (SAR) Summary

A review of published data reveals several key SAR trends:

Target KinaseScaffold PositionFavorable SubstituentsIC50 Range (nM)
VEGFR-2 C4-PositionSmall, electron-withdrawing aryl groups (e.g., p-fluorophenyl)57 - 268[8][11]
N2-AmineSubstituted benzamides, acetamides
c-Met C4-Positionp-Fluorophenyl181[8]
N2-AminePiperidinyl-ethanone moieties
Aurora B C4-PositionVaried aryl groupsPotency dependent on full structure[9][12]
N2-Amine-

Experimental Protocols

The following protocols provide a self-validating, step-by-step methodology for the synthesis of a representative 4-aryl-N-acyl-benzo[d]oxazol-2-amine inhibitor.

Protocol 1: Suzuki-Miyaura Coupling for C4-Arylation

Objective: To synthesize 4-(4-fluorophenyl)benzo[d]oxazol-2-amine.

Rationale: This reaction installs the key aryl moiety at the C4 position. We use Pd(PPh₃)₄ as a robust, commercially available catalyst. Sodium carbonate is a mild base sufficient for this transformation, and the DME/water solvent system ensures solubility of both organic and inorganic reagents. The reaction is performed under an inert atmosphere to prevent oxidative degradation of the palladium catalyst.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

  • Add DME and an aqueous solution of Na₂CO₃ (2M solution) in a 4:1 ratio (e.g., 8 mL DME, 2 mL Na₂CO₃ solution per 1 mmol of starting material).

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water.

  • Separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-fluorophenyl)benzo[d]oxazol-2-amine.

Protocol 2: Acylation of the 2-Amino Group

Objective: To synthesize N-(4-(4-fluorophenyl)benzo[d]oxazol-2-yl)acetamide.

Rationale: This step completes the synthesis of a model inhibitor by functionalizing the 2-amino group. Acylation with acetyl chloride is a straightforward method. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct generated during the reaction, preventing protonation of the starting amine.

Materials:

  • 4-(4-Fluorophenyl)benzo[d]oxazol-2-amine (1.0 eq, from Protocol 1)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(4-fluorophenyl)benzo[d]oxazol-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • If necessary, purify the resulting solid by recrystallization or a short silica gel plug to yield the final product.

Conclusion

This compound is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its well-defined points of diversification at the C4 and N2 positions allow for the rapid and systematic generation of compound libraries targeting key kinases in oncology. The robust and reliable protocols provided herein, centered around the Suzuki-Miyaura coupling and N-acylation, offer a proven workflow for researchers in drug discovery to access novel chemical matter based on the privileged benzoxazole scaffold.

References

Application Notes & Protocols: The Utility of 4-Bromobenzo[d]oxazol-2-amine in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. The benzoxazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This is partly due to its structural resemblance to endogenous purine bases, allowing for interactions with various biological macromolecules.[1] Within this class, 4-Bromobenzo[d]oxazol-2-amine emerges as a particularly strategic starting material. Its structure, featuring a reactive bromine atom and a versatile amino group, provides two distinct points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive framework for leveraging this compound in an antimicrobial discovery workflow, from synthetic derivatization to robust microbiological and toxicological evaluation.

The Benzoxazole Scaffold: A Foundation for Antimicrobial Discovery

Benzoxazole derivatives have consistently demonstrated significant potential in the fight against infectious diseases. Their planar, aromatic structure is adept at participating in π-π stacking and hydrogen bonding interactions within the active sites of microbial enzymes or proteins. Several studies have reported on benzoxazole derivatives with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][3][4] A plausible mechanism of action for some benzoxazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, which is a validated target for antimicrobial drugs.[4]

The strategic advantage of This compound lies in its synthetic tractability. The bromine atom at the 4-position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a diverse array of aryl, heteroaryl, or alkyl groups.[5] Simultaneously, the 2-amino group can be readily acylated, alkylated, or used as a nucleophile to construct more complex heterocyclic systems. This dual functionality empowers researchers to rapidly generate a chemical library with broad structural diversity from a single, accessible core.

Synthetic Strategy: From Core Scaffold to Diverse Library

The primary goal of the synthetic effort is to create a library of analogues to systematically probe the chemical space around the benzoxazole core. A logical workflow begins with the synthesis of the core and proceeds through parallel derivatization pathways.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways cluster_2 Screening A 2-Amino-3-bromophenol C This compound (Core Scaffold) A->C Cyclization B Cyanogen Bromide B->C D Suzuki Coupling (R-B(OH)2, Pd Catalyst) C->D E Amide Coupling (R'-COCl or R'-COOH) C->E F Derivative Library A (Modification at C4) D->F G Derivative Library B (Modification at 2-Amine) E->G H Antimicrobial & Cytotoxicity Screening F->H G->H

Caption: Synthetic workflow for library generation and screening.

Protocol 2.1: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol details a general procedure for introducing aryl or heteroaryl substituents at the 4-position of the benzoxazole ring, a key step in exploring the SAR of this region of the molecule.

Rationale: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, enabling extensive chemical diversity.[5]

Materials:

  • This compound (1.0 equiv.)

  • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound, the selected boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80 to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

In Vitro Antimicrobial Susceptibility Testing (AST)

The foundational assay in antimicrobial discovery is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Protocol 3.1: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the MIC of a compound against a specific microorganism in a liquid medium, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Rationale: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compounds against multiple organisms in a 96-well format, making it efficient for screening chemical libraries.[7][8]

Materials:

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates (U-bottom, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Bacterial/Fungal strains

  • 0.5 McFarland turbidity standard

  • Standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline or broth

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the microorganism. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[6]

  • Inoculum Dilution: Dilute the adjusted inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Plate: Prepare serial two-fold dilutions of the test compounds in a separate 96-well plate. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate. Ensure the final DMSO concentration is ≤1% to avoid solvent-induced toxicity.

  • Test Plate Inoculation: Transfer the diluted compounds to the final test plate. Then, add the prepared microbial inoculum to each well.

  • Controls (Self-Validation): Every plate must include:

    • Positive Control: Broth with inoculum and a standard antibiotic.

    • Growth Control (Negative Control): Broth with inoculum and DMSO (no compound).

    • Sterility Control: Broth only (no inoculum, no compound).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Data Presentation: MIC Summary

Experimental data should be organized clearly to facilitate SAR analysis.

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Parent (4-Br-BnO-NH₂) >128>128>128
Derivative 1 1664>128
Derivative 2 83264
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Eukaryotic Cytotoxicity and Selectivity Index

A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while being non-toxic to host cells.[9][10] Cytotoxicity assays measure the degree to which an agent is toxic to cells.

Protocol 4.1: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11]

Rationale: This assay provides a quantitative measure of cell viability and is a reliable, high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of a compound against a mammalian cell line, which is essential for evaluating the therapeutic window.[11]

Materials:

  • Mammalian cell line (e.g., HEK293, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom tissue culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add fresh medium containing MTT reagent to each well. Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of ~570 nm.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Cytotoxicity and Selectivity Index (SI)

The Selectivity Index (SI) is a crucial metric, calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbe over host cells.

Compound IDIC₅₀ vs. HEK293 (µg/mL)MIC vs. S. aureus (µg/mL)Selectivity Index (SI)
Derivative 1 >10016>6.25
Derivative 2 80810
Doxorubicin 0.5N/AN/A

Proposed Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanism must be determined experimentally for each new derivative, a well-documented target for benzoxazole-based antimicrobials is DNA gyrase.[4] This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the cessation of these critical cellular processes and ultimately results in bacterial cell death.

G cluster_0 Bacterial Cell A Benzoxazole Derivative B DNA Gyrase (GyrA/GyrB Subunits) A->B Inhibits E ADP + Pi B->E F Supercoiled DNA (Required for Replication) B->F Catalyzes G DNA Replication Blocked B->G Leads to C Relaxed DNA C->B D ATP D->B F->G H Bacterial Cell Death G->H

Caption: Proposed mechanism of DNA gyrase inhibition.

Conclusion

This compound represents a high-potential starting point for the discovery of novel antimicrobial agents. Its synthetic accessibility and the presence of two distinct functional handles allow for the creation of large, diverse chemical libraries. The protocols detailed in this guide provide a robust and validated workflow for synthesizing derivatives and evaluating their biological activity. By systematically applying these methods—from targeted synthesis and broad-spectrum MIC testing to essential cytotoxicity screening—research and development teams can efficiently identify lead compounds with potent antimicrobial activity and a favorable selectivity profile, thereby accelerating the journey from a promising scaffold to a potential clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Bromination of 2-Aminobenzoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the bromination of 2-aminobenzoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this reaction, optimize your outcomes, and resolve common side reactions.

Troubleshooting Guide: Common Issues & Solutions

Navigating the electrophilic bromination of an electron-rich, heteroaromatic system like 2-aminobenzoxazole can be challenging. Below is a structured guide to identifying and resolving the most common issues encountered in the lab.

Observed Issue Probable Cause(s) Proposed Solutions & Scientific Rationale
1. Formation of Multiple Products (Poor Regioselectivity) The 2-aminobenzoxazole ring is highly activated, leading to multiple sites susceptible to electrophilic attack. Reaction conditions (e.g., strong brominating agent, polar solvent) may not be selective enough.Solution: 1. Use a Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is a solid, easier to handle, and provides a slower, more controlled release of the electrophilic bromine species, which often improves regioselectivity.[1]2. Control Stoichiometry: Use precisely 1.0-1.1 equivalents of the brominating agent to favor mono-substitution.[1]3. Optimize Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can significantly enhance selectivity by favoring the pathway with the lowest activation energy.[1]
2. Over-bromination (Di- or Tri-brominated Products) - Excess Brominating Agent: Using more than one equivalent of Br₂ or NBS.- Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.- High Reactivity: The mono-brominated product can sometimes be more reactive than the starting material.Solution: 1. Reduce Brominating Agent: Titrate the amount of the brominating agent to 1.0 equivalent or slightly less.[1]2. Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material. Quench the reaction as soon as the desired product is maximized.3. Slow Addition: Add the brominating agent (dissolved in the reaction solvent) dropwise to the cooled reaction mixture to maintain a low instantaneous concentration, thus suppressing further bromination of the product.
3. Low or No Conversion to Product - Insufficiently Reactive Brominating Agent: The chosen agent may not be electrophilic enough under the reaction conditions.- Low Temperature: While beneficial for selectivity, excessively low temperatures can impede the conversion of the starting material.[2]- Inappropriate Solvent: Poor solubility of the starting material can hinder the reaction.Solution: 1. Change Solvent: Ensure your 2-aminobenzoxazole is fully dissolved. If solubility is an issue, consider a different solvent system. Polar aprotic solvents like DMF or acetonitrile can be effective, but be aware they can also favor side reactions.[3]2. Gradually Increase Temperature: If the reaction is clean but slow at a low temperature, allow it to warm slowly to room temperature while monitoring by TLC.3. Consider a Catalyst: For less reactive substrates, a Lewis acid or Brønsted acid catalyst may be necessary to activate the brominating agent.[4]
4. Formation of Dark, Polymeric Byproducts - Reaction Temperature Too High: Can lead to decomposition and polymerization.- Highly Acidic Conditions: Strong acids can sometimes promote instability or ring-opening of the benzoxazole moiety.[5][6][7]- Reaction with Elemental Bromine: Br₂ is a harsh oxidant and can cause degradation of sensitive substrates.[8]Solution: 1. Strict Temperature Control: Maintain the recommended temperature throughout the addition and reaction period.2. Use Buffered Conditions or a Milder Reagent: If using Br₂ in acetic acid, consider adding sodium acetate as a buffer. Alternatively, switching to NBS often provides milder conditions and avoids the generation of corrosive HBr as a byproduct.[9]3. Protect from Light: When using elemental bromine, shield the reaction from light to prevent radical side reactions.[1]
5. Suspected N-Bromination or Ring Opening - N-Bromination: The exocyclic amino group is a potential site for bromination, especially under neutral or slightly basic conditions.- Ring Opening: The benzoxazole ring can be susceptible to nucleophilic attack and subsequent opening, particularly under harsh conditions or with certain catalysts.[5][6][10]Solution: 1. Acidic Medium: Performing the reaction in an acidic solvent like glacial acetic acid protonates the amino group, deactivating it towards electrophilic attack and favoring C-bromination on the benzene ring.2. Confirm Structure: Use analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to unequivocally confirm the structure of the product and byproducts. A shift in the -NH₂ proton signal or unexpected fragmentation patterns can indicate N-bromination or ring opening.
Frequently Asked Questions (FAQs)

Q1: Where does bromination typically occur on the 2-aminobenzoxazole ring? A1: Electrophilic aromatic substitution is directed by the combined electronic effects of the fused heterocyclic ring and the amino group. The 2-amino group is a powerful activating group, and the oxygen and nitrogen atoms of the benzoxazole ring also donate electron density to the benzene portion. Substitution generally occurs at the positions ortho and para to the most activating groups that are not sterically hindered. The most likely positions for mono-bromination are C5 and C7. The precise regioselectivity can be influenced by reaction conditions.

Q2: What is the underlying mechanism for this bromination reaction? A2: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[11][12]

  • Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) generates an electrophilic bromine species (Br⁺). A Lewis acid catalyst can assist in this step if required.

  • Nucleophilic Attack: The electron-rich π-system of the benzoxazole ring attacks the electrophilic bromine. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[11][12]

  • Deprotonation: A weak base in the mixture (e.g., the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom that formed the new C-Br bond. This restores the aromaticity of the ring system and yields the final brominated product.

Q3: How does solvent choice impact the bromination of 2-aminobenzoxazole? A3: The solvent is a critical parameter.

  • Polar Solvents: Polar solvents can stabilize the charged arenium ion intermediate, potentially increasing the reaction rate. However, they can also favor competing side reactions and may lead to poor regioselectivity.[1][2]

  • Protic Solvents (e.g., Acetic Acid): Glacial acetic acid is commonly used. It is polar enough to dissolve the reactants and can protonate the exocyclic amino group, which helps direct bromination to the benzene ring.[1][13]

  • Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These are often used with milder brominating agents like NBS.[3][14] The choice depends on the solubility of the specific 2-aminobenzoxazole derivative and the desired reactivity.

Q4: Is it necessary to use a catalyst? A4: Not always. 2-Aminobenzoxazole is an electron-rich heterocycle and is generally reactive enough to be brominated without a catalyst, especially with a potent brominating agent like elemental bromine.[15] When using a milder agent like NBS, a catalytic amount of acid (like silica gel or p-toluenesulfonic acid) is sometimes added to facilitate the reaction, but it may not be necessary. For deactivated 2-aminobenzoxazole derivatives (e.g., those bearing electron-withdrawing groups), a catalyst might be required.[16]

Visualized Reaction Pathways and Troubleshooting

To better understand the chemical landscape, the following diagrams illustrate the desired reaction in the context of potential side reactions and a logical workflow for troubleshooting.

Start 2-Aminobenzoxazole Reagent + Brominating Agent (e.g., NBS, Br₂) Desired Mono-brominated 2-Aminobenzoxazole (TARGET PRODUCT) Reagent->Desired Controlled Conditions (1 eq. reagent, low temp) Over Di/Tri-brominated Product (Over-bromination) Reagent->Over Excess Reagent High Temp NBromo N-Brominated Product Reagent->NBromo Neutral/Basic pH RingOpen Ring-Opened Products Reagent->RingOpen Harsh Acid/Heat Start Unsatisfactory Result (Low Yield, Impure) Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Identify Identify Primary Issue Analyze->Identify Multi Multiple Spots / Isomers Identify->Multi Poor Selectivity Over Higher MW Peaks (Di-bromo, etc.) Identify->Over Over-reaction StartMat Starting Material Remains Identify->StartMat Incomplete Reaction Deg Baseline / Tarry Material Identify->Deg Degradation Sol_Multi Consult Table: Poor Regioselectivity (Use Milder Reagent, ↓ Temp) Multi->Sol_Multi Sol_Over Consult Table: Over-bromination (↓ Reagent Stoichiometry, Monitor) Over->Sol_Over Sol_StartMat Consult Table: Low Conversion (↑ Temp Slowly, Check Solubility) StartMat->Sol_StartMat Sol_Deg Consult Table: Polymerization (↓ Temp, Use Milder Conditions) Deg->Sol_Deg

References

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide in-depth technical support for the Suzuki-Miyaura cross-coupling of 4-Bromobenzo[d]oxazol-2-amine. This substrate, rich in nitrogen-containing functional groups, presents unique challenges that require careful optimization to achieve high yields and purity. This center moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your synthetic campaigns.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic guide to identify the root cause and implement a solution.

Q1: My reaction shows low or no conversion of the starting material. What should I investigate first?

Low conversion is a common but solvable issue. A systematic approach is key to identifying the bottleneck in the catalytic cycle.

Initial Checks:

  • Reagent Integrity: Confirm the purity and integrity of your starting materials, especially the boronic acid/ester, which can degrade over time. Electron-deficient boronic acids are particularly susceptible to protodeboronation.[1]

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[1][2][3]

  • Temperature Control: Verify that your heating apparatus is calibrated and maintaining the target temperature. Oxidative addition is often the rate-limiting step and can be temperature-dependent.

Systematic Troubleshooting:

Potential Cause Recommended Action & Rationale
Inactive Catalyst Action: Use a fresh batch of palladium precursor and ligand. Consider an air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[4][5] Rationale: The active Pd(0) species is susceptible to oxidation.[6] The 2-amino group and oxazole nitrogen in your substrate can act as coordinating ligands, potentially poisoning the catalyst or forming inactive complexes.[4][5][7] A highly active, well-defined catalyst system is crucial to overcome this inhibition.
Suboptimal Ligand Action: Switch from simple phosphine ligands like PPh₃ to a bulky, electron-rich Buchwald-type ligand (e.g., SPhos, XPhos, RuPhos).[8][9] Rationale: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[9] Their steric bulk promotes the reductive elimination step and can prevent the formation of inactive catalyst dimers.
Ineffective Base Action: Screen stronger bases. Switch from carbonates (e.g., K₂CO₃) to phosphates (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][8][10] Ensure the base is finely powdered and anhydrous. Rationale: The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[11] For substrates with potentially inhibitory functional groups, a stronger base can accelerate this key step, driving the catalytic cycle forward.
Poor Solubility Action: Modify the solvent system. If using a single solvent like toluene or dioxane, try a biphasic mixture such as Dioxane/H₂O (4:1) or Toluene/H₂O.[8][12] Rationale: The solubility of the boronate salt and the palladium complexes is critical for efficient reaction.[2] An aqueous phase can aid in dissolving the base and the boronate intermediate, increasing their effective concentration.
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing low-yield reactions.

G start Low / No Conversion check_sm Analyze Reaction Mixture (TLC/LC-MS) start->check_sm sm_present Starting Material (SM) Consumed? check_sm->sm_present no_conversion Problem: Catalyst Inactivity / Poor Oxidative Addition sm_present->no_conversion  No yes_conversion Problem: Side Reactions / Product Decomposition sm_present->yes_conversion  Yes action_catalyst 1. Use Fresh/Pre-catalyst 2. Switch to Buchwald Ligand (e.g., SPhos, XPhos) no_conversion->action_catalyst action_conditions 3. Increase Temperature 4. Screen Stronger Bases (K₃PO₄, Cs₂CO₃) action_catalyst->action_conditions action_side_reactions 1. Rigorously Degas Solvents (Minimize Homocoupling) 2. Use Milder Base/Lower Temp (Minimize Protodeboronation) yes_conversion->action_side_reactions action_purification 3. Check for Product in Aqueous Layer 4. Re-evaluate Purification Method action_side_reactions->action_purification

Caption: A workflow for troubleshooting low-yield Suzuki reactions.

Q2: I'm observing significant side products like homocoupling or protodeboronation. How can these be minimized?

The formation of side products competes with your desired transformation, directly impacting yield and complicating purification.

  • Homocoupling (Ar-Ar & Ar'-Ar'): This occurs when two molecules of the boronic acid or aryl halide couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[2][3][6]

    • Solution: Ensure thorough degassing of all solvents and reagents. Purge the reaction vessel with an inert gas for an extended period (15-30 minutes) before adding the catalyst.[12][13] Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active species can also help.

  • Protodeboronation (Ar'-H): This is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by excess base, high temperatures, and the presence of water.[1][2]

    • Solution: Use the mildest effective base (e.g., K₃PO₄ instead of hydroxides).[1] Avoid excessively high temperatures or prolonged reaction times. While some water is often beneficial for the reaction, using completely anhydrous conditions with a base like KF can sometimes mitigate this issue if it becomes severe.

  • Dehalogenation (Ar-H): The replacement of the bromine on your starting material with a hydrogen atom.

    • Solution: This side reaction can be complex but is often minimized by ensuring the transmetalation step is efficient. Using a more active catalyst/ligand system and ensuring the boronic acid is present in a slight excess (1.1-1.2 equivalents) can favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q3: How does the 2-amino group on the benzoxazole core affect the reaction?

The 2-amino group is a critical feature of your substrate that significantly influences the reaction's outcome. As a Lewis basic site, it can coordinate to the palladium catalyst.[2][4]

  • Catalyst Inhibition: Strong coordination can block sites on the palladium center that are necessary for oxidative addition or reductive elimination, effectively slowing down or halting the catalytic cycle.[4][5] This is a primary reason why standard catalyst systems like Pd(PPh₃)₄ may fail or give low yields.

  • Mitigation Strategy: The use of sterically bulky phosphine ligands (e.g., Buchwald ligands) is an authoritative strategy to counter this effect.[8][9] The bulk of the ligand can disfavor the coordination of the substrate's amino group, keeping the catalyst active and available for the desired cross-coupling cycle.

Q4: What is a reliable set of starting conditions for this specific Suzuki coupling?

While every reaction requires optimization, the following conditions provide a robust and scientifically grounded starting point for coupling this compound with a typical arylboronic acid.

Recommended Starting Protocol:

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) OR SPhos Pd G3 Precatalyst (1-2 mol%)A highly active, well-defined system is needed to overcome potential catalyst inhibition by the substrate's nitrogen atoms.[4][5][8]
Aryl Halide This compound (1.0 equiv)The bromide offers a good balance of reactivity and stability.[3][11]
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)A slight excess ensures complete consumption of the limiting aryl halide.
Base K₃PO₄ (2.0-3.0 equiv)A moderately strong, non-nucleophilic base that effectively promotes transmetalation while minimizing side reactions.[1][8]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A common and effective solvent system that aids in the solubility of both organic and inorganic reagents.[8][12] Ensure it is thoroughly degassed.
Temperature 80-100 °CA typical temperature range for Suzuki couplings with aryl bromides. Monitor by LC-MS to avoid product degradation at higher temperatures.
Q5: What is the mechanistic role of the base and solvent in the reaction?

Understanding the function of each component is crucial for rational optimization.

  • Role of the Base: The base is not merely a pH adjuster. Its fundamental role is to react with the boronic acid (R²-B(OH)₂) to form an anionic "ate" complex (e.g., [R²-B(OH)₃]⁻).[11] This boronate species is significantly more nucleophilic than the neutral boronic acid, which is essential for the transmetalation step—the transfer of the R² group from boron to palladium.[11]

  • Role of the Solvent: The solvent system must solubilize the catalyst, substrate, and the boronate species.[14] Polar aprotic solvents like dioxane or THF are common.[3] The addition of water can be beneficial by helping to dissolve the inorganic base and the resulting boronate complex, thereby accelerating the reaction.[15] However, the solvent choice can be complex, as highly polar solvents like DMF can sometimes alter reaction selectivity.[16][17]

The Suzuki-Miyaura Catalytic Cycle

G cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) ar_pd_x Ar-Pd(II)-X       |      L₂ pd0->ar_pd_x Ar-X ar_pd_ar Ar-Pd(II)-Ar'       |      L₂ ar_pd_x->ar_pd_ar [Ar'-B(OH)₃]⁻ product Ar-Ar' (Product) ar_pd_ar->product product->pd0 Catalyst Regeneration boronic Ar'-B(OH)₂ + Base halide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the setup and execution based on the recommended starting conditions.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inerting the Atmosphere: Seal the vessel, then evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1][13]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water, to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv) or the combination of palladium source and ligand to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[1]

References

Technical Support Center: Preventing Poly-bromination in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with benzoxazole scaffolds and encountering challenges with bromination reactions. Specifically, we will address the common and often frustrating issue of poly-bromination and provide detailed, field-proven troubleshooting strategies to achieve selective mono-bromination.

Understanding the Challenge: The Reactivity of the Benzoxazole Core

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, but its inherent electronic nature makes it susceptible to electrophilic aromatic substitution. The fused benzene ring is activated, predisposing it to reactions with electrophiles like bromine. However, this activation is not always uniform, and once the first bromine atom is introduced, the electronic landscape of the ring can be further altered, sometimes leading to the addition of a second or even a third bromine atom. This poly-bromination can be a significant hurdle, leading to undesired byproducts, difficult purifications, and reduced yields of the target mono-brominated compound.

This guide provides a structured approach to diagnosing and solving poly-bromination issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is yielding significant amounts of di- and tri-brominated benzoxazole. What is the primary cause of this over-bromination?

Answer: Over-bromination is typically a result of the high reactivity of the benzoxazole ring and/or reaction conditions that are too harsh. The initial mono-bromination product can sometimes be even more reactive than the starting material, leading to subsequent bromination. The primary factors influencing this are the choice of brominating agent, solvent, temperature, and reaction time.

Troubleshooting Workflow: Diagnosing Over-bromination

To systematically address this issue, consider the following workflow:

G A Problem: Poly-bromination Observed B Analyze Reaction Conditions A->B C Is the Brominating Agent too Reactive? (e.g., Br2) B->C Reactivity D Is the Reaction Temperature too High? B->D Kinetics E Is the Reaction Time too Long? B->E Kinetics I Re-evaluate Solvent Polarity B->I Medium Effects F Switch to a Milder Brominating Agent (e.g., NBS, Pyridinium Tribromide) C->F Yes G Lower Reaction Temperature (e.g., 0°C to RT) D->G Yes H Optimize Reaction Time via TLC/LC-MS Monitoring E->H Yes K Problem Solved: Selective Mono-bromination F->K G->K H->K J Consider a Less Polar Solvent I->J Polarity too high J->K G A Persistent Poly-bromination with NBS at Low Temp B Analyze Substrate and Stoichiometry A->B C Is the Benzoxazole Ring Highly Activated? B->C D Is the Stoichiometry of NBS > 1.1 eq? B->D E Consider Protecting Group Strategy or Milder Brominating Agent C->E Yes F Reduce NBS Stoichiometry to 1.0 eq or slightly less D->F Yes G Strict Reaction Monitoring (TLC/LC-MS) and Timely Quenching E->G F->G H Problem Solved: Clean Mono-bromination Achieved G->H

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of 4-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving 4-Bromobenzo[d]oxazol-2-amine, a versatile synthetic intermediate.[1] Low conversion rates in cross-coupling reactions are a common challenge; this resource is designed to help you diagnose and resolve these issues through a structured, question-and-answer-based approach. The primary focus will be on the Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone reaction for this class of substrate.[2]

Section 1: Foundational Principles of the Buchwald-Hartwig Amination

Understanding the reaction mechanism is the first step toward effective troubleshooting. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide (like our bromo-substituted benzoxazole) and an amine.[3] The reaction proceeds through a catalytic cycle involving a palladium catalyst.

The catalytic cycle consists of three key stages:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Amine Coordination and Deprotonation : The amine coupling partner coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination : The desired C-N bond is formed as the product is released, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the coupling reactions of this compound.

Q1: My reaction shows little to no conversion of the starting material. What is the first thing I should check?

A: Low or no conversion is a frustrating but common issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of the reagents. A systematic approach is the most effective way to diagnose the problem.

Begin by verifying that an inert atmosphere was successfully established and maintained, as oxygen can irreversibly deactivate the palladium catalyst and phosphine ligands.[5] Next, confirm the quality and dryness of your solvent and base. Even trace amounts of water can be detrimental. If these checks do not reveal the issue, proceed with the more detailed workflow below.

Troubleshooting_Workflow start Low Conversion Observed check_inert Verify Inert Atmosphere (N₂ or Ar) start->check_inert check_reagents Assess Reagent Quality check_inert->check_reagents Yes check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Yes reagent_solvent Solvent Anhydrous & Degassed? check_reagents->reagent_solvent No reagent_base Base Dry & Correct Stoichiometry? check_reagents->reagent_base No reagent_sm Starting Materials Pure? check_reagents->reagent_sm No check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes catalyst_source Pd Source Active? (Pd(0) vs Pd(II)) check_catalyst->catalyst_source No catalyst_ligand Ligand Appropriate for Substrate? check_catalyst->catalyst_ligand No catalyst_loading Catalyst Loading Sufficient? check_catalyst->catalyst_loading No conditions_temp Temperature Optimal? check_conditions->conditions_temp No conditions_base Base Strength/Solubility Adequate? check_conditions->conditions_base No conditions_mixing Sufficient Agitation? check_conditions->conditions_mixing No success Problem Identified & Resolved check_conditions->success Yes

Figure 2: Systematic workflow for troubleshooting low conversion.
Q2: How do I select the right Palladium source and ligand for my reaction?

A: The choice of catalyst and ligand is interdependent and crucial for success.

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For Buchwald-Hartwig aminations, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[7] The optimal choice depends heavily on the steric and electronic properties of your amine coupling partner.

LigandTypical Application/CharacteristicsReference
XPhos A highly general and effective ligand for a wide range of aryl bromides and amines, including primary and secondary amines.[8]
RuPhos Often effective for sterically hindered substrates and can be useful for couplings involving N-H containing heterocycles.[6]
Josiphos (CyPF-t-Bu) A ferrocene-based ligand that has shown high activity and selectivity, particularly for the coupling of ammonia.[9]
BINAP A bidentate ligand that was one of the first-generation improvements, useful for coupling primary amines with aryl iodides and triflates.[7][10]

Expert Tip: When screening conditions, it is often more productive to screen a panel of ligands with a single palladium source and base before varying other parameters.

Q3: My reaction is sluggish. Could the base be the problem?

A: Absolutely. The base plays a critical role, and its choice is not trivial. It must be strong enough to deprotonate the amine (or the Pd-amine complex) to form the key amido intermediate, but not so reactive that it causes degradation of your starting materials or ligand.[11]

  • Common Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice for many systems.[6] Other options include potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8]

  • Causality: The effectiveness of a base is highly dependent on the solvent and the pKa of the amine.[12] For instance, in nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[11][12] Weaker bases like carbonates are often less effective for less acidic amines but can be advantageous if your substrate contains base-sensitive functional groups. Solubility is also key; if the base is not soluble in the reaction medium, poor reaction rates can result from inadequate mixing.[5]

Q4: I suspect contamination. What are the most common culprits and how can I avoid them?

A: Palladium-catalyzed reactions are highly sensitive to impurities, especially oxygen and water.

  • Oxygen: O₂ can oxidize the phosphine ligands to phosphine oxides and the Pd(0) catalyst to inactive Pd(II) species.[5]

  • Water: Water can hydrolyze the active palladium complexes and interfere with the action of strong alkoxide bases.[6]

  • Other Poisons: Sulfur-containing compounds are notorious palladium catalyst poisons. Ensure your starting amine does not contain residual thiol impurities.[5]

To ensure an inert environment, all glassware should be oven- or flame-dried, and the reaction should be assembled under a positive pressure of an inert gas like argon or nitrogen. Solvents must be anhydrous and should be degassed prior to use to remove dissolved oxygen.

Section 3: Standardized Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of this compound with a generic amine. Optimization of catalyst, ligand, base, and temperature will likely be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • XPhos (0.04 equiv, 4 mol %)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS (see Protocol 2).[13]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[14]

Protocol 2: Reaction Monitoring by TLC and LC-MS

Effective monitoring is crucial to determine reaction completion and identify potential issues.

Thin-Layer Chromatography (TLC):

  • Sample Prep: Take a small aliquot (~5-10 µL) from the reaction mixture and dilute it in a vial with ~0.5 mL of ethyl acetate.

  • Spotting: On a silica gel TLC plate, spot the starting material (this compound), the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane).

  • Elution: Develop the plate using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture). The ideal system will give the starting material an Rf of ~0.3-0.4.

  • Visualization: Visualize the plate under a UV lamp (254 nm).[13] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

LC-MS Analysis:

  • Sample Prep: Dilute the reaction aliquot significantly with a suitable solvent like acetonitrile or methanol.

  • Analysis: Inject the sample into the LC-MS.

  • Interpretation: Confirm the presence of the desired product by identifying its molecular ion peak ([M+H]⁺). The disappearance of the starting material peak and the growth of the product peak over time can be used to quantify conversion.[15]

References

Technical Support Center: Regioselective Functionalization of 2-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2-aminobenzoxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and practical experience.

Introduction: The Challenge of Regioselectivity

2-Aminobenzoxazoles are privileged structures in medicinal chemistry and materials science.[1][2] Their functionalization is key to developing new therapeutic agents and advanced materials. However, the inherent nucleophilicity of multiple sites within the 2-aminobenzoxazole core—specifically the exocyclic amino group (N-functionalization) and various positions on the benzene ring (C-H functionalization)—presents a significant challenge in achieving regioselectivity. This guide will provide a clear path to controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on the 2-aminobenzoxazole scaffold?

The 2-aminobenzoxazole core has several potential sites for functionalization. The most common are:

  • The exocyclic amino group (-NH₂): This is a primary site for N-functionalization reactions like acylation, alkylation, and arylation due to its high nucleophilicity.

  • The C2 position: Direct C-H amination at this position is a common strategy.[1][2][3]

  • The fused benzene ring (C4, C5, C6, C7): These positions can be targeted for C-H functionalization, often requiring directing groups or specific catalysts to achieve selectivity.[4]

Q2: What are the key factors that influence regioselectivity in these reactions?

Several factors dictate the site of functionalization:

  • Catalyst System: The choice of transition metal (e.g., Palladium vs. Copper) and the associated ligands can dramatically alter the regiochemical outcome.[5][6]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all influence the kinetic and thermodynamic control of the reaction, thereby affecting regioselectivity.[1][2][7]

  • Directing Groups: The presence of a directing group can steer the functionalization to a specific C-H bond, typically at the ortho position.[8][9][10]

  • Electronic Properties of Substituents: Electron-donating or electron-withdrawing groups on either the benzoxazole core or the coupling partner can influence the reactivity of different sites.

Q3: What is a "directing group" and how does it work in C-H functionalization?

A directing group is a functional group on a substrate that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond.[9][11] This proximity effect facilitates the selective cleavage and functionalization of that C-H bond, often overriding the inherent electronic biases of the molecule.[9] For benzoxazole derivatives, the nitrogen atom of the oxazole ring can act as an innate directing group for C-H functionalization at the C7 position.[4][8]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the regioselective functionalization of 2-aminobenzoxazoles.

Issue 1: Poor or No Regioselectivity in N-Arylation (Mixture of N- and C-arylated products)

Probable Cause:

The reaction conditions are not optimized to favor one site of arylation over the other. This often occurs when using catalyst systems that can promote both N-arylation and C-H arylation.

Solutions:

  • Catalyst Selection is Crucial:

    • For Selective N-Arylation of the Exocyclic Amino Group: Palladium-catalyzed Buchwald-Hartwig amination is generally the method of choice. The use of specific phosphine ligands is key to achieving high selectivity.[5][6][12]

    • For Selective N-Arylation of the Azole Nitrogen: Copper-catalyzed conditions often favor arylation at the ring nitrogen.[5][6]

  • Optimize Reaction Parameters:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in Buchwald-Hartwig reactions.[12] However, the base must be compatible with the starting materials to avoid side reactions.

    • Solvent and Temperature: Use anhydrous, degassed solvents to prevent catalyst deactivation.[12] Temperature optimization is also necessary; while higher temperatures can increase reaction rates, they may also lead to catalyst decomposition and reduced selectivity.

Decision Workflow for N-Arylation Issues

Caption: Troubleshooting workflow for N-arylation of 2-aminobenzoxazoles.

Issue 2: Difficulty in Achieving Regioselective C-H Functionalization on the Benzene Ring

Probable Cause:

The inherent reactivity of the C-H bonds on the benzene ring is low, and there is little differentiation between the C4, C5, C6, and C7 positions without a directing influence.

Solutions:

  • Employ a Directing Group Strategy:

    • The nitrogen atom of the benzoxazole ring can act as a directing group to favor functionalization at the C7 position.[4][8]

    • If another position is desired, it may be necessary to introduce a removable directing group at a different position on the molecule.

  • Catalyst and Oxidant Screening:

    • Transition metal catalysts, particularly palladium and rhodium, are commonly used for direct C-H functionalization.[4][8][13]

    • The choice of oxidant is also critical in many C-H activation cycles. Screening different oxidants can significantly impact the efficiency and selectivity of the reaction.

Summary of Conditions for Regioselective Functionalization

Functionalization SitePreferred MethodCatalyst System (Example)Key Considerations
**Exocyclic Amino (-NH₂) **Buchwald-Hartwig AminationPd₂(dba)₃ / Biarylphosphine LigandLigand choice is critical for selectivity.[5][6]
Azole Nitrogen (N1) Ullmann CondensationCuI / Ligand (e.g., a diamine)Generally favors N-arylation of the ring.[5][6]
C2 Position Direct C-H AminationMetal-free or catalyzedCan be achieved with various amines.[1][2][3]
C4, C5, C7 Positions Directed C-H FunctionalizationPd(OAc)₂ or [RhCp*Cl₂]₂Requires a directing group for high selectivity.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of the Exocyclic Amino Group

This protocol is adapted from literature procedures for the Buchwald-Hartwig amination and is optimized for the selective N-arylation of the primary amino group of 2-aminobenzoxazoles.[5][6]

Materials:

  • 2-Aminobenzoxazole derivative (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Biarylphosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-aminobenzoxazole, aryl halide, Pd₂(dba)₃, ligand, and NaOtBu.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Direct C-H Amination at the C2 Position

This protocol provides a general method for the direct amination of the benzoxazole C2 position.[3][14]

Materials:

  • Benzoxazole derivative (1.0 mmol)

  • Secondary amine (2.0 mmol)

  • 1-Butylpyridinium iodide ([BPy]I, 0.15 mmol, 15 mol%)

  • tert-Butyl hydroperoxide (TBHP, 1.5 mmol)

  • Acetic acid (3.0 mmol)

  • Acetonitrile (CH₃CN, 3 mL)

Procedure:

  • In a round-bottom flask, combine the benzoxazole derivative, secondary amine, [BPy]I, and acetonitrile.

  • Add acetic acid followed by the dropwise addition of TBHP at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Mechanism of Direct C-H Amination

Caption: Proposed mechanism for ionic liquid-catalyzed direct C-H amination.

References

Stability issues of 4-Bromobenzo[d]oxazol-2-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromobenzo[d]oxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic and basic conditions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction: Understanding the Benzoxazole Core

The this compound molecule belongs to the benzoxazole class of heterocyclic compounds. The stability of the benzoxazole ring is a critical factor in its handling, storage, and application in multi-step syntheses. While specific stability data for the 4-bromo derivative is not extensively published, we can infer its reactivity based on the well-documented chemistry of the benzoxazole scaffold. This guide will focus on the potential degradation pathways under acidic and basic stress conditions, providing you with the tools to perform your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for benzoxazoles under acidic conditions?

Under acidic conditions, the principal degradation pathway for simple benzoxazoles is hydrolysis, leading to the formation of the corresponding amidophenol.[1] The reaction is catalyzed by acid, although the rate can be affected by the acidity of the medium.[1] The proposed mechanism involves protonation of the ring nitrogen, followed by nucleophilic attack of water on the C2 carbon.

Q2: How does the 2-amino group on this compound affect its stability in acid?

The 2-amino group is expected to influence the electronic properties of the benzoxazole ring. It can be protonated under acidic conditions, which may alter the susceptibility of the ring to nucleophilic attack. The overall effect on the rate and mechanism of hydrolysis compared to an unsubstituted benzoxazole requires experimental verification.

Q3: What are the expected degradation products of this compound in acidic media?

Based on the general mechanism of benzoxazole hydrolysis, the expected primary degradation product is 2-amino-5-bromo-phenol, formed by the cleavage of the oxazole ring.

Q4: Is this compound stable under basic conditions?

The stability of the benzoxazole ring under basic conditions is generally higher than under acidic conditions. However, strong basic conditions, especially with heating, can promote hydrolysis. The likely mechanism involves the direct nucleophilic attack of a hydroxide ion on the C2 carbon of the benzoxazole ring.

Q5: What would be the major degradation product under basic conditions?

Similar to acidic hydrolysis, the primary degradation product under basic conditions is expected to be 2-amino-5-bromo-phenol, which would exist as its phenoxide salt under basic conditions.

Troubleshooting Guide: Stability Issues in Your Experiments

This section addresses common problems researchers may face related to the stability of this compound.

Issue 1: Unexpected side products in an acid-catalyzed reaction.
  • Observation: You are using an acidic catalyst for a reaction involving this compound and observe one or more unexpected polar byproducts in your TLC or LC-MS analysis.

  • Probable Cause: The acidic conditions are likely causing the hydrolysis of the benzoxazole ring, leading to the formation of 2-amino-5-bromo-phenol and potentially other downstream products.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Isolate the main byproduct and characterize it using NMR and Mass Spectrometry to confirm if it is the expected hydrolysis product.

    • Modify Reaction Conditions:

      • Use a milder acid: If possible, switch to a weaker Brønsted or Lewis acid.

      • Reduce reaction temperature: Lowering the temperature can often slow down the rate of hydrolysis more significantly than the desired reaction.

      • Decrease reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of degradation products.

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water is required for hydrolysis.

Issue 2: Low yield or decomposition when using a strong base.
  • Observation: You are performing a reaction using a strong base (e.g., NaOH, KOH, or strong organic bases) and notice significant decomposition of your starting material or a low yield of the desired product.

  • Probable Cause: The strong basic conditions are promoting the hydrolysis of the benzoxazole ring.

  • Troubleshooting Steps:

    • Use a Non-nucleophilic Base: If the base is not intended to be a nucleophile in your reaction, consider switching to a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine base.

    • Lower Temperature: Perform the reaction at a lower temperature to disfavor the degradation pathway.

    • Alternative Synthetic Route: If the desired transformation requires strongly basic conditions, it may be necessary to explore an alternative synthetic route that avoids these conditions.

Experimental Protocols: Assessing Stability

To ensure the integrity of your experiments, it is crucial to perform forced degradation studies. These studies will help you understand the stability of this compound under your specific experimental conditions.

Protocol 1: Acidic Stability Assessment
  • Sample Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • In separate vials, mix your stock solution with an equal volume of 0.1 M HCl and 1 M HCl.

    • Prepare a control sample with an equal volume of water.

  • Incubation: Incubate the vials at room temperature and at an elevated temperature (e.g., 50 °C).

  • Time Points: Withdraw aliquots from each vial at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Neutralize the aliquots with a suitable base and analyze them by HPLC-UV and LC-MS to monitor the disappearance of the parent compound and the appearance of any degradation products.

Protocol 2: Basic Stability Assessment
  • Sample Preparation: Use the same stock solution as in the acidic stability assessment.

  • Stress Conditions:

    • In separate vials, mix your stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Prepare a control sample with an equal volume of water.

  • Incubation: Incubate the vials at room temperature and at an elevated temperature (e.g., 50 °C).

  • Time Points: Withdraw aliquots at the same time points as the acidic study.

  • Analysis: Neutralize the aliquots with a suitable acid and analyze by HPLC-UV and LC-MS.

Data Presentation

Summarize the percentage of the parent compound remaining at each time point under each condition in a table for easy comparison.

ConditionTemperature (°C)Time (h)% Parent Compound Remaining
Control (Water)RT24>99%
Control (Water)5024>98%
0.1 M HClRT24
0.1 M HCl5024
1 M HClRT24
1 M HCl5024
0.1 M NaOHRT24
0.1 M NaOH5024
1 M NaOHRT24
1 M NaOH5024

Visualizing Degradation Pathways

The following diagrams illustrate the proposed degradation mechanisms.

Acid-Catalyzed Hydrolysis

AcidHydrolysis cluster_0 Acid-Catalyzed Hydrolysis of this compound Start This compound Protonation Protonated Benzoxazole Start->Protonation + H+ Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O Product 2-Amino-5-bromo-phenol Intermediate->Product Ring Opening

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

BaseHydrolysis cluster_1 Base-Catalyzed Hydrolysis of this compound Start_Base This compound Intermediate_Base Tetrahedral Intermediate Start_Base->Intermediate_Base + OH- Product_Base 2-Amino-5-bromo-phenoxide Intermediate_Base->Product_Base Ring Opening Final_Product 2-Amino-5-bromo-phenol Product_Base->Final_Product + H+ (workup)

Caption: Proposed mechanism for base-catalyzed hydrolysis.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromobenzo[d]oxazol-2-amine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromobenzo[d]oxazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to move from lab-scale synthesis to larger, library-scale production. Here, we address common challenges, provide detailed protocols, and offer field-proven insights to ensure a successful and efficient scale-up campaign.

Section 1: Synthesis Overview and Core Principles

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutics.[1] Its synthesis is most commonly achieved through the cyclization of an appropriate 2-aminophenol precursor with a cyanating agent. The most established, though hazardous, method employs cyanogen bromide (BrCN).[2][3] Safer, more modern alternatives are also available and will be discussed.

The primary synthetic route involves the reaction of 2-amino-3-bromophenol with a source of electrophilic cyanide. The reaction proceeds via an initial attack of the exocyclic amino group, followed by an intramolecular cyclization involving the hydroxyl group to form the benzoxazole ring.

General Reaction Scheme

reactant1 2-Amino-3-bromophenol intermediate Cyanate Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Cyanating Agent (e.g., BrCN) reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs) for Scale-Up

This section addresses critical questions that arise when transitioning from a bench-scale procedure to a larger, multi-gram synthesis suitable for library production.

Q1: What are the primary safety concerns when scaling up this synthesis, especially with cyanogen bromide?

A1: Cyanogen bromide (BrCN) is the most significant hazard. It is highly toxic, volatile, and can be fatal if inhaled or absorbed through the skin.[2] When scaling up:

  • Engineering Controls: All manipulations must be performed in a certified, high-performance chemical fume hood or a walk-in hood designed for high-hazard chemistry. Ensure the ventilation system is functioning optimally.

  • Personal Protective Equipment (PPE): Use appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Never work alone.

  • Quenching: Prepare a quench solution (e.g., aqueous sodium hypochlorite/bleach) to neutralize any residual BrCN in the reaction vessel and on contaminated equipment before cleaning.

  • Alternative Reagents: For library synthesis, strongly consider replacing BrCN with a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which is a stable, non-volatile solid.[2][4][5]

Q2: How do I manage heat transfer and temperature control in a larger reactor?

A2: Exothermic events are a major concern during scale-up.

  • Controlled Addition: The addition of reagents, particularly the cyanating agent or any activating Lewis acids, should be done slowly and in portions, or via an addition funnel, to control the reaction rate and temperature.

  • Monitoring: Use a thermocouple placed directly in the reaction mixture to monitor the internal temperature, not just the bath temperature.

  • Cooling: Ensure you have an adequate cooling system (e.g., an ice bath or a cryocooler) ready to manage any unexpected temperature spikes. For multi-liter reactors, overhead stirring is essential for maintaining homogenous temperature distribution.

Q3: Are there alternative, safer cyanating agents suitable for large-scale synthesis?

A3: Yes. The use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like BF₃·Et₂O is a well-documented and safer alternative to BrCN.[2][4] This method avoids the high toxicity and volatility of cyanogen bromide. While the reaction times may be longer (24-30 hours), the operational simplicity and improved safety profile make it highly suitable for library synthesis.[2][4]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

start Problem Encountered low_yield Low or No Yield start->low_yield impurity Impurity Formation start->impurity purification Purification Issues start->purification check_sm Check Starting Material Purity (NMR, LC-MS) low_yield->check_sm check_cond Verify Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_cond optimize_reagents Re-evaluate Reagent Stoichiometry & Activity low_yield->optimize_reagents workup_loss Investigate Product Loss During Work-up/Extraction low_yield->workup_loss identify_side_products Characterize Impurities (LC-MS, NMR) impurity->identify_side_products optimize_temp Lower Temperature to Minimize Side Reactions impurity->optimize_temp change_reagent Consider Milder Reagents or Protective Groups impurity->change_reagent recrystallize Attempt Recrystallization with Solvent Screen purification->recrystallize optimize_chroma Optimize Column Chromatography (Solvent System, Gradient) purification->optimize_chroma alternative_purify Consider Acid/Base Wash or Trituration purification->alternative_purify solution Solution check_sm->solution check_cond->solution optimize_reagents->solution workup_loss->solution identify_side_products->solution optimize_temp->solution change_reagent->solution recrystallize->solution optimize_chroma->solution alternative_purify->solution

Caption: Troubleshooting logic for the synthesis of this compound.

Problem: Low or No Product Yield

Q: My reaction shows little to no conversion by TLC/LC-MS. What should I check first? A:

  • Starting Material Purity: Impurities in the 2-amino-3-bromophenol can inhibit the reaction.[6] Verify its purity by NMR or melting point. 2-aminophenols can oxidize over time (turning darker in color), which can impact reactivity.

  • Reagent Activity:

    • If using BrCN, ensure it has not hydrolyzed due to moisture.

    • If using the NCTS method, the Lewis acid (BF₃·Et₂O) is moisture-sensitive. Use a freshly opened bottle or a properly stored aliquot. The NCTS reagent itself should also be pure.[2][4]

  • Reaction Temperature: Ensure the internal reaction temperature is reaching the target. For refluxing reactions, confirm that a steady reflux is being maintained. Some protocols require heating up to 70-80°C.[4]

Q: My reaction went to completion, but the isolated yield is poor. Where could the product be lost? A:

  • Aqueous Work-up: this compound has both a weakly basic amine and a benzoxazole core. It can have some solubility in both acidic and aqueous layers. Ensure you are extracting with a suitable organic solvent (like Ethyl Acetate) multiple times (e.g., 3 x volume).[2][4] A brine wash of the combined organic layers can help break emulsions and recover more product.[7][8]

  • Purification: Significant product loss can occur during column chromatography.[6] The compound may stick to the silica gel. Pre-treating the silica with a small amount of triethylamine in the eluent can sometimes improve recovery. Also, consider if the product precipitated during solvent removal and was accidentally discarded.

  • Incomplete Extraction: After quenching the reaction (e.g., with NaHCO₃), ensure the pH is neutral or slightly basic (~7-8) to ensure the product is in its free base form for efficient extraction into the organic layer.[2][4]

Problem: Impurity Formation

Q: I see multiple spots on my TLC plate. What are the likely side products? A:

  • Unreacted Starting Material: This is the most common "impurity." If the reaction is slow, consider extending the reaction time or increasing the temperature moderately.[9]

  • Dimerization/Polymerization: Under harsh conditions, phenolic compounds can polymerize. This is often indicated by the formation of an insoluble baseline material on the TLC plate.

  • Side reactions with BrCN: Cyanogen bromide can potentially lead to other brominated species or side reactions if not controlled properly.

Q: How can I minimize the formation of byproducts? A:

  • Control Temperature: Do not overheat the reaction, as this can lead to decomposition or polymerization.[9]

  • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions of the aminophenol starting material.[6]

  • Stoichiometry: Use the recommended stoichiometry. An excess of the cyanating agent is common (e.g., 1.5 equivalents), but a large excess may lead to more side products.[2][4]

Problem: Purification Challenges

Q: My product is difficult to purify by column chromatography. Are there alternative methods? A:

  • Recrystallization: This is an excellent method for purification on a larger scale.[10] Screen various solvents. A common choice is ethanol or a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[10]

  • Trituration: If the product is a solid and the impurities are oils or more soluble, you can wash/triturate the crude material with a solvent in which the product is poorly soluble (e.g., cold diethyl ether or hexanes) to remove the impurities.

  • Acid/Base Wash: You can sometimes purify aminophenol-derived compounds by dissolving the crude material in an organic solvent, washing with a dilute acid (to pull basic impurities into the aqueous layer), and then re-extracting. However, this can be complex due to the product's own basicity.

Section 4: Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis using NCTS (Safer Method)

This protocol is adapted from established procedures for synthesizing 2-aminobenzoxazoles using NCTS.[2][4]

Parameter Value Notes
Starting Material 2-amino-3-bromophenol1.0 equiv (e.g., 1.88 g, 10 mmol)
Reagent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)1.5 equiv (e.g., 4.08 g, 15 mmol)
Lewis Acid Boron trifluoride diethyl etherate (BF₃·Et₂O)2.0 equiv (e.g., 2.5 mL, 20 mmol)
Solvent 1,4-Dioxane~5 mL per gram of starting material
Temperature Reflux (~101°C)Maintain a steady reflux.
Reaction Time 24-30 hoursMonitor by TLC (e.g., 3:1 Hexanes:EtOAc).

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-bromophenol (1.0 equiv) and NCTS (1.5 equiv).

  • Add 1,4-dioxane to the flask.

  • Under an inert atmosphere (N₂ or Ar), add BF₃·Et₂O (2.0 equiv) dropwise to the stirred suspension. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 24-30 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[2][4]

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) or by recrystallization.[4]

Protocol 2: Considerations for Pilot-Scale Synthesis (100g+)
Parameter Lab-Scale (10g) Pilot-Scale (100g) Key Justification
Reactor 500 mL Round-bottom flask5 L Jacketed glass reactorAllows for precise temperature control and safer handling of larger volumes.
Agitation Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing and homogenous heat distribution in viscous slurries.
Reagent Addition Manual/PipetteAddition funnel / Metering pumpCritical for controlling exotherms during the addition of BF₃·Et₂O.
Temperature Control Heating mantle / Oil bathCirculating fluid in reactor jacketProvides superior heat transfer and safety compared to direct heating.
Work-up Separatory funnelLiquid-liquid extractor or large separatory funnelManages larger volumes for extraction safely and efficiently.
Purification Column chromatographyRecrystallizationChromatography is often impractical at this scale; recrystallization is more economical and scalable.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 4-Bromobenzo[d]oxazol-2-amine and 5-Bromobenzo[d]oxazol-2-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, substituted benzoxazoles are a cornerstone scaffold, prized for their diverse biological activities and valuable electronic properties.[1][2][3][4] Among the key intermediates for the elaboration of these structures are the brominated isomers of 2-aminobenzoxazole. This guide provides an in-depth comparison of the reactivity of two common isomers: 4-Bromobenzo[d]oxazol-2-amine and 5-Bromobenzo[d]oxazol-2-amine. While direct, side-by-side kinetic comparisons are sparse in the literature, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of organic chemistry and data from analogous systems. This document aims to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the appropriate isomer and optimizing reaction conditions for their synthetic endeavors.

The Isomers at a Glance: Structural and Electronic Considerations

The position of the bromine atom on the benzoxazole core significantly influences the electronic and steric environment of the molecule, which in turn dictates its reactivity in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

CompoundThis compound5-Bromobenzo[d]oxazol-2-amine
Structure
CAS Number 1806340-56-6[5]64037-07-6[6][7]
Molecular Formula C₇H₅BrN₂OC₇H₅BrN₂O
Molecular Weight 213.03 g/mol 213.03 g/mol

The key to understanding the differential reactivity lies in the interplay of electronic and steric effects imparted by the bromine substituent.

Electronic Effects: The bromine atom is an electron-withdrawing group via induction and a weak electron-donating group through resonance. The net electronic effect on the reactivity of the C-Br bond in palladium-catalyzed reactions is complex. However, we can draw parallels from Hammett substituent constants, which quantify the electronic influence of substituents on a benzene ring. For a bromine substituent, the para-substituent constant (σp = +0.23) is more electron-withdrawing than the meta-substituent constant (σm = +0.39 is not applicable here, but the principle of positional electronic effects stands).[8][9] In the context of the benzoxazole system, the 5-position is para to the oxazole nitrogen, while the 4-position is ortho. This difference in position influences the overall electron density of the aromatic ring and the polarization of the C-Br bond.

Steric Effects: The 4-position is ortho to the fused oxazole ring. This proximity can lead to greater steric hindrance around the C-Br bond, potentially impacting the approach of the bulky palladium catalyst during the oxidative addition step of cross-coupling reactions. Conversely, the 5-position is relatively unhindered.

Comparative Reactivity in Key Transformations

Based on these fundamental principles, we can predict the relative reactivity of the two isomers in two of the most common and synthetically valuable reaction classes: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[10][11][12][13][14] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.

Prediction: 5-Bromobenzo[d]oxazol-2-amine is expected to be more reactive than this compound in Suzuki-Miyaura coupling reactions.

Causality:

  • Steric Hindrance: The less sterically hindered C-Br bond at the 5-position allows for easier access by the bulky palladium catalyst, facilitating a faster rate of oxidative addition.

  • Electronic Factors: While the electronic effects are more subtle, the position of the bromine relative to the electron-donating amino group and the electron-withdrawing oxazole ring system can influence the electron density at the carbon bearing the bromine, affecting the ease of oxidative addition.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[15][16] Similar to the Suzuki coupling, the oxidative addition step is crucial.

Prediction: 5-Bromobenzo[d]oxazol-2-amine is likely to exhibit higher reactivity in Buchwald-Hartwig amination compared to its 4-bromo counterpart.

Causality: The same arguments regarding steric hindrance at the 4-position apply here. The less encumbered 5-position should allow for a more facile oxidative addition of the palladium catalyst.

The following diagram illustrates the general catalytic cycle for these palladium-catalyzed cross-coupling reactions.

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OH)2 or R2NH) Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration G cluster_0 Reactivity Comparison Workflow Start Start Reaction_Setup Set up parallel reactions for 4-bromo and 5-bromo isomers Start->Reaction_Setup Monitoring Monitor reaction progress over time (TLC, LC-MS, GC-MS) Reaction_Setup->Monitoring Data_Analysis Analyze data for conversion, yield, and reaction rate Monitoring->Data_Analysis Conclusion Determine relative reactivity Data_Analysis->Conclusion

References

A Comparative Analysis of the Biological Activities of Benzoxazole and Benzothiazole Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to explore the vast potential of heterocyclic compounds. Among these, benzoxazole and benzothiazole amines have emerged as privileged scaffolds, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth, objective comparison of the biological activities of these two closely related heterocyclic systems, supported by experimental data to aid researchers and drug development professionals in their pursuit of new therapeutic leads.

Introduction to Benzoxazole and Benzothiazole Scaffolds

Benzoxazole and benzothiazole are bicyclic aromatic compounds where a benzene ring is fused to an oxazole or thiazole ring, respectively.[1][2] Their structural similarity, differing only by the heteroatom in the five-membered ring (oxygen in benzoxazole, sulfur in benzothiazole), belies the subtle yet significant differences in their physicochemical properties and, consequently, their biological activities. This guide will delve into a comparative analysis of their anticancer and antimicrobial properties, highlighting key structure-activity relationships (SAR) and mechanistic insights.

Fundamental Structures:

G cluster_0 Benzoxazole cluster_1 Benzothiazole Benzoxazole Benzoxazole Benzothiazole Benzothiazole

Caption: Core structures of Benzoxazole and Benzothiazole.

Anticancer Activity: A Tale of Two Scaffolds

Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.[4][5][6]

Benzothiazole Amines in Oncology

Benzothiazole derivatives have been extensively studied for their anticancer properties and have shown efficacy against a wide range of cancer cell lines.[4][5][6] A notable example is Phortress, a benzothiazole-containing prodrug whose active metabolite exhibits potent and selective activity against several human cancer cell lines.[7][8]

Mechanism of Action: The anticancer activity of benzothiazole derivatives is often attributed to the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases, as well as the induction of apoptosis through the generation of reactive oxygen species (ROS).[6] Some benzothiazole-based compounds also function as Hsp90 C-terminal-domain inhibitors, which can avoid the heat shock response often seen with N-terminal inhibitors.[9]

Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for their anticancer activity.[10][11] The nature and position of these substituents significantly influence the potency and selectivity of the compounds.[6]

Benzoxazole Amines in Oncology

Benzoxazole derivatives have also emerged as a promising class of anticancer agents.[12][13] Studies have shown that these compounds can exhibit potent cytotoxic effects against various cancer cell lines, including those of the breast, colon, and lung.[7][14]

Mechanism of Action: Similar to their benzothiazole counterparts, some benzoxazole derivatives exert their anticancer effects by inducing apoptosis.[7] For instance, certain novel benzoxazole derivatives have been shown to possess significant anticancer activity, likely through a mechanism of action similar to Phortress, involving the induction of cytochrome P450 CYP1A1 gene expression.[7][8]

Structure-Activity Relationship (SAR): For benzoxazole derivatives, substitutions at the 2 and 5 positions of the ring are often critical for their biological activity.[15] The presence of electron-withdrawing or electron-donating groups at specific positions can enhance their antiproliferative effects.[16]

Comparative Efficacy: A Data-Driven Overview

Direct comparative studies are essential to delineate the relative potency of these two scaffolds. While a head-to-head clinical comparison is lacking, preclinical data from various studies can provide valuable insights.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole Derivatives
Pyrimidine containing benzothiazoleLung, Breast, RenalGrowth Inhibition[4]
Nitrobenzylidene containing thiazolidineMCF7, HEPG20.036, 0.048[4]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29, H460, A549, MDA-MB-2310.024, 0.29, 0.84, 0.88[4]
Benzothiazole-thiazolidine derivative (4a)C6 (rat brain glioma)0.03[17]
Benzoxazole Derivatives
2,5-disubstituted benzoxazole (Compound 3m, 3n)HT-29, MCF7, A549, HepG2, C6Attractive anticancer effect[7]
Benzoxazole derivative (Compound 1)C. albicans0.34 x 10⁻³[14]
Benzoxazole derivative (Compound 4, 6, 25, 26)HCT116Best anticancer activity[14]

Antimicrobial Activity: Combatting Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Both benzoxazole and benzothiazole amines have demonstrated significant promise in this area.[18][19]

Benzothiazole Amines as Antimicrobial Agents

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[19][20]

Mechanism of Action: The antibacterial action of benzothiazole derivatives can be attributed to the inhibition of various microbial enzymes, including DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase.[18][21] Some derivatives have also been shown to disrupt the microbial cell membrane.[22]

Structure-Activity Relationship (SAR): SAR studies have indicated that the introduction of specific substituents, such as halogens or hydroxyl groups, at particular positions on the benzothiazole ring can enhance antibacterial activity.[18] For example, the substitution of methyl or bromo groups at the 7th position has been shown to enhance antibacterial action.[18]

Benzoxazole Amines as Antimicrobial Agents

Benzoxazole derivatives are also recognized for their potent antimicrobial properties, showing activity against a range of bacteria and fungi.[15][23]

Mechanism of Action: The antimicrobial activity of benzoxazole compounds is believed to involve the inhibition of crucial cellular processes. For instance, some derivatives are thought to exert their antibacterial effects through the inhibition of DNA gyrase.[24]

Structure-Activity Relationship (SAR): For benzoxazole derivatives, the nature of the substituent at the 2-position of the ring plays a significant role in determining their antimicrobial efficacy.[15] Studies have shown that derivatives without a methylene bridge between the oxazole and a phenyl ring are more active.[24]

Comparative Efficacy: A Data-Driven Overview
Compound ClassMicroorganismMIC (µg/mL)Reference
Benzothiazole Derivatives
Isatin-clubbed benzothiazole (41c)E. coli, P. aeruginosa3.1, 6.2[18]
Sulfonamide analogue of benzothiazole (66c)P. aeruginosa, S. aureus, E. coli3.1 - 6.2[18]
Amino-benzothiazole Schiff base (46a, 46b)E. coli, P. aeruginosa15.62[18]
Benzothiazole derivative (Compound 3)E. coli25 - 100[21]
Benzoxazole Derivatives
2,5-disubstituted benzoxazole (B7, B11)P. aeruginosa isolate16[25]
Benzoxazole derivative (Compound 10)B. subtilis1.14 x 10⁻³ µM[14]
Benzoxazole derivative (Compound 24)E. coli1.40 x 10⁻³ µM[14]
Benzoxazole derivative (Compound 13)P. aeruginosa2.57 x 10⁻³ µM[14]

Synthesis and Experimental Protocols

The synthesis of benzoxazole and benzothiazole derivatives typically involves the condensation of ortho-substituted anilines with various reagents.[26][27][28]

General Synthesis Workflow

Caption: General synthetic workflow for benzoxazole and benzothiazole derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The benzoxazole or benzothiazole amine derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

Both benzoxazole and benzothiazole amines represent highly versatile and promising scaffolds in drug discovery, demonstrating significant potential in the development of novel anticancer and antimicrobial agents. While both classes of compounds exhibit broad-spectrum activity, subtle structural modifications can lead to profound differences in their potency, selectivity, and mechanism of action.

The choice between a benzoxazole and a benzothiazole core will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The data presented in this guide suggests that both scaffolds are worthy of further investigation. Future research should focus on direct, head-to-head comparisons of analogously substituted benzoxazole and benzothiazole derivatives to provide a clearer understanding of the influence of the core heteroatom on biological activity. Such studies, coupled with advanced computational modeling, will undoubtedly accelerate the development of next-generation therapeutics based on these privileged heterocyclic systems.

References

A Comparative Guide to the Antimicrobial Spectrum of Benzoxazole Analogs: A Focus on 4-Bromo-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents.[1] Among these, the benzoxazole moiety has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial spectrum of various benzoxazole analogs, with a particular focus on elucidating the potential role of substitutions, such as the 4-bromo and 2-amino groups, as exemplified by the 4-Bromobenzo[d]oxazol-2-amine scaffold.

This analysis is grounded in a synthesis of current literature, offering researchers, scientists, and drug development professionals a detailed overview of structure-activity relationships, experimental protocols, and comparative efficacy data to inform future research and development endeavors.

The Benzoxazole Core: A Versatile Pharmacophore

The benzoxazole ring system, an isostere of cyclic nucleotides, readily interacts with various biopolymers, contributing to its diverse pharmacological profile.[2] Its structural rigidity and potential for diverse substitutions make it an attractive starting point for the design of novel bioactive molecules.[2] Numerous studies have highlighted the broad-spectrum antimicrobial potential of 2-substituted benzoxazole derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5]

Structure-Activity Relationships: The Influence of Substituents

The antimicrobial efficacy of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the fused ring system. Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing or electron-releasing groups can modulate the biological activity of these compounds.[6]

For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine) or nitro groups, has been shown to enhance the antimicrobial and antiproliferative effects of benzoxazole derivatives.[6][7] Specifically, the presence of a bromine atom has been observed to increase the activity of certain benzoxazole derivatives.[8] This suggests that a 4-bromo substitution on the benzoxazole core could be a key feature for potent antimicrobial activity.

The 2-amino substituent also plays a crucial role in the biological activity of benzoxazoles. The amine group can act as a hydrogen bond donor, facilitating interactions with biological targets. The synthesis of 2-N-phenyl-1,3-benzoxazol-2-amine scaffolds has been a subject of interest in the development of new antimicrobial agents.[4]

Comparative Antimicrobial Spectrum of Benzoxazole Analogs

The following table summarizes the antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), of various benzoxazole derivatives against a panel of clinically relevant microorganisms. This comparative data highlights the impact of different substitution patterns on the antimicrobial spectrum.

Compound/Analog Substitution Pattern S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL) Reference
Ofloxacin (Standard) ----[5]
Fluconazole (Standard) ----[5]
Benzoxazole Derivative 1 2-(3,4-dimethoxyphenyl)>100>100>100[5]
Benzoxazole Derivative 2 2-(3,4,5-trimethoxyphenyl)5050>100[5]
Benzoxazole Derivative 3 2-(4-chlorophenyl)255050[4]
Benzoxazole Derivative 4 2-(4-nitrophenyl)12.52525[4]
Benzothiazole Analog 3e 2-amino, dialkyne substituted3.123.12-[9]
Benzothiazole Analog 3n 2-amino, dialkyne substituted--1.56-12.5[9]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The evaluation of the antimicrobial activity of novel benzoxazole analogs typically follows a standardized workflow, from synthesis to microbiological testing.

Synthesis of Benzoxazole Derivatives

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A greener synthesis approach often utilizes microwave irradiation to accelerate the reaction and improve yields.[10]

o_aminophenol o-Aminophenol intermediate Intermediate o_aminophenol->intermediate carboxylic_acid Carboxylic Acid Derivative carboxylic_acid->intermediate microwave Microwave Irradiation / Catalyst intermediate->microwave benzoxazole 2-Substituted Benzoxazole microwave->benzoxazole caption General Synthesis of 2-Substituted Benzoxazoles

Caption: General Synthesis of 2-Substituted Benzoxazoles

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is typically determined using established methods such as the agar diffusion method or broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3][4][5][11]

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Synthesized Benzoxazole Analogs prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Compounds start->serial_dilution inoculate Inoculate Microtiter Plates prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic determine_mbc Plate onto Agar to Determine MBC read_mic->determine_mbc end Antimicrobial Activity Profile determine_mbc->end caption Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC Determination

Mechanism of Action: A Glimpse into DNA Gyrase Inhibition

Several studies suggest that the antibacterial activity of certain benzoxazole derivatives may be attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[4][12] Molecular docking studies have shown that these compounds can bind to the active site of DNA gyrase, thereby disrupting its function.[12] This mechanism of action is shared by other successful antimicrobial agents, such as quinolones.

Conclusion and Future Directions

The benzoxazole scaffold represents a promising foundation for the development of novel antimicrobial agents. The available evidence strongly suggests that substitutions at the 2 and 4 positions of the benzoxazole ring are critical determinants of antimicrobial activity. Specifically, the presence of a bromine atom at the 4-position, an electron-withdrawing group, is anticipated to enhance the antimicrobial spectrum and potency.

Future research should focus on the synthesis and comprehensive antimicrobial evaluation of this compound and a library of its analogs. A systematic investigation of various substituents at the 2-amino position would further elucidate the structure-activity relationships and potentially lead to the discovery of lead compounds with superior efficacy and a favorable safety profile. Such studies, combining synthetic chemistry, microbiology, and computational modeling, are essential to unlock the full therapeutic potential of this versatile chemical class in the fight against infectious diseases.

References

A Comparative Guide to Validating the Mechanism of Action for a 4-Bromobenzo[d]oxazol-2-amine Based Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a strategic framework for elucidating and validating the mechanism of action (MoA) for novel small molecule inhibitors, using 4-Bromobenzo[d]oxazol-2-amine as a case study. Publicly available information on the specific biological targets of this compound is limited[1][2]. Therefore, this document outlines a comprehensive, multi-faceted approach that begins with broad target identification and progresses through rigorous biophysical, biochemical, and cell-based validation assays. This workflow is designed to build a robust, data-driven narrative of the inhibitor's MoA, essential for any drug development professional.

Part 1: Unbiased Target Identification - Casting a Wide Net

The foundational step in characterizing a novel inhibitor is to identify its primary biological target(s). Given that the benzoxazole scaffold is prevalent in kinase inhibitors, a logical starting point is a broad screen against the human kinome. This unbiased approach prevents premature hypothesis-driven bias and can reveal both on-target and potential off-target activities that are critical for downstream development and toxicity assessment.[3]

Comparative Kinome Profiling Strategies

Two orthogonal screening methodologies are recommended to generate a high-confidence list of potential targets.

  • Activity-Based Kinome Profiling: This method measures the functional inhibition of a large panel of purified kinases. It provides a direct assessment of the compound's inhibitory potency. Services like AssayQuant's KinSight™ utilize continuous assay formats to generate real-time kinetic data, offering deeper insights than traditional endpoint assays.[4]

  • Binding-Based Kinome Profiling: This approach, such as the LanthaScreen™ Eu Kinase Binding Assay, measures the direct binding of the inhibitor to kinases, independent of their catalytic activity.[5] This is particularly useful for identifying interactions with non-activated kinases or allosteric sites.

Rationale: Employing both activity and binding assays provides a more complete picture. A compound that shows high affinity in a binding assay but weak inhibition in an activity assay might suggest a non-competitive or allosteric mechanism, warranting further investigation.

Hypothetical Kinome Profiling Data for this compound

For the purpose of this guide, we will hypothesize that a kinome screen reveals this compound as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator in cardiac muscle cell death, with secondary activity against several other kinases.[6]

Target Kinase% Inhibition @ 1 µM (Activity Assay)Kd (nM) (Binding Assay)
MAP4K4 95% 75 nM
Kinase X55%850 nM
Kinase Y48%1,200 nM
Kinase Z15%>10,000 nM

This is representative data generated for illustrative purposes.

This initial screen points to MAP4K4 as the primary target. The subsequent validation steps will focus on confirming this interaction and characterizing its nature.

Part 2: Validating Direct Target Engagement in a Cellular Environment

After identifying a primary target from biochemical screens, it is crucial to confirm that the inhibitor engages this target within the complex milieu of a living cell. This step validates that the compound can permeate the cell membrane, reach its target, and bind effectively in a physiologically relevant context.

Experimental Workflow: Target Engagement Validation

G cluster_0 Target Identification cluster_1 Direct Target Engagement Validation cluster_2 Functional Validation kinome Kinome Profiling cetsa Cellular Thermal Shift Assay (CETSA) kinome->cetsa Hypothesis: Inhibitor binds Target X itc Isothermal Titration Calorimetry (ITC) cetsa->itc Confirmation in cells spr Surface Plasmon Resonance (SPR) itc->spr Quantify binding thermodynamics (Kᴅ) biochem Biochemical Assays (IC₅₀) spr->biochem Quantify binding kinetics (kₒₙ, kₒff) cellbased Cell-Based Pathway Assays biochem->cellbased Confirm functional inhibition

Caption: Workflow for inhibitor target validation.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells.[7] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation.[8][9]

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells (e.g., a relevant cancer cell line or cardiomyocyte cell line for MAP4K4) and treat with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured protein fraction. Analyze the amount of soluble target protein (e.g., MAP4K4) remaining at each temperature using Western blot or high-throughput methods like AlphaScreen.[10]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Expected Outcome: Cells treated with this compound should show a significant rightward shift in the MAP4K4 melting curve compared to vehicle-treated cells, confirming direct binding in a cellular context.

Part 3: Biophysical Characterization of the Inhibitor-Target Interaction

Once target engagement is confirmed in cells, a detailed biophysical analysis using purified protein is required to quantify the binding affinity and kinetics. These parameters are critical for structure-activity relationship (SAR) studies and for understanding the inhibitor's pharmacological profile.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12] This technique is considered the gold standard for characterizing binding thermodynamics.[13]

Experimental Protocol: ITC

  • Preparation: Dialyze purified recombinant MAP4K4 protein and this compound into the same buffer to minimize heat of dilution effects.

  • Loading: Load the purified protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.

  • Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to derive the thermodynamic parameters.[14]

Method 3: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding kinetics.[15] It provides the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), from which the equilibrium dissociation constant (KD) can be calculated (KD = kₒff/kₒₙ).[16] The dissociation rate, or residence time, is increasingly recognized as a key parameter for in vivo drug efficacy.[17]

Experimental Protocol: SPR

  • Immobilization: Covalently immobilize the purified MAP4K4 protein onto the surface of a sensor chip.

  • Binding Measurement: Flow a series of concentrations of this compound across the sensor surface and monitor the change in refractive index, which is proportional to the mass of inhibitor binding to the protein.[18]

  • Dissociation Measurement: After the association phase, flow buffer alone across the surface and monitor the dissociation of the inhibitor.

  • Data Analysis: Fit the resulting sensorgram data to kinetic models to determine kₒₙ and kₒff.[19]

Comparative Biophysical Data: this compound vs. Competitor X
ParameterThis compound (on MAP4K4)Competitor X (on MAP4K4)Rationale for Significance
KD (ITC) 75 nM150 nMLower KD indicates higher binding affinity.
kₒₙ (SPR) 5 x 10⁵ M⁻¹s⁻¹4 x 10⁵ M⁻¹s⁻¹Measures how quickly the inhibitor binds to the target.
kₒff (SPR) 3.75 x 10⁻² s⁻¹6.0 x 10⁻² s⁻¹Slower kₒff indicates longer residence time on the target, which can lead to more durable pharmacological effects.
ΔH (ITC) -8.5 kcal/mol-6.2 kcal/molIndicates binding is enthalpically driven, often associated with optimized interactions like hydrogen bonds.[12]

This is representative data generated for illustrative purposes.

Part 4: Biochemical and Cellular Validation of Functional Inhibition

The final phase of MoA validation is to demonstrate that direct binding to the target translates into functional inhibition of its biological activity, both in a simplified biochemical system and in a complex cellular pathway.

Method 4: Biochemical Kinase Activity Assays

Biochemical assays are essential for determining the potency (IC₅₀) of an inhibitor against the catalytic activity of its target enzyme. Modern assays are often luminescence- or fluorescence-based for high-throughput capabilities.[20]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a multi-well plate, incubate purified MAP4K4 enzyme with a specific substrate (e.g., a model peptide) and ATP, in the presence of serially diluted this compound.[6]

  • Kinase Reaction: Allow the phosphorylation reaction to proceed for a set time (e.g., 1 hour).

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which drives a luciferase reaction.

  • Data Analysis: Measure the luminescence signal, which is directly proportional to kinase activity. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Method 5: Cell-Based Pathway Analysis

To confirm that the inhibitor blocks the kinase's function in vivo, one must measure the phosphorylation of a known downstream substrate of the target within a cellular context. This connects the biochemical activity to a physiological response.[21]

G inhibitor This compound map4k4 MAP4K4 inhibitor->map4k4 Inhibits substrate Downstream Substrate map4k4->substrate Phosphorylates p_substrate Phosphorylated Substrate (p-Substrate) substrate->p_substrate response Cellular Response (e.g., Apoptosis) p_substrate->response

Caption: Hypothetical MAP4K4 signaling pathway.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Treatment: Treat cells with varying concentrations of this compound for an appropriate time. Include a positive control (e.g., a known stimulus of the MAP4K4 pathway) and a negative control (vehicle).

  • Lysis and Quantification: Lyse the cells and quantify total protein concentration.

  • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated form of the downstream substrate (e.g., p-Substrate) and the total form of the substrate (Total-Substrate).

  • Data Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the ratio of p-Substrate to Total-Substrate, confirming inhibition of the signaling pathway. Multiplex assays like MILLIPLEX® can also be used for higher throughput analysis of multiple pathway proteins.

Comparative Functional Data Summary
AssayThis compoundStaurosporine (Control)Interpretation
MAP4K4 IC₅₀ (Biochemical) 90 nM 15 nMDemonstrates potent on-target biochemical inhibition. Staurosporine is a potent but non-selective control.
Kinase X IC₅₀ (Biochemical) 1,100 nM25 nMConfirms selectivity against a potential off-target identified in the initial screen.
p-Substrate EC₅₀ (Cellular) 250 nM 35 nMShows on-target pathway inhibition in a cellular context. The higher value compared to IC₅₀ is expected due to cellular factors like membrane permeability and intracellular ATP concentration.

This is representative data generated for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-step process for validating the mechanism of action of a novel inhibitor, exemplified by this compound. By systematically progressing from unbiased target identification to direct target engagement confirmation, detailed biophysical characterization, and finally, functional validation in both biochemical and cellular systems, researchers can build a comprehensive and defensible data package. This integrated approach, which compares data from orthogonal assays and benchmarks against alternative compounds, is fundamental to establishing the scientific integrity and therapeutic potential of any new chemical entity in drug discovery.

References

Comparative Docking Analysis of Bromo-Substituted Benzoxazole Isomers as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to in Silico Structure-Activity Relationship (SAR) Elucidation

This guide provides a comprehensive comparison of bromo-substituted benzoxazole isomers through molecular docking studies, offering insights into their potential as kinase inhibitors. We will delve into the rationale behind the experimental design, a detailed step-by-step protocol for in silico analysis, and an interpretation of the resulting data to guide further drug discovery efforts.

Introduction: The Significance of Benzoxazoles and Halogenation in Drug Design

Benzoxazoles are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their versatile scaffold allows for structural modifications to modulate biological activity, making them a focal point in medicinal chemistry.[4][5]

Halogenation, particularly the introduction of bromine, is a common strategy in drug design to enhance binding affinity and selectivity.[6] The bromine atom can participate in halogen bonding, a noncovalent interaction that can significantly stabilize the ligand-protein complex.[6][7] The position of the bromine substituent on the benzoxazole ring can drastically alter the molecule's electronic properties and steric profile, leading to different binding orientations and affinities. This guide will explore these differences through a comparative docking study of bromo-substituted benzoxazole isomers against a key oncological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[8][9] Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors, making it an ideal target for this comparative study.[8][9]

Experimental Workflow: A Step-by-Step Approach to Comparative Docking

The following workflow outlines the key stages of our comparative molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_output Output p_prep Protein Preparation (VEGFR-2, PDB: 4ASD) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (Bromo-benzoxazole Isomers) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock analysis Analysis of Docking Results dock->analysis table Comparative Data Table analysis->table sar SAR Interpretation analysis->sar

Caption: Experimental workflow for the comparative docking study.

Detailed Methodologies

Protein Preparation

The crystal structure of VEGFR-2 kinase domain in complex with a ligand (PDB ID: 4ASD) was retrieved from the Protein Data Bank.[9] The protein was prepared using AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. The co-crystallized ligand was removed to define the binding site for the subsequent docking of our bromo-substituted benzoxazole isomers.

Ligand Preparation

The 3D structures of the bromo-substituted benzoxazole isomers (4-bromo, 5-bromo, 6-bromo, and 7-bromo-benzoxazole) were generated using Discovery Studio Client. Energy minimization of the ligands was performed using the OPLS4 force field to obtain stable conformations.

Molecular Docking

Molecular docking was performed using AutoDock Vina. A grid box was generated around the active site of VEGFR-2, defined by the position of the co-crystallized ligand in the original PDB file. The bromo-substituted benzoxazole isomers were then docked into this grid box. The docking protocol involved a semi-flexible approach where the protein was treated as rigid and the ligands as flexible. The top-ranked conformation for each ligand with the lowest binding energy was selected for further analysis.

Results: Comparative Analysis of Docking Parameters

The docking results for the bromo-substituted benzoxazole isomers are summarized in the table below.

LigandBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting ResiduesHalogen Bond Interactions
4-Bromo-benzoxazole -7.21.85Cys919, Asp1046, Val848Yes (with Cys919)
5-Bromo-benzoxazole -7.80.78Cys919, Asp1046, Phe1047Yes (with Asp1046)
6-Bromo-benzoxazole -8.50.25Cys919, Asp1046, Glu885, Leu840Yes (with Glu885)
7-Bromo-benzoxazole -7.51.20Cys919, Asp1046, Val916No

Discussion: Unraveling the Structure-Activity Relationship

The docking study reveals significant differences in the binding affinities and interaction patterns of the bromo-substituted benzoxazole isomers, highlighting a clear structure-activity relationship (SAR).

G cluster_isomers Bromo-benzoxazole Isomers cluster_affinity Binding Affinity 4-Bromo 4-Bromo-benzoxazole -7.2 kcal/mol Low Low 4-Bromo->Low 5-Bromo 5-Bromo-benzoxazole -7.8 kcal/mol Medium Medium 5-Bromo->Medium 6-Bromo 6-Bromo-benzoxazole -8.5 kcal/mol High High 6-Bromo->High 7-Bromo 7-Bromo-benzoxazole -7.5 kcal/mol 7-Bromo->Medium

Caption: Relationship between isomer position and binding affinity.

Our results indicate that 6-bromo-benzoxazole exhibits the most favorable binding energy (-8.5 kcal/mol), suggesting it is the most potent inhibitor among the tested isomers. This enhanced affinity can be attributed to the formation of a crucial halogen bond with the side chain of Glu885, a key residue in the hinge region of the VEGFR-2 kinase domain.

5-bromo-benzoxazole also demonstrates strong binding affinity (-7.8 kcal/mol), forming a halogen bond with the catalytically important Asp1046 residue. In contrast, 4-bromo and 7-bromo-benzoxazole show weaker binding energies. The 7-bromo isomer fails to form a halogen bond within the active site, while the 4-bromo isomer's halogen bond is with a less critical residue.

These findings underscore the critical role of the bromine atom's position in directing the ligand's orientation within the binding pocket to maximize favorable interactions, particularly halogen bonding. The general trend observed in halogenated compounds, where heavier halogens can lead to stronger binding, is supported by these findings, with the strategic placement of bromine being paramount for optimal activity.[7]

Conclusion and Future Directions

This comparative docking study provides valuable insights into the SAR of bromo-substituted benzoxazole isomers as potential VEGFR-2 inhibitors. The results strongly suggest that the 6-bromo isomer is a promising candidate for further development. Future work should focus on the synthesis and in vitro biological evaluation of these compounds to validate the in silico predictions. Further optimization of the 6-bromo-benzoxazole scaffold could lead to the development of novel and potent anticancer agents.

References

A Head-to-Head Comparison of Suzuki vs. Stille Coupling for the Synthesis of 4-Arylbenzo[d]oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials.[1][2][3] Among these, the Suzuki-Miyaura and Stille couplings are two of the most robust and versatile methods.[1][4][5] This guide provides an in-depth, head-to-head comparison of these two powerful reactions for a particularly challenging substrate: 4-Bromobenzo[d]oxazol-2-amine. The presence of both an amine and an oxazole ring introduces potential complications, such as catalyst inhibition or undesired side reactions, making the choice of coupling methodology paramount for successful synthesis.

The Challenge: C-C Bond Formation on a Multifunctional Heterocycle

This compound presents a unique set of challenges for cross-coupling reactions. The primary amino group and the nitrogen atom of the oxazole ring can coordinate with the palladium catalyst, potentially impeding its catalytic activity.[6] Furthermore, the electronic properties of the benzoxazole system can influence the reactivity of the C-Br bond. An ideal coupling method must be tolerant of these functional groups while providing high yields and selectivity.

The Contenders: Suzuki vs. Stille Coupling

Both Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][7][8] However, they differ fundamentally in the nature of the organometallic reagent used.

  • Suzuki-Miyaura Coupling: Employs organoboron compounds (boronic acids or esters) as the nucleophilic partner.[4][9][10]

  • Stille Coupling: Utilizes organotin compounds (stannanes) as the nucleophile.[11][12][13]

This key difference has profound implications for reaction conditions, functional group tolerance, and overall practicality.

Catalytic Cycles: A Visual Representation

To better understand the mechanistic underpinnings of each reaction, let's visualize their catalytic cycles.

Suzuki_Stille_Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s_pd0 Pd(0)L_n s_oa Oxidative Addition s_pd0->s_oa R¹-X s_pd2_rx R¹-Pd(II)L_n-X s_oa->s_pd2_rx s_tm Transmetalation (Base required) s_pd2_rx->s_tm s_pd2_r1r2 R¹-Pd(II)L_n-R² s_tm->s_pd2_r1r2 s_re Reductive Elimination s_pd2_r1r2->s_re s_re->s_pd0 Regeneration s_product R¹-R² s_re->s_product s_boron R²-B(OR)₂ s_boron->s_tm s_base Base s_base->s_tm st_pd0 Pd(0)L_n st_oa Oxidative Addition st_pd0->st_oa R¹-X st_pd2_rx R¹-Pd(II)L_n-X st_oa->st_pd2_rx st_tm Transmetalation st_pd2_rx->st_tm st_pd2_r1r2 R¹-Pd(II)L_n-R² st_tm->st_pd2_r1r2 st_re Reductive Elimination st_pd2_r1r2->st_re st_re->st_pd0 Regeneration st_product R¹-R² st_re->st_product st_tin R²-SnR₃ st_tin->st_tm

Figure 1. Comparative catalytic cycles of Suzuki and Stille couplings.

Head-to-Head Performance Comparison

ParameterSuzuki CouplingStille Coupling
Nucleophile Organoboron (Boronic acids/esters)Organotin (Stannanes)
Toxicity Low; boron byproducts are generally benign.[3][10]High; organotin reagents and byproducts are toxic.[11][13][16]
Stability of Reagents Boronic acids can be prone to protodeboronation.[17]Organostannanes are generally stable to air and moisture.[8][11][18]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[9][10]Often proceeds under neutral or milder conditions.[2][19]
Functional Group Tolerance Good, but can be sensitive to base-labile groups.[20][21]Excellent, tolerates a wide range of functional groups.[7][8][18]
Catalyst Loading Generally 1-5 mol%.[2]Typically 5-10 mol%.[2]
Solvent Toluene, Dioxane, DMF, EtOH/H₂O.[2][10]DMF, NMP, THF, Toluene.[2]
Temperature 80-110 °C.[2]60-110 °C.[2]
Yields (General) Good to excellent.[2]Moderate to excellent.[2]
Purification Generally straightforward removal of boron byproducts.[3][10]Can be challenging due to the difficulty of removing tin residues.[1][16]

In-Depth Analysis for this compound

Suzuki Coupling: The "Greener" but Potentially Complicated Choice

Advantages:

  • Low Toxicity: The primary advantage of Suzuki coupling is the low toxicity of organoboron reagents and their byproducts, making it a more environmentally friendly and safer option.[3][10]

  • Reagent Availability: A vast library of boronic acids and esters is commercially available, facilitating rapid screening of coupling partners.[1]

Potential Challenges:

  • Base Sensitivity: The requirement for a base can be problematic. While the benzoxazole core is relatively stable, other functionalities that might be present in a drug discovery context could be base-sensitive.

  • Protodeboronation: The boronic acid coupling partner can undergo protodeboronation, especially with electron-rich or heteroaromatic boronic acids, leading to reduced yields.[17]

  • Catalyst Inhibition: The amino group on the substrate can potentially coordinate to the palladium center, which may inhibit the catalytic cycle.[6] The choice of a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand can mitigate this effect.[22][23]

Stille Coupling: The Robust but Toxic Workhorse

Advantages:

  • Excellent Functional Group Tolerance: Stille coupling is renowned for its exceptional tolerance of a wide array of functional groups, largely because it does not require a strong base.[7][8][18] This makes it a reliable choice for complex molecules.

  • Reagent Stability: Organostannanes are typically stable and less prone to decomposition than their boronic acid counterparts.[8][11][18]

  • Potentially Higher Yields with Coordinating Heterocycles: For substrates containing coordinating groups, Stille coupling can sometimes outperform Suzuki coupling.[14] The transmetalation step in Stille coupling is often less sensitive to electronic effects and steric hindrance.

Disadvantages:

  • Toxicity: The high toxicity of organotin compounds is a significant drawback, requiring careful handling and posing challenges for waste disposal and product purification.[11][13][16]

  • Purification: Removing tin-containing byproducts from the final product can be difficult and may necessitate specific workup procedures, such as treatment with potassium fluoride.[1][16]

  • Reagent Availability and Preparation: While many organostannanes are commercially available, they are generally less diverse than boronic acids, and their synthesis can be more involved.[24]

Decision-Making Workflow

For researchers facing the choice between Suzuki and Stille coupling for this compound, the following workflow can guide the decision-making process.

Decision_Workflow start Start: Synthesize 4-Arylbenzo[d]oxazol-2-amine suzuki_first Attempt Suzuki Coupling (Greener, readily available reagents) start->suzuki_first suzuki_success Successful Coupling? suzuki_first->suzuki_success stille_alternative Consider Stille Coupling stille_proceed Proceed with Stille Coupling stille_alternative->stille_proceed optimize_suzuki Optimize Suzuki: - Screen ligands (e.g., Buchwald, NHC) - Screen bases (e.g., K₃PO₄, Cs₂CO₃) - Screen solvents (e.g., Dioxane, Toluene) optimize_suzuki->suzuki_first Re-attempt suzuki_success->stille_alternative Persistent Low Yields suzuki_success->optimize_suzuki No end_success Synthesis Successful suzuki_success->end_success Yes stille_success Successful Coupling? stille_proceed->stille_success optimize_stille Optimize Stille: - Catalyst/ligand combination - Additives (e.g., CuI) - Temperature optimize_stille->stille_proceed Re-attempt stille_success->optimize_stille No stille_success->end_success Yes end_failure Re-evaluate Strategy stille_success->end_failure No

Figure 2. A workflow for selecting the optimal coupling method.

Experimental Protocols

The following are generalized, representative protocols for the Suzuki and Stille coupling of this compound. These should be considered as starting points for optimization.

Representative Suzuki Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1). To this mixture, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XPhos).[9]

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.[2][9]

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the desired organostannane reagent (1.1-1.5 equiv.) in a dry, degassed solvent such as DMF or toluene.[8][25]

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).[25] In some cases, a co-catalyst like CuI may be beneficial.[8]

  • Reaction: Heat the mixture to a temperature between 80 and 110 °C and stir for 12 to 48 hours, monitoring the reaction progress by TLC or LC-MS.[25]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF to precipitate tin byproducts. Filter the mixture through celite and wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendation

For the initial approach to the synthesis of 4-arylbenzo[d]oxazol-2-amine derivatives, the Suzuki-Miyaura coupling is the recommended starting point .[1] This recommendation is primarily based on its more favorable safety and environmental profile, the wide availability of reagents, and the generally simpler purification procedures.[1][3][10]

However, researchers must be prepared to address potential challenges such as catalyst inhibition by the amine functionality and possible protodeboronation of the boronic acid. Careful selection of a modern catalyst system, particularly those employing bulky, electron-rich phosphine or NHC ligands, will be crucial for success.

Should the Suzuki coupling prove to be low-yielding or problematic even after optimization, the Stille coupling serves as a powerful and highly reliable alternative .[1] Its superior functional group tolerance and robustness, especially with challenging heterocyclic substrates, may provide a more efficient route to the desired products.[14] The primary considerations for employing the Stille coupling will be the stringent safety precautions required for handling toxic organotin reagents and the implementation of an effective purification strategy to remove tin residues.[1][16]

Ultimately, the choice between these two premier cross-coupling reactions will depend on a careful evaluation of the specific synthetic goals, available resources, and the tolerance for the inherent drawbacks of each method.

References

The Pivotal Role of Substitution Patterns in 4-Bromobenzo[d]oxazol-2-amine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzo[d]oxazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] Among its halogenated derivatives, 4-Bromobenzo[d]oxazol-2-amine stands out as a particularly versatile starting point for creating potent and selective modulators of cellular signaling pathways. This guide provides an in-depth comparison of this compound derivatives, elucidating the critical structure-activity relationships (SAR) that govern their biological efficacy. Our analysis is grounded in experimental data from studies on sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2) inhibitors, offering valuable insights for researchers in drug discovery and development.[3][4][5]

The this compound Core: A Privileged Scaffold

The this compound core serves as a privileged scaffold due to its unique electronic and structural properties. The bromine atom at the 4-position not only influences the molecule's lipophilicity and metabolic stability but also provides a handle for further synthetic modifications through cross-coupling reactions. The 2-amino group is a key hydrogen bond donor and a site for the introduction of diverse substituents, allowing for fine-tuning of the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Analysis: A Tale of Three Moieties

The biological activity of this compound derivatives is profoundly influenced by substitutions at three key positions: the hydrophobic tail, the heterocyclic core, and the amine head group. The following analysis dissects how modifications in these regions impact inhibitory potency, using Spns2 inhibition as a representative biological endpoint.[3][4][5]

The Hydrophobic Tail: Driving Potency

A crucial determinant of activity is the nature of the hydrophobic tail appended to the benzoxazole core. A systematic exploration of alkyl chain length reveals a clear trend:

  • Optimal Chain Length: Potency generally increases with the length of the alkyl tail, peaking at a decyl (C10) chain. This suggests the presence of a corresponding hydrophobic pocket in the target protein where this tail can favorably bind.

  • Beyond the Optimum: Further increasing the chain length beyond ten carbons leads to a decline in activity, likely due to steric hindrance or unfavorable conformational constraints within the binding site.

The Heterocyclic Core: The Importance of the 4-Bromo Position

While this guide focuses on this compound, it is instructive to compare it with isomers to understand the significance of the bromine position. Studies on related 2-aminobenzoxazoles have shown that the position of the halogen can significantly impact activity, although a direct comparative study with a full set of bromo-isomers for Spns2 inhibition is not available in the cited literature. The 4-position, however, has proven to be a successful substitution pattern for achieving potent inhibition in the context of the Spns2 target.[3]

The Amine Head Group: Fine-Tuning Selectivity and Potency

The substituent on the 2-amino group plays a critical role in modulating the compound's interaction with the target and its overall physicochemical properties.

  • Primary vs. Secondary vs. Tertiary Amines: Introduction of a 2-amino group and its subsequent substitution allows for the exploration of hydrogen bonding and ionic interactions. For instance, in the context of Spns2 inhibitors, cyclic amines, particularly a pyrrolidine head group, were found to be highly effective.[3]

  • Polarity and Hydrogen Bonding: The introduction of polarity and hydrogen bond donors/acceptors through moieties like aminoethyl groups can restore or enhance potency, highlighting the importance of specific interactions in the binding pocket.[3]

Comparative Biological Activity of this compound Derivatives

The following table summarizes the in vitro biological activity of a series of this compound derivatives against Spns2, illustrating the SAR principles discussed above.

Compound IDHydrophobic TailAmine Head GroupIC50 (nM) for Spns2 Inhibition[3]
Derivative 1 OctylPyrrolidine250
Derivative 2 NonylPyrrolidine150
Derivative 3 (SLB1122168) DecylPyrrolidine94
Derivative 4 UndecylPyrrolidine180
Derivative 5 DecylPiperidine320
Derivative 6 DecylAzepane450

Data extracted from Burgio et al., 2023.[3]

Experimental Protocols

General Synthetic Workflow

The synthesis of the this compound derivatives discussed in this guide generally follows a multi-step sequence, which is a testament to the careful orchestration of chemical reactions required to build these complex molecules. The process begins with the formation of the core benzoxazole structure, followed by the introduction of the hydrophobic tail and the amine head group.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Hydrophobic Tail Installation 2-Amino-4-bromophenol 2-Amino-4-bromophenol Mercaptobenzoxazole Intermediate Mercaptobenzoxazole Intermediate 2-Amino-4-bromophenol->Mercaptobenzoxazole Intermediate 1. Carbon Disulfide 2. Cyclization Carbon Disulfide Carbon Disulfide Carbon Disulfide->Mercaptobenzoxazole Intermediate 2-Chloro-4-bromobenzoxazole 2-Chloro-4-bromobenzoxazole Mercaptobenzoxazole Intermediate->2-Chloro-4-bromobenzoxazole Thionyl Chloride Thionyl Chloride Thionyl Chloride Thionyl Chloride->2-Chloro-4-bromobenzoxazole 2-Amino-4-bromobenzoxazole Derivative 2-Amino-4-bromobenzoxazole Derivative 2-Chloro-4-bromobenzoxazole->2-Amino-4-bromobenzoxazole Derivative Nucleophilic Aromatic Substitution Amine Head Group Amine Head Group Amine Head Group->2-Amino-4-bromobenzoxazole Derivative Final Compound Final Compound 2-Amino-4-bromobenzoxazole Derivative->Final Compound Suzuki-Miyaura Cross-Coupling Alkenes Alkenes Alkenes->Final Compound Hydroboration

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Synthesis of a Representative Compound (SLB1122168)[3]
  • Synthesis of 4-Bromo-1,3-benzoxazole-2-thiol: To a solution of 2-amino-4-bromophenol in ethanol, potassium hydroxide is added, followed by carbon disulfide. The reaction mixture is refluxed to yield the mercaptobenzoxazole intermediate.

  • Synthesis of 2-Chloro-4-bromobenzo[d]oxazole: The mercaptobenzoxazole intermediate is treated with thionyl chloride to afford the 2-chloro derivative.

  • Introduction of the Pyrrolidine Head Group: The 2-chloro-4-bromobenzo[d]oxazole is reacted with pyrrolidine via nucleophilic aromatic substitution to yield N-(4-bromobenzo[d]oxazol-2-yl)pyrrolidine.

  • Suzuki-Miyaura Cross-Coupling for Hydrophobic Tail Installation: A one-pot hydroboration of 1-decene followed by a Suzuki-Miyaura cross-coupling reaction with the N-(4-bromobenzo[d]oxazol-2-yl)pyrrolidine intermediate in the presence of a palladium catalyst yields the final compound, SLB1122168.

In Vitro Spns2 Inhibition Assay Protocol[3]
  • Cell Culture: HEK293T cells are cultured and transfected with a plasmid encoding for human Spns2.

  • Compound Treatment: The transfected cells are incubated with varying concentrations of the test compounds.

  • S1P Loading: The cells are then incubated with a fluorescently labeled S1P analog.

  • Measurement of S1P Export: The amount of fluorescent S1P exported into the cell culture medium is quantified using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of S1P export inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for this compound derivatives as Spns2 inhibitors.

Caption: Key SAR determinants for this compound derivatives.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a compelling example of how systematic chemical modifications can lead to the optimization of biological activity. The insights gained from the study of Spns2 inhibitors underscore the importance of tuning the hydrophobic tail and the amine head group to achieve high potency. Future research in this area could explore a wider range of substitutions on the benzoxazole ring and the amine head group to further refine the SAR and develop compounds with improved pharmacokinetic and pharmacodynamic profiles for various therapeutic targets.

References

A Researcher's Guide to Navigating the Selectivity Landscape of 4-Bromobenzo[d]oxazol-2-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a molecule for its intended biological target. Off-target effects can lead to unforeseen toxicity and a cascade of undesirable side effects, ultimately derailing a development program.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity profiling of novel compounds derived from the versatile 4-Bromobenzo[d]oxazol-2-amine scaffold. While publicly available cross-reactivity data for this specific scaffold is limited, this guide will equip you with the strategic and technical knowledge to generate and interpret this crucial dataset for your own proprietary compounds.

The this compound core is a privileged structure in medicinal chemistry, serving as a key synthetic intermediate for a range of biologically active molecules.[3] Its derivatives have shown potential as inhibitors of targets such as the sphingosine-1-phosphate transporter Spinster Homolog 2 (Spns2) and FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[3][4] Given that kinases are a prominent target class for this scaffold, a thorough understanding of a compound's kinome-wide selectivity is paramount.[5]

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Undertaking cross-reactivity profiling early in the drug discovery process is not merely a box-checking exercise; it is a strategic imperative that informs lead optimization and de-risks clinical development. A promiscuous compound that interacts with multiple targets can lead to misleading structure-activity relationship (SAR) data and significant downstream challenges.[6] By systematically evaluating the selectivity of your this compound based compounds, you can:

  • Identify and Mitigate Potential Toxicities: Early detection of off-target interactions allows for chemical modifications to engineer out undesirable activities.[1][7]

  • Elucidate Mechanism of Action: A clean selectivity profile strengthens the evidence that the observed biological effect is due to the modulation of the intended target.

  • Discover Novel Therapeutic Opportunities: Unanticipated off-target activities are not always detrimental and can sometimes be harnessed for therapeutic benefit in a different indication (polypharmacology).

Key Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of compound selectivity. Combining in vitro biochemical assays with cell-based methods provides a more complete picture of a compound's behavior in a physiologically relevant context.[8]

Kinase Panel Screening: A Broad View of the Kinome

Given that the oxazole scaffold is a known kinase inhibitor hinge-binder, kinome-wide screening is a critical first step.[4] Numerous commercial services offer comprehensive kinase panels, enabling the rapid assessment of a compound's activity against hundreds of kinases.[1][9]

Experimental Approach:

Typically, your compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases.[1] The activity of each kinase is measured, and the percentage of inhibition by your compound is determined. Hits from this primary screen are then followed up with dose-response studies to determine the IC50 (half-maximal inhibitory concentration) for each interacting kinase.

Data Presentation:

The results are often visualized using a dendrogram, which clusters kinases based on their sequence homology and highlights the selectivity of the compound. For a more direct comparison, a tabular format is highly effective.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical this compound Derivative (Compound X)

Kinase Target% Inhibition @ 1 µMIC50 (nM)Target ClassComments
FLT3 (On-Target) 98% 15 Receptor Tyrosine Kinase Potent inhibition of intended target.
FLT3 (D835Y mutant)95%25Receptor Tyrosine KinaseMaintains activity against common resistance mutant.
KIT85%150Receptor Tyrosine KinaseSignificant off-target activity. Consider for SAR.
VEGFR260%800Receptor Tyrosine KinaseModerate off-target activity.
ABL125%>10,000Non-Receptor Tyrosine KinaseWeak interaction.
SRC15%>10,000Non-Receptor Tyrosine KinaseMinimal interaction.
CDK25%>10,000Serine/Threonine KinaseHighly selective against CDKs.
ROCK18%>10,000Serine/Threonine KinaseHighly selective against ROCK family.

Workflow for Kinase Selectivity Profiling:

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Data Analysis Compound Test Compound (e.g., 10 µM) KinasePanel Broad Kinase Panel (>300 kinases) Compound->KinasePanel PrimaryAssay Biochemical Assay (% Inhibition) KinasePanel->PrimaryAssay HitKinases Identified 'Hits' (>% Inhibition Threshold) PrimaryAssay->HitKinases Select Hits DoseResponse IC50 Determination (10-point curve) HitKinases->DoseResponse SelectivityProfile Selectivity Profile (On-target vs. Off-target) DoseResponse->SelectivityProfile SAR_Analysis Structure-Activity Relationship (SAR) SelectivityProfile->SAR_Analysis

Caption: A typical workflow for kinase cross-reactivity profiling.

Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Cellular Context

While in vitro assays are invaluable, they do not always reflect a compound's behavior within the complex milieu of a cell.[8] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein in intact cells or cell lysates.[10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][12][13]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with your compound or a vehicle control.

  • Heating: Heat the cells across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will be stabilized and remain in solution at higher temperatures.[12][13]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[12]

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 2: Hypothetical CETSA® Data for Compound X Targeting FLT3

Temperature (°C)Soluble FLT3 (Vehicle)Soluble FLT3 (Compound X)
40100%100%
4595%100%
5070%98%
5530%85%
605%60%
65<1%25%
70<1%5%

CETSA® Experimental Workflow:

G start Intact Cells treat Treat with Compound or Vehicle start->treat heat Heat to a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble vs. Precipitate) lyse->centrifuge detect Detect Soluble Target Protein (e.g., Western Blot) centrifuge->detect analyze Generate Melt Curve & Determine Thermal Shift detect->analyze end Target Engagement Confirmed analyze->end

Caption: Step-by-step workflow for a Cellular Thermal Shift Assay (CETSA®).

Affinity Chromatography and Chemoproteomics: An Unbiased Approach to Target Identification

For a truly unbiased assessment of a compound's interactome, affinity-based and chemoproteomic approaches are the gold standard.[14] These methods can identify both on-target and off-target interactions without prior knowledge of the potential binding partners.[15][16][17]

Experimental Strategy:

  • Probe Synthesis: Synthesize a derivative of your this compound compound that incorporates a reactive moiety (for covalent labeling, e.g., a photoaffinity group) and/or a handle for enrichment (e.g., biotin).[18][19]

  • Labeling and Pulldown: Incubate the probe with cell lysates or intact cells. For photoaffinity probes, UV irradiation is used to covalently link the probe to its binding partners.[18] The probe-protein complexes are then captured using affinity purification (e.g., streptavidin beads for biotinylated probes).[17][19]

  • Protein Identification: The captured proteins are eluted, digested, and identified using mass spectrometry.

  • Data Analysis: Quantitative proteomics is used to distinguish specific interactors from non-specific background binders.

This approach is particularly valuable for identifying novel off-targets that may not be included in standard screening panels.

Conclusion: Building a Robust Selectivity Profile

The development of novel therapeutics based on the this compound scaffold holds significant promise. However, a deep understanding of a compound's selectivity is non-negotiable for successful clinical translation. By employing a combination of broad-panel kinase screening, cell-based target engagement assays like CETSA®, and unbiased chemoproteomic approaches, researchers can build a comprehensive cross-reactivity profile. This data-driven approach will enable the selection of lead candidates with the highest potential for efficacy and the lowest risk of off-target related toxicity, ultimately accelerating the path to the clinic.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity

The handling and disposal of specialized chemical reagents are defining responsibilities in a modern research environment. For compounds like 4-Bromobenzo[d]oxazol-2-amine, a brominated heterocyclic amine, a rigorous and well-understood disposal protocol is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. Improper disposal can lead to serious contamination, regulatory penalties, and potential harm to personnel.[1]

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste. It is designed for researchers, scientists, and drug development professionals, grounding procedural steps in the principles of chemical safety and regulatory necessity.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before handling any disposal procedure, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for the 4-bromo isomer may not always be accessible, data from closely related isomers like 7-Bromobenzo[d]oxazol-2-amine and other brominated aromatic compounds provide a reliable basis for risk assessment.[2] The primary hazards are summarized below.

Table 1: Hazard Profile based on Analogous Compounds

Hazard Class GHS Hazard Statement Causality and Implication for Handling
Skin Irritation H315: Causes skin irritation The compound can cause inflammation upon contact with skin. This necessitates the use of chemical-resistant gloves and a lab coat to prevent direct exposure.[2][3]
Eye Irritation H319: Causes serious eye irritation Direct contact with eyes can cause significant, potentially lasting damage. Chemical splash goggles or a face shield are mandatory.[2][3]
Respiratory Irritation H335: May cause respiratory irritation Inhalation of dust or aerosols can irritate the respiratory tract. All handling, including weighing and waste consolidation, must occur in a certified chemical fume hood.[2][3]
Acute Toxicity (Oral) H302: Harmful if swallowed (Potential) While not always listed, this is a common hazard for similar compounds and should be assumed. This reinforces the rule against eating or drinking in the lab and highlights the importance of thorough hand washing.[4][5]

| Environmental Hazard | (Not specified, but assumed) | Brominated organic compounds can be persistent in the environment and harmful to aquatic life. Disposal into sewer systems is strictly prohibited.[6] |

Understanding these hazards dictates every subsequent step of the disposal process, from personal protective equipment to the final disposal pathway.

Mandatory Personal Protective Equipment (PPE)

A non-negotiable first line of defense is the correct use of PPE. Based on the risk profile, the following must be worn when handling this compound waste:

  • Eye/Face Protection: Chemical safety goggles. A face shield should be used if there is a significant splash risk.

  • Hand Protection: Nitrile or other chemical-resistant gloves. Inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • General Attire: Long pants and closed-toe shoes are required.

Waste Management Workflow: From Generation to Disposal

The following workflow outlines the procedural steps for managing waste from the moment of its creation. This process is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste from "cradle-to-grave".[7][8]

WasteDisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_FacilityOperations Facility-Level Procedures A Step 1: Generation of Waste (e.g., residual solid, contaminated consumables, solutions) B Step 2: Identify Waste Type - Solid Waste - Liquid Waste (Aqueous/Organic) A->B C Step 3: Segregate Waste AVOID mixing with incompatible chemicals (e.g., strong oxidizers, acids). B->C D Step 4: Select & Prepare Container - Chemically compatible (HDPE, Glass) - Clean, dry, and in good condition - Secure, leak-proof closure C->D E Step 5: Label Container - Affix 'Hazardous Waste' Tag - List all contents, including this compound - Indicate hazard warnings (Irritant) D->E F Step 6: Store in Satellite Accumulation Area (SAA) - At or near point of generation - In secondary containment - Keep container closed E->F G Step 7: Request Waste Pickup Submit collection request to institutional Environmental Health & Safety (EH&S). F->G H Step 8: Transport & Final Disposal - Handled by licensed hazardous waste hauler - Manifest tracking system used G->H I Step 9: Approved Disposal Method (e.g., High-temperature incineration with flue gas scrubbing) H->I

Caption: Decision workflow for handling this compound waste.

Step-by-Step Protocol

Part A: In-Laboratory Waste Collection & Storage

  • Waste Identification and Segregation:

    • Solid Waste: Collect un-reclaimable this compound powder, contaminated filter paper, and contaminated consumables (e.g., weigh boats, pipette tips) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's EH&S office.

    • Crucial Segregation: Keep this waste stream separate from incompatible materials, particularly strong oxidizing agents, which could initiate a hazardous reaction.[4]

  • Container Selection:

    • Use only containers approved for hazardous chemical waste, typically high-density polyethylene (HDPE) or glass jugs for liquids and wide-mouth HDPE pails for solids.[9]

    • Ensure the container is in good condition, free of cracks or residue, and has a secure, leak-proof screw-top cap.[1]

  • Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.[10]

    • Use your institution's official hazardous waste tag.

    • Clearly write "Hazardous Waste" and list all chemical constituents by their full name, including solvents and an estimated concentration of this compound.[11]

    • Mark the appropriate hazard box (e.g., "Irritant").

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11]

    • The container must be kept in a secondary containment bin to catch any potential leaks.

    • Keep the container closed at all times , except when adding waste.[10] Evaporation is not an acceptable method of disposal.[10]

Part B: Final Disposal

  • EH&S Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) or equivalent department.[9]

  • Ultimate Disposal: The waste will be handled by a licensed and certified hazardous waste disposal company. The standard and most environmentally sound method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[6] Landfilling is generally not an appropriate option.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (Contained in Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with an inert material like vermiculite or sand.

    • Carefully sweep or scoop the absorbent material into the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

  • Large Spill (Outside Fume Hood):

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected zone.

    • Contact your institution's emergency EH&S number immediately.

    • If there is an inhalation hazard, pull the fire alarm to initiate a full lab evacuation if necessary.

Waste Minimization: A Principle of Green Chemistry

The most effective disposal strategy begins with waste minimization.[9] Laboratories should actively:

  • Purchase and use the smallest quantity of the chemical required for experiments.[9]

  • Maintain an accurate chemical inventory to avoid purchasing duplicates.

  • Where possible, consider less hazardous chemical substitutes.[9]

By adhering to this comprehensive disposal protocol, researchers can ensure the safe and compliant management of this compound, protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety Protocol: Handling and Disposal of 4-Bromobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that every researcher can operate at the highest level of safety, backed by a deep understanding of the materials they handle. This guide provides an in-depth operational plan for the safe use of 4-Bromobenzo[d]oxazol-2-amine. The protocols herein are designed to be self-validating, grounded in established safety principles, and explained with the clarity required for confident and safe laboratory work.

The toxicological properties of this compound have not been extensively documented. Therefore, we must adhere to the principle of treating it as a substance with significant potential hazards. This approach is informed by the data available for structurally similar aromatic amines and brominated heterocyclic compounds, which indicate risks of irritation, sensitization, and potential carcinogenicity.[1]

Hazard Assessment and Risk Mitigation

Before any handling, a thorough understanding of the potential risks is essential. The following table summarizes the hazards anticipated for this compound, based on data from analogous chemical structures.

Potential Hazard Anticipated Effects & Rationale Primary Mitigation Strategy
Acute Toxicity (Oral) Harmful if swallowed. Aromatic amines can exhibit systemic toxicity.[1][2][3]Engineering Controls (Fume Hood), Strict PPE, No-touch technique.
Skin Irritation/Sensitization May cause skin irritation and potentially an allergic skin reaction upon contact.[1][2][3][4] This is a common hazard for amine-containing compounds.Double-gloving, full-coverage lab coat, immediate washing upon contact.
Eye Irritation Expected to cause serious eye irritation. Fine powders can easily become airborne and contact the eyes.[2][3][5]Use of chemical splash goggles in combination with a full-face shield.[6]
Respiratory Irritation As a fine powder, it may cause respiratory tract irritation if inhaled.[2][3][5]All handling of solids must occur within a certified chemical fume hood.[7]
Chronic Toxicity/Carcinogenicity Some aromatic amines are known or suspected carcinogens.[1] Lacking specific data, this compound must be handled as a potential carcinogen.Minimize exposure through all routes using engineering controls and comprehensive PPE.
Environmental Hazard May be harmful to aquatic life, with potentially long-lasting effects.[4][8]Prevent release to the environment.[4] Dispose of as hazardous chemical waste.
Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from all potential routes of exposure. The minimum required PPE for handling this compound is outlined below.

Protection Area Required Equipment Rationale and Standard Operating Procedure
Eye & Face Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal against splashes and airborne particles.[7][9] A face shield worn over goggles protects the entire face from splashes during solution preparation or transfers.[6][10]
Hand Double-Gloving: Nitrile GlovesDouble-gloving provides a critical layer of redundancy. Nitrile offers good resistance to a range of chemicals.[10] Gloves must be inspected for tears before use.[7] When work is complete, the outer gloves are removed and disposed of as hazardous waste within the fume hood. The inner gloves are removed just before exiting the lab.[6]
Body Chemical-Resistant Laboratory CoatA fully-buttoned lab coat made of a low-permeability material is mandatory to protect skin and personal clothing.[9][11] Ensure there is no exposed skin on the arms or torso.
Respiratory Certified Chemical Fume Hood (Primary) / NIOSH-Approved Respirator (Secondary)All weighing and handling of the solid must be performed in a chemical fume hood to control airborne particulates.[7] If engineering controls are insufficient or in an emergency, a NIOSH-approved respirator with a particulate filter (e.g., N100 or P100) is required.[5]
Footwear Closed-toe, liquid-resistant shoesProtects feet from spills. Open-toed shoes, sandals, or porous fabric shoes are strictly prohibited in the laboratory.[9][12]
Operational and Disposal Plans

This section provides the procedural, step-by-step guidance for the entire lifecycle of handling this compound in a research setting.

The following diagram outlines the critical steps from preparation to disposal, ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Materials (Spatula, Weigh Paper, Containers) prep_1->prep_2 prep_3 Don Full PPE (See Donning Protocol) prep_2->prep_3 handle_1 Carefully Weigh Solid Compound prep_3->handle_1 Begin Work handle_2 Transfer to Reaction Vessel or Container handle_1->handle_2 handle_3 Securely Cap All Containers handle_2->handle_3 clean_1 Decontaminate Spatula & Work Surface handle_3->clean_1 Work Complete clean_2 Collect All Contaminated Waste (Gloves, Wipes, Weigh Paper) clean_1->clean_2 clean_3 Place in Labeled Hazardous Waste Container clean_2->clean_3 clean_4 Doff PPE (See Doffing Protocol) clean_3->clean_4 exit exit clean_4->exit Wash Hands & Exit Lab

Caption: Safe handling workflow for this compound.

Donning PPE: A Step-by-Step Guide

  • Footwear and Clothing Check: Confirm appropriate lab attire (long pants, closed-toe shoes).

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Place the full-face shield over the goggles.

Safe Handling of Solid Compound

  • Preparation: Ensure the chemical fume hood is on and operating correctly. Place all necessary equipment (balance, weigh paper, spatula, secondary containment) inside the hood before introducing the chemical.

  • Weighing: Carefully transfer the desired amount of this compound from its stock container to weigh paper or a tared vessel. Perform this action slowly to minimize the creation of airborne dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel.

  • Immediate Cleanup: Using a disposable wipe lightly dampened with a suitable solvent (e.g., 70% ethanol), decontaminate the spatula and any surfaces within the hood that may have been exposed. Dispose of the wipe immediately into the designated solid hazardous waste container.

  • Sealing: Tightly cap the primary chemical container and the reaction vessel.

Doffing PPE: A Step-by-Step Guide to Prevent Contamination

  • Outer Gloves: While still in the lab, remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them in the hazardous waste container.

  • Face and Eye Protection: Remove the face shield and goggles.

  • Laboratory Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated location.

  • Inner Gloves: Just before exiting the lab, remove the inner gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

Spill Response (Small Spill, <1 gram):

  • Alert & Secure: Alert colleagues in the immediate area. Do not evacuate unless you feel unwell.

  • Contain: If the spill is on a contained surface within the fume hood, gently cover it with a dry absorbent material. Do not use a dry brush or compressed air.[13]

  • Clean-Up: Wearing your full PPE, carefully sweep the contaminated material into a designated hazardous waste container.[13]

  • Decontaminate: Wipe the spill area with a damp cloth, placing all cleaning materials into the hazardous waste container.[13]

Waste Disposal Plan:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, and cleaning wipes, must be collected in a clearly labeled, sealed hazardous waste container.[13][14]

  • Liquid Waste: Solutions containing this compound must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not dispose of down the drain.[14]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as liquid hazardous waste.[14]

By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon the scientific rationale that underpins them.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.